1-Allyl-3,7-dimethyl-8-phenylxanthine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyl-8-phenyl-1-prop-2-enylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-4-10-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKISSNPEWQAXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407835 | |
| Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149981-23-7 | |
| Record name | 1-ALLYL-3,7-DIMETHYL-8-PHENYLXANTHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Allyl-3,7-dimethyl-8-phenylxanthine (CAS 149981-23-7): A Selective Adenosine A₁ Receptor Antagonist
This technical guide provides a comprehensive overview of 1-Allyl-3,7-dimethyl-8-phenylxanthine, a notable member of the xanthine family of compounds, recognized for its role as a selective antagonist of the A₁ adenosine receptor. Designed for researchers, medicinal chemists, and pharmacologists, this document synthesizes available data to offer insights into its chemical properties, pharmacological action, and relevant experimental protocols, empowering its application in drug discovery and development.
Introduction: The Significance of 8-Phenylxanthines
Xanthine and its derivatives are a class of purine alkaloids with a long history in pharmacology, most famously represented by caffeine and theophylline.[1] These molecules exert a wide range of physiological effects, primarily through their interaction with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[2] The substitution pattern on the xanthine core is a critical determinant of both potency and selectivity for these G protein-coupled receptors (GPCRs).
The introduction of a phenyl group at the 8-position of the xanthine scaffold generally enhances affinity for adenosine receptors, particularly the A₁ subtype.[3] Further modifications at the N₁, N₃, and N₇ positions fine-tune this interaction. This compound emerges from this chemical class as a compound of interest for probing A₁ receptor function, a target implicated in cardiovascular, neurological, and renal physiologies.
Physicochemical and Structural Properties
This compound is a white solid organic compound. Its core structure is a di-oxo-purine (xanthine) featuring methyl groups at the N₃ and N₇ positions, an allyl group at the N₁ position, and a phenyl ring at the C₈ position.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 149981-23-7 | [4][5] |
| Molecular Formula | C₁₆H₁₆N₄O₂ | [4][6] |
| Molecular Weight | 296.32 g/mol | [4][6] |
| IUPAC Name | 3,7-dimethyl-8-phenyl-1-(prop-2-en-1-yl)purine-2,6-dione | [6] |
| Appearance | White Solid | [7] |
| Melting Point | 173-174°C | [8] |
| Solubility | Soluble in DMSO | [8] |
| SMILES | CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)CC=C)C | [5] |
| InChI Key | DKISSNPEWQAXRA-UHFFFAOYSA-N | [6] |
Note: Some properties are derived from publicly available chemical databases and vendor information.
Synthesis Pathway and Rationale
Proposed Synthetic Workflow
Caption: Proposed two-part synthesis of the target compound.
Step-by-Step Methodology (Proposed)
Part 1: Synthesis of 8-Phenyl-1,3-dimethylxanthine (8-Phenyltheophylline) This step follows a well-established route for creating 8-aryl-substituted xanthines.[9]
-
Condensation: 5,6-Diamino-1,3-dimethyluracil is condensed with benzaldehyde. This reaction typically proceeds by forming a Schiff base intermediate.
-
Oxidative Cyclization: The intermediate is then cyclized to form the imidazole ring of the xanthine core. Modern methods may use reagents like N-Bromosuccinimide (NBS) with a radical initiator like AIBN to facilitate a rapid, one-pot reaction at room temperature.[9]
-
Purification: The resulting 8-phenyltheophylline is purified, typically by recrystallization, to yield a solid product.
Part 2: N₁-Allylation This step introduces the allyl group at the N₁ position. The choice of base and solvent is critical for regioselectivity.
-
Reaction Setup: 8-Phenyltheophylline is dissolved in an appropriate polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃), is added to the solution to deprotonate the N₁ position of the xanthine ring, making it nucleophilic.
-
Alkylation: Allyl bromide is added dropwise to the reaction mixture. The nucleophilic nitrogen attacks the electrophilic allyl bromide, forming the N-C bond. The reaction is typically heated to ensure completion.
-
Workup and Purification: After the reaction is complete, the mixture is worked up (e.g., by quenching with water and extracting with an organic solvent). The final product, this compound, is then purified using column chromatography or recrystallization.
Pharmacological Profile and Mechanism of Action
The primary pharmacological activity of this compound is the competitive antagonism of the A₁ adenosine receptor.[4][8]
The A₁ Adenosine Receptor Signaling Cascade
The A₁ receptor is a Gi/o protein-coupled receptor. Its activation by endogenous adenosine initiates an inhibitory signaling cascade. An antagonist like this compound blocks this process.
-
Receptor Binding: Adenosine binds to the A₁ receptor, causing a conformational change.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi protein.
-
Downstream Effects: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly modulate ion channels, such as activating potassium channels and inhibiting calcium channels.
-
Antagonist Action: this compound competitively binds to the A₁ receptor, preventing adenosine from binding and thereby inhibiting the entire downstream signaling cascade. This results in a functional increase in adenylyl cyclase activity (disinhibition) and a reversal of adenosine's effects.
Caption: Mechanism of A₁ adenosine receptor antagonism.
Pharmacological Data of Related Compounds
While specific binding affinity (Ki) and functional potency (IC₅₀) values for this compound are not available in peer-reviewed literature, data from structurally similar compounds provide a strong basis for its expected pharmacological profile. 8-Phenyltheophylline (the direct precursor) is a known selective A₁ antagonist.
Table 2: Adenosine Receptor Affinities (Ki, nM) of Reference Xanthines
| Compound | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | Selectivity (A₂ₐ/A₁) |
| 8-Phenyltheophylline | 86 | >10,000 | >116 |
| Theophylline | 12,000 | 25,000 | ~2 |
| Data is for rat receptors and sourced from Sigma-Aldrich product information for 8-Phenyltheophylline (CAS 961-45-5). It is presented for contextual comparison. |
Based on established structure-activity relationships (SAR), the N₁-allyl substitution is expected to maintain or slightly modulate the high A₁ affinity and selectivity established by the 8-phenyl group.[3]
Experimental Protocols for Pharmacological Characterization
To empirically determine the affinity and functional potency of this compound, standard cellular and biochemical assays are employed.
Protocol 1: A₁ Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the compound by measuring its ability to compete with a known high-affinity radioligand.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human A₁ adenosine receptor (e.g., CHO-A₁ or HEK-A₁).
-
Assay Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a selective A₁ antagonist radioligand (e.g., [³H]DPCPX) and a range of concentrations of this compound.
-
Filtration: Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes and bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Protocol 2: Functional Antagonism via cAMP Assay
This assay measures the compound's ability to block the agonist-induced inhibition of cAMP production, confirming its antagonist activity.
Methodology:
-
Cell Plating: Seed cells expressing the A₁ receptor (e.g., HEK-A₁) into a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a fixed concentration (e.g., EC₈₀) of an A₁ receptor agonist (e.g., N⁶-Cyclopentyladenosine, CPA) in the presence of an adenylyl cyclase activator like forskolin. The agonist will inhibit cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor).
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist. The resulting sigmoidal curve will demonstrate the antagonist's ability to reverse the agonist's inhibitory effect, from which an IC₅₀ value can be determined.
Conclusion and Future Directions
This compound (CAS 149981-23-7) is a well-defined chemical entity with strong potential as a selective A₁ adenosine receptor antagonist. Its structural features, particularly the 8-phenyl and 1-allyl groups, are consistent with high affinity and selectivity for this receptor subtype. While detailed, published pharmacological data for this specific molecule is sparse, its properties can be reliably inferred from extensive research on the 8-phenylxanthine class.
This guide provides a robust framework for its synthesis and characterization. Future research should focus on empirically determining its binding kinetics, selectivity profile across all adenosine receptor subtypes, and its efficacy in relevant in vitro and in vivo models of disease where A₁ receptor modulation is a therapeutic strategy. Such studies will fully elucidate the potential of this compound as a valuable research tool and potential drug lead.
References
- Jacobson, K.A., et al. (1994). Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A₃ adenosine receptors. Journal of Medicinal Chemistry, 37(14), 2291-2299.
- Yadav, P., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Molecules, 26(23), 7167.
- Conti, M., et al. (2007). Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Il Farmaco, 62(3), 209-216.
- Kumar, A., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica (Cairo), 2022, 8239931.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Zvilichovsky, G., et al. (1982). Synthesis and properties of 7-hydroxy-8-phenylxanthine and its derivatives. Disproportionation to derivatives of 8-phenylxanthine and 6-amino-5-nitrosouracil. Journal of Heterocyclic Chemistry, 19(1), 205-209.
- Jacobson, K.A., et al. (2000). Structure-Activity Relationships of 8-Styrylxanthines as A₂-Selective Adenosine Antagonists. Journal of Medicinal Chemistry, 43(1), 140-151.
- Gaidalics, L., et al. (n.d.). This compound.
- United States Biological. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 961-45-5: 8-Phenyltheophylline.
- van der Walt, M.M., et al. (2011). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 16(7), 5813-5855.
- SRD Pharma. (n.d.). This compound-d5.
- Sigma-Aldrich. (n.d.). 1,3-Dimethyl-8-phenylxanthine crystalline.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5053422, this compound.
- Biosynth. (n.d.). This compound.
- Miyashita, M., et al. (1988). Structure-Activity Relationship in N3-Alkyl-Xanthine Derivatives. Japanese Journal of Pharmacology, 46(4), 373-378.
- Kim, Y.C., et al. (2002). Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A₂B Adenosine Receptors. Journal of Medicinal Chemistry, 45(10), 2131-2138.
- Georgieva, M., et al. (2014). Synthesis, structural and spectral analysis of some 8-substituted derivatives of 1,3,7-trimethylxanthine with antiproliferative activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 163-181.
- ChemicalBook. (n.d.). 1-Allyl-3,7-dimethylxanthine synthesis.
- AS Chemical Laboratories Inc. (n.d.). This compound.
- SRD Pharma. (n.d.). This compound.
- De Vina, C. (n.d.). This compound.
- Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
- de la Fuente, T., et al. (2022). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Pharmaceuticals, 15(4), 456.
- Pagare, P.P., et al. (2020). Exploration of Structure-Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Journal of Medicinal Chemistry, 63(23), 14724-14739.
- Foley, D.J., et al. (2018). Synthesis of Structurally Diverse N-Substituted Quaternary-Carbon-Containing Small Molecules from α,α-Disubstituted Propargyl Amino Esters.
- Sigma-Aldrich. (n.d.). 1,3-Dimethyl-8-phenylxanthine crystalline 961-45-5.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 149981-23-7 | FA07961 [biosynth.com]
- 6. This compound | C16H16N4O2 | CID 5053422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [srdpharma.com]
- 8. usbio.net [usbio.net]
- 9. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Allyl-3,7-dimethyl-8-phenylxanthine: A Selective Adenosine A1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Allyl-3,7-dimethyl-8-phenylxanthine, a notable adenosine receptor antagonist. The document delves into its chemical properties, a detailed synthesis protocol, and its pharmacological profile, with a specific focus on its interaction with the A1 adenosine receptor. Furthermore, this guide outlines established experimental protocols for the in vitro characterization of this compound, including radioligand binding and functional assays. The underlying mechanism of A1 receptor antagonism and the potential therapeutic implications of such compounds are also discussed, offering a valuable resource for researchers in pharmacology and medicinal chemistry.
Introduction: The Significance of Adenosine Receptor Antagonism
Adenosine is a ubiquitous endogenous purine nucleoside that modulates a vast array of physiological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor (A1AR), in particular, is a key regulator in the central nervous, cardiovascular, and renal systems. Upon activation by adenosine, the A1AR typically initiates inhibitory cellular responses. This includes the modulation of neurotransmitter release, reduction of heart rate, and regulation of renal blood flow. Consequently, the development of selective antagonists for the A1AR presents a compelling therapeutic strategy for a variety of pathological conditions.
This compound emerges from the extensive family of xanthine derivatives, which includes naturally occurring compounds like caffeine and theophylline, as a synthetically derived molecule with specific antagonistic properties at adenosine receptors. The strategic placement of an allyl group at the 1-position, methyl groups at the 3- and 7-positions, and a phenyl group at the 8-position of the xanthine core confers a distinct pharmacological profile, making it a valuable tool for probing the function of the A1 adenosine receptor.
Chemical and Physical Properties
This compound is a white solid with the following key identifiers and properties:
| Property | Value | Reference(s) |
| IUPAC Name | 3,7-dimethyl-8-phenyl-1-(prop-2-en-1-yl)purine-2,6-dione | [1] |
| CAS Number | 149981-23-7 | [2][3][4] |
| Molecular Formula | C₁₆H₁₆N₄O₂ | [2][4] |
| Molecular Weight | 296.32 g/mol | [1][2][4] |
| Appearance | White Solid | [5] |
| Melting Point | 173-174°C | [5] |
| Solubility | Soluble in DMSO | [5] |
Synthesis of this compound
The synthesis of this compound is achieved through the alkylation of a xanthine precursor. The following protocol is adapted from the literature and provides a reliable method for its preparation[6].
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Step-by-Step Protocol
-
Reaction Setup: In a suitable reaction vessel, dissolve 3,7-dimethyl-8-phenylxanthine (59 mmol) in 500 mL of dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add potassium carbonate (45 g) followed by allyl iodide (86 mmol).
-
Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature with continuous stirring for 4 hours.
-
Work-up: After cooling the reaction mixture to room temperature, remove the inorganic salts by filtration.
-
Isolation: Reduce the volume of the filtrate by evaporation under reduced pressure.
-
Precipitation: Treat the resulting residue with 200 mL of water to precipitate a colorless solid.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound (yield: 85%).[6]
Pharmacological Profile
This compound is characterized as an adenosine receptor antagonist, with a notable affinity for the A1 subtype. The strategic substitutions on the xanthine core are crucial in defining its interaction with adenosine receptors.
Mechanism of Action: A1 Adenosine Receptor Antagonism
The A1 adenosine receptor is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins. The canonical signaling pathway initiated by agonist binding involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of numerous downstream effector proteins.
This compound acts as a competitive antagonist at the A1 receptor. It binds to the receptor at the same site as the endogenous agonist adenosine but does not elicit a cellular response. By occupying the binding site, it prevents adenosine from activating the receptor, thereby blocking the downstream signaling cascade. The antagonistic effect of this compound can be quantified by its ability to reverse the agonist-induced inhibition of cAMP production in functional assays.
Caption: Mechanism of A1 adenosine receptor antagonism.
Receptor Binding Affinity
The affinity of this compound for adenosine receptors has been determined through radioligand binding assays using rat brain membranes. The equilibrium dissociation constant (Ki) is a measure of the antagonist's binding affinity, with lower values indicating higher affinity.
| Receptor Subtype | Radioligand Used for Assay | Kᵢ (µM) | Reference |
| A1 | [³H]PIA | 9.0 ± 0.1 | [6] |
| A2a | [³H]CGS 21680 | 12 ± 1 | [6] |
These data indicate that this compound is a relatively weak antagonist at both A1 and A2a adenosine receptors, with a slight preference for the A1 subtype.[6] The 8-phenyl substitution is known to generally increase affinity at adenosine receptors compared to unsubstituted xanthines.
Experimental Protocols for In Vitro Characterization
The following protocols are standard methodologies for characterizing the interaction of this compound with the A1 adenosine receptor.
Radioligand Binding Assay (Competition Assay)
This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the A1 receptor.
Materials:
-
Membrane preparation from a source rich in A1 receptors (e.g., rat brain cortex).
-
Radiolabeled A1 receptor antagonist (e.g., [³H]DPCPX) or agonist (e.g., [³H]PIA).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of a known A1 antagonist like theophylline).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a series of tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Total and Non-specific Binding: Include control tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of a non-labeled antagonist).
-
Equilibration: Incubate the tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand competition binding assay.
Functional Assay: cAMP Accumulation Assay
This assay measures the functional antagonism of the test compound by quantifying its ability to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Cell line expressing the A1 adenosine receptor (e.g., CHO-A1 cells).
-
Forskolin (to stimulate adenylyl cyclase).
-
A1 receptor agonist (e.g., CPA - N⁶-Cyclopentyladenosine).
-
This compound (test compound).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Plate the A1 receptor-expressing cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulation: Add forskolin and the A1 agonist (at a concentration that produces a submaximal response, e.g., EC₈₀) to the wells.
-
Incubation: Incubate for a specified time to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the cAMP levels in the cell lysates using a suitable detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. The data can be used to determine the potency of the antagonist in reversing the agonist effect.
Potential Therapeutic Applications and Future Directions
While this compound itself is primarily a research tool due to its modest potency, the class of A1 adenosine receptor antagonists holds significant therapeutic promise. Blockade of A1 receptors can lead to beneficial effects in several disease states:
-
Cardiovascular Diseases: A1 antagonists can promote diuresis without significantly affecting renal blood flow, making them potentially useful in the management of heart failure and edema.
-
Renal Disorders: By counteracting the adenosine-mediated constriction of afferent arterioles, A1 antagonists can help preserve glomerular filtration rate in conditions of renal hypoperfusion.
-
Neurodegenerative Diseases: The role of adenosine in modulating neuronal activity suggests that A1 antagonists could have applications in conditions such as Alzheimer's and Parkinson's diseases.
The development of more potent and selective A1 adenosine receptor antagonists continues to be an active area of research. Future efforts will likely focus on optimizing the xanthine scaffold and exploring non-xanthine structures to improve pharmacokinetic properties and minimize off-target effects.
References
-
Jacobson, K. A., Shi, D., Gallo-Rodriguez, C., Manning, M., Jr., Müller, C. E., Daly, J. W., Neumayer, J. L., Kiriasis, L., & Pfleiderer, W. (1993). Effect of trifluoromethyl- and other substituents on activity of xanthines at adenosine receptors. Journal of Medicinal Chemistry, 36(18), 2639–2644. [Link]
-
AS Chemical Laboratories Inc. (n.d.). This compound. Retrieved from [Link]
-
Kim, S., de Zwart, M., Chang, L., Ko, H., Melman, N., IJzerman, A. P., & Jacobson, K. A. (2002). Structure-activity relationships of 1,3,7-trisubstituted xanthines as A2B adenosine receptor antagonists. Journal of Medicinal Chemistry, 45(10), 2131–2138. [Link]
-
Ukena, D., Schudt, C., & Sybrecht, G. W. (1993). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Biochemical Pharmacology, 45(4), 847–851. [Link]
-
Fredholm, B. B., Jacobson, K. A., Jonzon, B., Kirk, K. L., Li, Y. O., & Daly, J. W. (1985). A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo. Acta Physiologica Scandinavica, 125(2), 341–342. [Link]
-
Martinson, E. A., Johnson, R. A., & Wells, J. N. (1987). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Molecular Pharmacology, 31(3), 247–252. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5053422, this compound. Retrieved from [Link].
Sources
- 1. This compound | 149981-23-7 | FA07961 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-d5 [srdpharma.com]
- 5. Effect of Trifluoromethyl and Other Substituents on Activity of Xanthines at Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 125I-labeled 8-phenylxanthine derivatives: antagonist radioligands for adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Allyl-3,7-dimethyl-8-phenylxanthine: Structure, Synthesis, and Biological Significance
This guide provides a comprehensive technical overview of 1-Allyl-3,7-dimethyl-8-phenylxanthine, a potent and selective A1 adenosine receptor antagonist. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, a detailed synthetic pathway with mechanistic insights, and its pharmacological context.
Introduction
This compound is a derivative of xanthine, a class of purine alkaloids that includes naturally occurring compounds like caffeine and theophylline.[1] The strategic substitution at the N1, N3, N7, and C8 positions of the xanthine core has been a fertile ground for medicinal chemistry, leading to the development of highly potent and selective ligands for various biological targets.[2][3] This particular compound has garnered interest due to its significant activity as an antagonist of the A1 adenosine receptor, a key player in cardiovascular, central nervous system, and renal physiology.[4][5][6] Understanding the synthesis and structure-activity relationships of such molecules is pivotal for the rational design of novel therapeutics.
Chemical Structure and Physicochemical Properties
This compound, with the CAS number 149981-23-7, possesses a purine-2,6-dione core.[7][8] The key structural features include methyl groups at the N3 and N7 positions, a phenyl group at the C8 position, and an allyl group at the N1 position.
The IUPAC name for this compound is 1-allyl-3,7-dimethyl-8-phenyl-3,7-dihydropurine-2,6-dione.[9] Its molecular formula is C₁₆H₁₆N₄O₂, corresponding to a molecular weight of 296.32 g/mol .[5][7][8]
| Property | Value | Source(s) |
| CAS Number | 149981-23-7 | [5][6][7][8] |
| Molecular Formula | C₁₆H₁₆N₄O₂ | [5][7][8] |
| Molecular Weight | 296.32 g/mol | [5][7][8] |
| Appearance | White Solid | [6] |
| Melting Point | 173-174°C | [6] |
| Solubility | Soluble in DMSO | [6] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that leverages established methodologies in heterocyclic chemistry. A logical and efficient synthetic route involves a two-step sequence: the initial construction of the 8-phenylxanthine core, followed by the selective alkylation at the N1 position.
Step 1: Synthesis of 3,7-Dimethyl-8-phenylxanthine (8-Phenyltheobromine) via Traube Purine Synthesis
The foundational 8-phenylxanthine scaffold is efficiently constructed using the Traube purine synthesis, a classic method for preparing purines from 4,5-diaminopyrimidines.[10][11][12]
Reaction Scheme:
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Structure-activity relationships in a series of 8-substituted xanthines as bronchodilator and A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are A1R antagonists and how do they work? [synapse.patsnap.com]
- 5. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 149981-23-7 | FA07961 [biosynth.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Traube Purine Synthesis [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
An In-depth Technical Guide to the Mechanism of Action of 1-Allyl-3,7-dimethyl-8-phenylxanthine
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 1-Allyl-3,7-dimethyl-8-phenylxanthine, a synthetic xanthine derivative. Primarily identified as an antagonist of the A1 adenosine receptor, this document elucidates its molecular interactions, the consequential downstream signaling cascades, and the structure-activity relationships that define its pharmacological profile. Detailed experimental protocols for the characterization of this and similar compounds are provided for researchers and drug development professionals. This guide synthesizes current knowledge to offer a framework for understanding and investigating the therapeutic potential of this compound.
Introduction: The Xanthine Scaffold and Adenosine Receptor Modulation
Xanthine and its derivatives, such as caffeine and theophylline, are a well-established class of pharmacologically active compounds, primarily known for their antagonist effects at adenosine receptors.[1] These receptors, which are G protein-coupled receptors (GPCRs), are integral to a multitude of physiological processes. There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3, each with distinct tissue distribution and signaling pathways.[2]
This compound is a synthetic derivative of the xanthine scaffold, characterized by specific substitutions at the 1, 3, 7, and 8 positions.[3] These modifications are critical in determining the compound's affinity and selectivity for the different adenosine receptor subtypes. This guide will focus on its primary characterized role as an A1 adenosine receptor antagonist.[4][5]
Molecular Mechanism of Action: Antagonism of the A1 Adenosine Receptor
The principal mechanism of action of this compound is its competitive antagonism of the A1 adenosine receptor.[4][5] In its physiological role, the endogenous ligand adenosine binds to the A1 receptor, initiating a signaling cascade that typically leads to inhibitory effects on cellular function. By blocking the binding of adenosine, this compound prevents these downstream effects.
Structure-Activity Relationship (SAR)
The pharmacological profile of this compound is a direct consequence of its distinct structural features:
-
8-Phenyl Group: The presence of a phenyl group at the 8-position of the xanthine core is a key determinant of high affinity for adenosine receptors. This modification has been shown to significantly enhance antagonist potency at both A1 and A2 receptors.[6]
-
3,7-Dimethyl Groups: The methyl groups at the 3 and 7 positions are common features in many xanthine derivatives, including caffeine and theophylline. These substitutions generally contribute to the overall affinity and pharmacokinetic properties of the molecule.
Downstream Signaling Pathways
The A1 adenosine receptor is primarily coupled to the inhibitory G protein, Gi/o.[2] Activation of the A1 receptor by adenosine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Furthermore, A1 receptor activation can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels.
By acting as an antagonist, this compound blocks these pathways. The expected downstream consequences of A1 receptor antagonism include:
-
Disinhibition of Adenylyl Cyclase: An increase in intracellular cAMP levels.
-
Modulation of Ion Channel Activity: Prevention of GIRK channel opening and disinhibition of voltage-gated Ca2+ channels.
-
G-Protein Independent Signaling: Blockade of potential β-arrestin recruitment and subsequent signaling pathways.
The following diagram illustrates the antagonistic action of this compound on the A1 adenosine receptor signaling pathway.
Caption: Antagonistic action on the A1 adenosine receptor pathway.
Experimental Characterization
The mechanism of action of this compound can be rigorously characterized through a series of in vitro assays.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of the compound for the A1 adenosine receptor and its selectivity against other receptor subtypes.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human A1 adenosine receptor (e.g., CHO or HEK293 cells).
-
Incubation: Incubate the membrane homogenates with a constant concentration of a radiolabeled A1 receptor antagonist (e.g., [3H]DPCPX) and varying concentrations of the test compound (this compound).
-
Equilibration: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
The following diagram outlines the workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays are crucial to confirm that the binding of this compound to the A1 receptor translates into a functional antagonism.
This assay measures the ability of the antagonist to block the agonist-induced inhibition of cAMP production.
Protocol:
-
Cell Culture: Culture cells expressing the A1 adenosine receptor and a cAMP-responsive reporter system (e.g., GloSensor™).
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the cells with a known A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Detection: Measure the intracellular cAMP levels using a suitable detection method (e.g., luminescence or fluorescence).
-
Data Analysis: Determine the potency of the antagonist by calculating the IC50 value from the concentration-response curve.
This assay investigates the potential for the antagonist to block agonist-induced β-arrestin recruitment, a key step in receptor desensitization and G protein-independent signaling.
Protocol:
-
Cell Line: Use a cell line co-expressing the A1 adenosine receptor fused to a component of a protein complementation system (e.g., NanoBiT®) and β-arrestin fused to the complementary component.
-
Antagonist Incubation: Pre-incubate the cells with various concentrations of this compound.
-
Agonist Stimulation: Add a known A1 receptor agonist to induce β-arrestin recruitment.
-
Signal Measurement: Measure the signal (e.g., luminescence) generated by the complementation of the reporter protein upon β-arrestin recruitment.
-
Data Analysis: Quantify the inhibitory effect of the antagonist on agonist-stimulated β-arrestin recruitment.
Summary and Future Directions
This compound is a specific antagonist of the A1 adenosine receptor. Its mechanism of action is centered on the competitive blockade of adenosine binding, thereby inhibiting the downstream signaling pathways mediated by the Gi/o protein. The structure-activity relationships of 8-phenylxanthines suggest that the substitutions at the 1, 3, 7, and 8 positions are finely tuned to confer its specific pharmacological profile.
Future research should focus on obtaining precise quantitative data for the binding affinity and selectivity of this compound across all adenosine receptor subtypes. In vivo studies would be essential to elucidate its pharmacokinetic and pharmacodynamic properties, and to explore its therapeutic potential in conditions where A1 receptor antagonism is beneficial, such as in certain cardiovascular and neurological disorders.
References
-
Fredholm, B. B., Ijzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological reviews, 63(1), 1-34. [Link]
-
PubChem. This compound. [Link]
-
Ukena, D., Schudt, C., & Sybrecht, G. W. (1993). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 347(4), 443-450. [Link]
-
Jacobson, K. A., Shi, D., Gallo-Rodriguez, C., Manning Jr, M., Müller, C., Daly, J. W., ... & Pfleiderer, W. (1993). Effect of trifluoromethyl and other substituents on activity of xanthines at adenosine receptors. Journal of medicinal chemistry, 36(18), 2639-2644. [Link]
-
Fredholm, B. B., & Persson, C. G. (1982). Xanthine derivatives as adenosine receptor antagonists. European journal of pharmacology, 81(4), 673-676. [Link]
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences, 80(7), 2077-2080. [Link]
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbuch der experimentellen Pharmakologie, (200), 151-199. [Link]
-
von Kügelgen, I. (2006). Pharmacology of adenosine receptors. Handbook of experimental pharmacology, (175), 1-32. [Link]
-
Daly, J. W., Padgett, W. L., & Shamim, M. T. (1988). 8-Aryl-and 8-cycloalkyl-1, 3-dipropylxanthines: further potent and selective antagonists for A1-adenosine receptors. Journal of medicinal chemistry, 31(3), 613-617. [Link]
-
Kim, Y. C., Ji, X. D., Melman, N., Linden, J., & Jacobson, K. A. (2000). Anilide derivatives of an 8-phenylxanthine carboxylic congener are highly potent and selective antagonists at human A2B adenosine receptors. Journal of medicinal chemistry, 43(6), 1165-1172. [Link]
-
Jacobson, K. A., Park, K. S., Jiang, J. L., Kim, Y. C., Olah, M. E., Stiles, G. L., & Ji, X. D. (1996). Pharmacological characterization of A3 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 353(4), 381-388. [Link]
-
Linden, J., Thai, T., Figler, H., Jin, X., & Robeva, A. S. (1999). Characterization of human A2B adenosine receptors: radioligand binding, western blotting, and coupling to Gq in human embryonic kidney 293 cells and HMC-1 mast cells. Molecular pharmacology, 56(4), 705-713. [Link]
-
van der Klein, P. A., Van der Wenden, E. M., Ijzerman, A. P., & Bultsma, T. (1993). 8-Phenyl-substituted xanthine derivatives: a new series of potent A1-selective adenosine antagonists. Journal of medicinal chemistry, 36(15), 2121-2133. [Link]
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews Drug discovery, 5(3), 247-264. [Link]
Sources
- 1. 125I-labeled 8-phenylxanthine derivatives: antagonist radioligands for adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. This compound | C16H16N4O2 | CID 5053422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound [srdpharma.com]
- 6. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Allyl-3,7-dimethyl-8-phenylxanthine: A Selective A1 Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Significance of Xanthine Scaffolds in Adenosine Receptor Modulation
The xanthine scaffold, exemplified by naturally occurring compounds like caffeine and theophylline, represents a cornerstone in the exploration of adenosine receptor pharmacology. These molecules, while foundational, exhibit limited receptor subtype selectivity. The quest for potent and selective antagonists for the A1 adenosine receptor (A1AR) has led to extensive synthetic efforts, with the 8-phenylxanthine derivatives emerging as a particularly fruitful class. The strategic placement of a phenyl group at the 8-position of the xanthine core has been shown to significantly enhance affinity for adenosine receptors. Further modifications at the N1 and N3 positions with various alkyl groups have allowed for fine-tuning of this affinity and the introduction of subtype selectivity. This guide focuses on a specific, synthetically derived member of this class: 1-Allyl-3,7-dimethyl-8-phenylxanthine, a compound designed for potent and selective antagonism of the A1 adenosine receptor.
Introduction to this compound
This compound is a synthetic xanthine derivative that has been investigated for its properties as an A1 adenosine receptor antagonist.[1] Its chemical structure features a xanthine core with methyl groups at the N3 and N7 positions, an allyl group at the N1 position, and a phenyl ring at the C8 position.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| IUPAC Name | 3,7-dimethyl-8-phenyl-1-prop-2-enylpurine-2,6-dione |
| CAS Number | 149981-23-7 |
| Molecular Formula | C₁₆H₁₆N₄O₂ |
| Molecular Weight | 296.32 g/mol |
| Appearance | White Solid |
| Solubility | Soluble in DMSO |
The A1 Adenosine Receptor: A Key Regulator of Cellular Function
The A1 adenosine receptor is a G protein-coupled receptor (GPCR) belonging to the P1 class of purinergic receptors. It is widely distributed throughout the body, with high expression levels in the brain, heart, kidneys, and adipose tissue. The endogenous ligand for the A1 receptor is adenosine, a nucleoside that plays a critical role in cellular metabolism and signaling.
Activation of the A1 receptor is primarily coupled to the inhibitory G protein, Gi/o. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector. Beyond the canonical adenylyl cyclase pathway, A1 receptor activation can also lead to the activation of phospholipase C (PLC) and the modulation of various ion channels, including the activation of inwardly rectifying potassium channels and the inhibition of calcium channels. These signaling events collectively contribute to the predominantly inhibitory effects of A1 receptor activation on neuronal excitability and cellular function.
A1 Adenosine Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway associated with A1 adenosine receptor activation and its antagonism by this compound.
Caption: A1 Adenosine Receptor Signaling Pathway and Antagonism.
Synthesis and Characterization
General Synthetic Approach for 1,3-Dialkyl-8-phenylxanthines
A plausible synthetic route for this compound would likely start from the commercially available theobromine (3,7-dimethylxanthine). The synthesis would proceed through the following key steps:
-
Introduction of the Phenyl Group at C8: This can be achieved through various methods, such as the reaction of 8-bromotheobromine with a phenylboronic acid derivative under Suzuki coupling conditions.
-
Alkylation at the N1 Position: The resulting 3,7-dimethyl-8-phenylxanthine would then be selectively alkylated at the N1 position using an allyl halide, such as allyl bromide, in the presence of a suitable base.
The final product would be purified using standard techniques like recrystallization or column chromatography and characterized by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.
Pharmacological Evaluation: Assessing A1 Receptor Antagonism
The characterization of this compound as an A1 adenosine receptor antagonist involves a series of in vitro and in vivo experiments to determine its binding affinity, selectivity, and functional effects.
In Vitro Assessment of Receptor Binding and Function
4.1.1. Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. These assays involve the use of a radiolabeled ligand that specifically binds to the receptor of interest. The ability of an unlabeled compound, such as this compound, to displace the radiolabeled ligand from the receptor is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.
Table 2: Representative Binding Affinities of Xanthine Derivatives for Adenosine Receptors [3]
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A1/A2A Selectivity Ratio |
| Theophylline | 10,000 | 25,000 | 0.4 |
| Caffeine | 20,000 | 40,000 | 0.5 |
| 8-Phenyltheophylline | 14 | 10,000 | 714 |
| 1,3-Dipropyl-8-phenylxanthine | 2.9 | 49 | 17 |
Note: Specific binding affinity data for this compound is not currently available in the public literature. The data presented is for structurally related compounds to provide context.
Experimental Protocol: Radioligand Displacement Assay for A1 Adenosine Receptor
-
Membrane Preparation:
-
Homogenize tissue known to express A1 adenosine receptors (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a selective A1 receptor radioligand (e.g., [³H]DPCPX - 8-Cyclopentyl-1,3-dipropylxanthine).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
For the determination of non-specific binding, add a high concentration of a known A1 receptor antagonist (e.g., unlabeled DPCPX).
-
Initiate the binding reaction by adding the prepared membrane suspension to each well.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.1.2. Functional Assays: cAMP Accumulation
Functional assays are crucial to confirm that the binding of an antagonist to the receptor translates into a functional effect. Since the A1 receptor is negatively coupled to adenylyl cyclase, its activation by an agonist leads to a decrease in intracellular cAMP levels. An antagonist, like this compound, will block this agonist-induced decrease in cAMP.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture and Treatment:
-
Culture a suitable cell line endogenously or recombinantly expressing the A1 adenosine receptor (e.g., CHO-A1 cells).
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Incubate the cells with increasing concentrations of the antagonist (this compound) for a defined period.
-
Stimulate the cells with a fixed concentration of an A1 receptor agonist (e.g., N⁶-cyclopentyladenosine, CPA) in the presence of forskolin (an adenylyl cyclase activator).
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
This data confirms the antagonistic activity of the compound and provides a measure of its functional potency.
-
In Vivo Evaluation of Pharmacological Effects
While specific in vivo data for this compound is limited, studies on structurally similar 8-phenylxanthine derivatives provide insights into the expected physiological effects of A1 receptor antagonism. In vivo studies are essential to assess the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its physiological effects in a whole organism.
Potential In Vivo Effects of A1 Adenosine Receptor Antagonism:
-
Cardiovascular Effects: A1 receptor antagonists can block the negative chronotropic (heart rate-lowering) and dromotropic (conduction-slowing) effects of adenosine in the heart. This can be investigated by measuring heart rate and blood pressure in animal models following administration of an A1 agonist with and without the antagonist.[4]
-
Renal Effects: A1 receptor antagonists can promote diuresis and natriuresis by blocking adenosine-mediated constriction of the afferent arteriole in the kidney.
-
Central Nervous System Effects: A1 receptor antagonists can have stimulant effects on the central nervous system, similar to caffeine, by blocking the inhibitory effects of adenosine on neuronal activity. This can be assessed through behavioral studies in animal models.
Experimental Workflow: In Vivo Assessment of Cardiovascular Effects
Caption: In Vivo Experimental Workflow for Cardiovascular Assessment.
Structure-Activity Relationships (SAR) of 8-Phenylxanthines
The pharmacological properties of 8-phenylxanthine derivatives are highly dependent on the nature and position of substituents on both the xanthine core and the 8-phenyl ring.
-
Substituents at N1 and N3: The size and lipophilicity of the alkyl groups at the N1 and N3 positions significantly influence A1 receptor affinity. Larger alkyl groups, such as propyl, generally lead to higher affinity compared to methyl groups.[5]
-
Substituents on the 8-Phenyl Ring: The electronic properties and position of substituents on the 8-phenyl ring can modulate both affinity and selectivity. Electron-donating groups in the para position of the phenyl ring have been shown to be favorable for A1 receptor binding.[5]
-
Substituents at N7: The presence of a methyl group at the N7 position, as in this compound, can influence the compound's pharmacokinetic properties and its interaction with other biological targets.
Conclusion and Future Directions
This compound is a promising A1 adenosine receptor antagonist belonging to the well-established class of 8-phenylxanthines. Its structural features suggest a high affinity and selectivity for the A1 receptor. However, a comprehensive understanding of its pharmacological profile requires further investigation, particularly the determination of its specific binding affinity (Ki) for all adenosine receptor subtypes and a thorough evaluation of its in vivo efficacy and pharmacokinetic properties. Such studies will be crucial in elucidating the full therapeutic potential of this compound in various pathological conditions where A1 receptor modulation is a key therapeutic strategy, including cardiovascular, renal, and neurological disorders.
References
- Fredholm, B. B., et al. (1987). Evidence that a novel 8-phenyl-substituted xanthine derivative is a cardioselective adenosine receptor antagonist in vivo. Journal of Cardiovascular Pharmacology, 9(4), 396–400.
- Ukena, D., et al. (1986). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 332(3), 223–230.
- Fredholm, B. B., et al. (1987). Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo. Journal of Cardiovascular Pharmacology, 9(4), 396-400.
- Jacobson, K. A., et al. (1985). Functionalized Congeners of 1,3-Dialkylxanthines: Preparation of Analogues with High Affinity for Adenosine Receptors. Journal of Medicinal Chemistry, 28(10), 1334–1340.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Jacobson, K. A., et al. (1992). Xanthines as Adenosine Receptor Antagonists. Adenosine and Adenosine Receptors, 129–167.
- Strappaghetti, G., et al. (2001). Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 9(3), 575–583.
- Daly, J. W., et al. (1985). Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor with a comparison to an A2-adenosine receptor regulating coronary blood flow. Biochemical Pharmacology, 34(5), 655–664.
- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, (200), 151–199.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C16H16N4O2 | CID 5053422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalized Congeners of 1,3-Dialkylxanthines: Preparation of Analogues with High Affinity for Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Allyl-3,7-dimethyl-8-phenylxanthine: An A1 Adenosine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Selective Xanthine Derivative
The xanthine scaffold, a core structure in well-known compounds like caffeine and theophylline, has long been a fertile ground for medicinal chemistry. These molecules exert a wide range of physiological effects, primarily through their interaction with adenosine receptors. This guide focuses on a specific, synthetically derived xanthine, 1-Allyl-3,7-dimethyl-8-phenylxanthine, a potent and selective antagonist of the A1 adenosine receptor. Understanding its chemical properties, synthesis, and biological activity is crucial for researchers exploring the therapeutic potential of targeting the A1 receptor in various pathological conditions, including cardiovascular, neurological, and renal disorders. This document serves as a comprehensive technical resource, providing the foundational knowledge necessary to incorporate this valuable tool compound into research and development programs.
Chemical Identity and Physicochemical Properties
This compound is a purine alkaloid derivative characterized by an allyl group at the 1-position, methyl groups at the 3- and 7-positions, and a phenyl group at the 8-position of the xanthine core.
| Identifier | Value | Source |
| IUPAC Name | 3,7-dimethyl-8-phenyl-1-(prop-2-en-1-yl)-1H-purine-2,6(3H,7H)-dione | PubChem[1] |
| CAS Number | 149981-23-7 | Santa Cruz Biotechnology[2], Biosynth[3] |
| Molecular Formula | C₁₆H₁₆N₄O₂ | Santa Cruz Biotechnology[2], Biosynth[3] |
| Molecular Weight | 296.32 g/mol | Santa Cruz Biotechnology[2], Biosynth[3] |
| Appearance | White Solid | SRD Pharma[3] |
| Melting Point | 173-174°C | SRD Pharma[3], United States Biological[4] |
| Solubility | Soluble in DMSO | SRD Pharma[3], United States Biological[4] |
Canonical SMILES: CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)CC=C)C[3]
InChI Key: DKISSNPEWQAXRA-UHFFFAOYSA-N[1]
Synthesis of this compound
A general approach for the synthesis of 8-phenylxanthine derivatives involves the reaction of 5,6-diamino-1,3-dimethyluracil with a substituted aldehyde.[5] The resulting Schiff base can then undergo cyclization to form the xanthine ring system.[5]
A patent from 1922 describes a process for the manufacture of the related compound, 1-allyl-3,7-dimethylxanthine, which lacks the 8-phenyl group.[6] This process involves the reaction of 3,7-dimethylxanthine (theobromine) with allyl bromide in the presence of a base.[6]
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on general synthetic strategies for xanthine derivatives.
Caption: Conceptual synthesis workflow for this compound.
Analytical Characterization
The definitive identification and purity assessment of this compound would rely on a combination of spectroscopic techniques. While a comprehensive dataset for this specific molecule is not publicly available, the following outlines the expected analytical approaches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the vinyl and methylene protons of the allyl group, and the methyl protons at the 3- and 7-positions.
-
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing characteristic resonances for the carbonyl carbons, the carbons of the purine and phenyl rings, and the carbons of the allyl and methyl substituents.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule, such as the C=O stretching of the carbonyl groups, C=C stretching of the aromatic and allyl groups, and C-H stretching of the alkyl and aryl moieties.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of xanthine derivatives. A reversed-phase HPLC method would be suitable for separating the target compound from any starting materials or byproducts.
Pharmacological Profile: A Selective A1 Adenosine Receptor Antagonist
The primary pharmacological action of this compound is as an antagonist of the A1 adenosine receptor.[2][3][4] Adenosine receptors are a class of G protein-coupled receptors that are widely distributed throughout the body and play crucial roles in regulating various physiological processes.
Mechanism of Action
Adenosine exerts its effects by binding to four receptor subtypes: A1, A2A, A2B, and A3. The A1 receptor is typically coupled to inhibitory G proteins (Gi/o). Activation of the A1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, as a competitive antagonist, binds to the A1 receptor without activating it, thereby blocking the effects of endogenous adenosine.
A1 Adenosine Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the A1 adenosine receptor and the point of intervention for an antagonist like this compound.
Caption: A1 Adenosine Receptor Signaling Pathway and Antagonist Action.
Biological Activity and Therapeutic Potential
The antagonism of A1 adenosine receptors has therapeutic potential in a variety of conditions. By blocking the inhibitory effects of adenosine, A1 antagonists can lead to:
-
Increased heart rate and contractility: This makes them potential agents for the treatment of bradycardia and heart failure.
-
Enhanced neurotransmitter release: In the central nervous system, this could have applications in cognitive disorders and as respiratory stimulants.
-
Diuresis: A1 receptor antagonism in the kidneys can promote water and salt excretion, which is beneficial in conditions like edema and heart failure.
A study on a related 8-phenyl-substituted xanthine derivative demonstrated its selectivity as an A1 adenosine receptor antagonist in vivo.[7] This compound was more potent in antagonizing the heart rate-lowering effects of an adenosine analogue (an A1 receptor-mediated effect) than its blood pressure-lowering effects (an A2 receptor-mediated effect).[7]
Experimental Protocols
The following provides a generalized protocol for a key in vitro assay used to characterize the interaction of compounds like this compound with the A1 adenosine receptor.
A1 Adenosine Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the A1 adenosine receptor.
Objective: To quantify the binding of this compound to the A1 adenosine receptor by measuring its ability to displace a known radiolabeled A1 receptor antagonist.
Materials:
-
Cell membranes expressing the A1 adenosine receptor (e.g., from CHO or HEK293 cells)
-
Radiolabeled A1 receptor antagonist (e.g., [³H]DPCPX)
-
This compound (test compound)
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled A1 antagonist like theophylline)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare solutions of the radioligand and non-specific binding control in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, cell membranes, and either:
-
Buffer only (for total binding)
-
Non-specific binding control (for non-specific binding)
-
Serial dilutions of this compound (for competitive binding)
-
-
Add the radiolabeled A1 receptor antagonist to all wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Experimental Workflow Diagram
Caption: Workflow for A1 Adenosine Receptor Radioligand Binding Assay.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the role of the A1 adenosine receptor in health and disease. Its selectivity as an antagonist allows for the targeted investigation of A1 receptor-mediated signaling pathways. Future research could focus on further characterizing its pharmacokinetic and pharmacodynamic properties in vivo, exploring its therapeutic efficacy in relevant animal models of disease, and using its structure as a template for the design of novel, even more potent and selective A1 adenosine receptor antagonists with improved drug-like properties. The insights gained from such studies will be instrumental in advancing our understanding of adenosine signaling and developing new therapeutic strategies for a range of human disorders.
References
-
A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo. (2015). PMC. [Link]
-
Xanthine: Synthetic Strategy And Biological Activity. (2021). Biointerface Research in Applied Chemistry. [Link]
- Process for the manufacture of 1-allyl-3.7-dimethylxanthine.
-
This compound. PubChem. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1-Allyl-3,7-dimethylxanthine synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 149981-23-7 | FA07961 [biosynth.com]
- 4. usbio.net [usbio.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. US1415700A - Process for the manufacture of 1-allyl-3.7-dimethylxanthine - Google Patents [patents.google.com]
- 7. A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Allyl-3,7-dimethyl-8-phenylxanthine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
1-Allyl-3,7-dimethyl-8-phenylxanthine, a notable member of the xanthine family, has garnered significant interest within the scientific community for its specific pharmacological profile. As a potent and selective antagonist of the A1 adenosine receptor, it serves as a valuable tool in neuroscience research and holds potential for therapeutic applications.[1][2] Xanthine derivatives, as a class, are recognized for their diverse biological activities, including but not limited to, their roles as phosphodiesterase inhibitors and adenosine receptor antagonists.[3] The strategic placement of an allyl group at the 1-position, methyl groups at the 3- and 7-positions, and a phenyl group at the 8-position of the xanthine core confers a unique combination of lipophilicity and steric hindrance that dictates its interaction with its biological target.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It is designed to be a valuable resource for researchers engaged in its synthesis, characterization, and application in drug discovery and development. The information presented herein is curated from reputable scientific literature and chemical databases, ensuring a high degree of technical accuracy and reliability. We will delve into its synthesis, spectroscopic profile, solubility, and stability, providing both established data and field-proven methodologies for its comprehensive characterization.
Chemical Identity and Structure
The structural architecture of this compound is fundamental to its chemical behavior and biological activity. The core is a purine-2,6-dione, with substituents that modulate its properties.
| Identifier | Value |
| IUPAC Name | 1-allyl-3,7-dimethyl-8-phenyl-1H-purine-2,6(3H,7H)-dione |
| CAS Number | 149981-23-7[4] |
| Molecular Formula | C₁₆H₁₆N₄O₂[5] |
| Molecular Weight | 296.32 g/mol [5] |
| Canonical SMILES | CN1C2=C(N=C(N2C(=O)N(C1=O)CC=C)C3=CC=CC=C3)C |
Synthesis of this compound
The synthesis of this compound can be achieved through the alkylation of a suitable xanthine precursor. A reported method involves the reaction of 3,7-dimethyl-8-phenylxanthine with an allyl halide in the presence of a base.[6] This synthetic approach is a standard and reliable method for the N-alkylation of xanthines.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is based on established methodologies for the synthesis of similar xanthine derivatives.[6]
Materials:
-
3,7-Dimethyl-8-phenylxanthine
-
Allyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 3,7-dimethyl-8-phenylxanthine in anhydrous DMF, add anhydrous potassium carbonate.
-
To this stirred suspension, add allyl iodide dropwise at room temperature.
-
Heat the reaction mixture to 50°C and maintain stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Purify the crude product by a suitable method, such as recrystallization from an appropriate solvent system or column chromatography on silica gel, to yield pure this compound.
Self-Validation: The purity of the synthesized compound should be rigorously assessed by multiple analytical techniques, including High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development.
Summary of Physicochemical Data
| Property | Value | Source |
| Appearance | White Solid | [7] |
| Melting Point | 173-174°C | [7] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) | [7] |
| pKa | Not experimentally determined. Estimated to have a weakly basic nitrogen in the imidazole ring. | - |
| LogP | Not experimentally determined. Predicted to be moderately lipophilic. | - |
Experimental Protocols for Physicochemical Characterization
This protocol outlines the equilibrium solubility determination, a gold-standard method.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Caption: Workflow for comprehensive physicochemical characterization.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the allyl group (vinylic protons and methylene protons), the two N-methyl groups (singlets), and the phenyl group (aromatic protons). The chemical shifts and coupling patterns would be crucial for confirming the structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the xanthine core, the carbons of the allyl and phenyl groups, and the N-methyl carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching vibrations of the amide groups in the xanthine ring, C=C stretching of the allyl and phenyl groups, and C-H stretching vibrations of the alkyl and aromatic moieties.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide further structural information. A deuterated analog, this compound-d5, is available and can be used as an internal standard in quantitative MS studies.[8]
Chemical Reactivity and Stability
The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and in vivo performance.[9]
General Stability Profile of Xanthines
Xanthine derivatives are generally stable compounds under normal storage conditions. However, they can be susceptible to degradation under harsh conditions such as strong acids, bases, oxidizing agents, and high temperatures.[3] The presence of the allyl group in this compound introduces a potential site for oxidation or addition reactions.
Forced Degradation Studies
To comprehensively understand the stability of this compound, forced degradation studies are recommended.[10] These studies involve subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.
Recommended Stress Conditions:
-
Acidic Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Basic Hydrolysis: Treatment with dilute sodium hydroxide (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105°C).
-
Photostability: Exposing the solid compound and its solution to UV and visible light.
The degradation products should be characterized using hyphenated techniques such as LC-MS/MS to elucidate their structures.[9]
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. By consolidating available data and outlining robust experimental protocols, this document serves as a valuable resource for scientists and researchers. The provided synthesis route, along with the proposed methodologies for comprehensive physicochemical and stability characterization, will aid in the consistent and reliable use of this important pharmacological tool. Further experimental investigation to generate specific spectroscopic and stability data will undoubtedly enhance our understanding of this potent A1 adenosine receptor antagonist and facilitate its application in future research endeavors.
References
- Characterization of major degradation products of an adenosine A2A receptor antagonist under stressed conditions by LC-MS and FT tandem MS analysis. (2009). Journal of Mass Spectrometry, 44(8), 1175-1186.
- Jacobson, K. A., et al. (1995). Effect of Trifluoromethyl and Other Substituents on Activity of Xanthines at Adenosine Receptors. Journal of Medicinal Chemistry, 38(10), 1720-1735.
- Lasocha, W., et al. (2010). Crystal structure study of selected xanthine derivatives. Journal of Applied Crystallography, 43(1), 163-167.
- Gruenke, L. D., et al. (2025). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. Crystal Growth & Design.
- Sharma, S., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica, 2022, 8239931.
- Kim, Y. C., et al. (1997). Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions. Journal of Medicinal Chemistry, 40(26), 4396-4405.
- Barrett, R. J., et al. (1989). 125I-labeled 8-phenylxanthine derivatives: antagonist radioligands for adenosine A1 receptors. Molecular Pharmacology, 36(3), 411-419.
- Discovering the crystal structure of biogenic xanthine crystals. (n.d.). ChemRxiv.
- Structures of xanthine (2A) and various xanthine derivatives such as theobromine (2B), theophylline (2C), and doxophylline (2D). (n.d.).
- Stability study of analytical solutions. (n.d.).
- Fredholm, B. B., et al. (2011). Adenosine receptors as drug targets — what are the challenges? Nature Reviews Drug Discovery, 10(4), 267-282.
- Zvilichovsky, G., et al. (1982). Synthesis and properties of 7‐hydroxy‐8‐phenylxanthine and its derivatives. Disproportionation to derivatives of 8‐phenylxanthine and 6‐amino‐5‐nitrosouracil. Journal of Heterocyclic Chemistry, 19(1), 205-209.
- The physicochemical properties and solubility of pharmaceuticals – Methyl xanthines. (n.d.).
- 1,3-Dimethyl-8-phenylxanthine crystalline 961-45-5. (n.d.). Sigma-Aldrich.
- Ali, H. I., et al. (2022). Structural re-positioning, in silico molecular modelling, oxidative degradation, and biological screening of linagliptin as adenosine 3 receptor (ADORA3) modulators targeting hepatocellular carcinoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1986-2001.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. (n.d.).
- Adenosine A2A receptor antagonist. (n.d.). Wikipedia.
- This compound-d5. (n.d.). SRD Pharma.
- Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Sciences and Research, 13(11), 4236-4246.
- Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. (2025). Journal of Pharmaceutical and Biomedical Analysis.
- This compound. (n.d.).
- This compound. (n.d.). SRD Pharma.
- Stability-indicating methods for the determination of a mixture of almitrine and raubasine by derivative spectrophotometry. (2010).
- Singh, P., & Kumar, A. (2018). Xanthine scaffold: scope and potential in drug development. RSC Advances, 8(52), 29684-29709.
- 149981-23-7| Chemical Name : this compound. (n.d.).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. scbt.com [scbt.com]
- 3. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. aschemicals.com [aschemicals.com]
- 6. Effect of Trifluoromethyl and Other Substituents on Activity of Xanthines at Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [srdpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of major degradation products of an adenosine A2A receptor antagonist under stressed conditions by LC-MS and FT tandem MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
The Adenosine A1 Receptor Antagonist 1-Allyl-3,7-dimethyl-8-phenylxanthine: A Technical Guide
This technical guide provides an in-depth exploration of 1-Allyl-3,7-dimethyl-8-phenylxanthine, a notable antagonist of the A1 adenosine receptor. The content herein is curated for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its chemical identity, synthesis, mechanism of action, and the experimental methodologies crucial for its study.
Introduction: The Significance of Xanthine-Based Adenosine Receptor Antagonists
Xanthine derivatives, such as caffeine and theophylline, are among the most widely consumed psychoactive compounds globally and have a long history in pharmacology. Their primary mechanism of action involves the antagonism of adenosine receptors. This compound belongs to this class of compounds, exhibiting a specific affinity for the A1 adenosine receptor subtype. As an A1 antagonist, it holds potential for therapeutic applications in a range of physiological and pathological conditions.[1][2] This guide will delve into the technical details of this compound, providing a foundational resource for its scientific investigation.
Nomenclature and Chemical Identity
A clear understanding of a compound's nomenclature is fundamental for accurate scientific communication. This compound is known by several synonyms, and its key identifiers are summarized below.
| Identifier | Value |
| Primary Name | This compound |
| IUPAC Name | 3,7-dimethyl-8-phenyl-1-prop-2-enylpurine-2,6-dione |
| CAS Number | 149981-23-7 |
| Molecular Formula | C₁₆H₁₆N₄O₂ |
| Molecular Weight | 296.32 g/mol |
Proposed Synthesis Protocol
Step 1: Synthesis of 3,7-dimethyl-8-phenylxanthine
This step involves the condensation of a 5,6-diaminouracil with benzaldehyde, followed by oxidative cyclization.
-
Materials: 3,7-dimethyl-5,6-diaminouracil, Benzaldehyde, Ethanol, Acetic Acid, Oxidizing agent (e.g., air, iodine, or potassium ferricyanide).
-
Procedure:
-
Dissolve 3,7-dimethyl-5,6-diaminouracil in a suitable solvent such as ethanol with a catalytic amount of acetic acid.
-
Add an equimolar amount of benzaldehyde to the solution.
-
Reflux the mixture for several hours to form the Schiff base intermediate.
-
Introduce an oxidizing agent to facilitate the cyclization to the xanthine ring system. Alternatively, bubbling air through the refluxing solution can effect the oxidation.
-
Cool the reaction mixture to allow the product, 3,7-dimethyl-8-phenylxanthine, to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Purify the product by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Step 2: N1-Alkylation with Allyl Bromide
This step introduces the allyl group at the N1 position of the xanthine scaffold.
-
Materials: 3,7-dimethyl-8-phenylxanthine, Allyl bromide, a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile).
-
Procedure:
-
Suspend 3,7-dimethyl-8-phenylxanthine in the chosen solvent in a round-bottom flask.
-
Add a slight excess of the base to the suspension.
-
Stir the mixture at room temperature for a short period to facilitate the formation of the xanthine anion.
-
Add an equimolar amount of allyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the crude this compound, wash with water, and dry.
-
Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Mechanism of Action: Antagonism of the A1 Adenosine Receptor
This compound functions as a competitive antagonist at the A1 adenosine receptor. This receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.
A1 Receptor Signaling Pathway
Activation of the A1 receptor by its endogenous ligand, adenosine, initiates a signaling cascade that leads to various cellular responses, predominantly inhibitory in nature. The key signaling events are:
-
G Protein Activation: Adenosine binding to the A1 receptor induces a conformational change, leading to the activation of associated Gi/o proteins. The G protein releases its bound GDP and binds GTP, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Modulation of Ion Channels: The Gβγ dimer can directly modulate the activity of various ion channels. A key effect is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. Additionally, A1 receptor activation can inhibit N-type and P/Q-type calcium channels, reducing calcium influx.
-
Activation of Phospholipase C: In some cellular contexts, A1 receptor activation can lead to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
By competitively binding to the A1 receptor, this compound prevents adenosine from initiating these signaling events, thereby blocking the inhibitory effects of adenosine.
Caption: A1 Adenosine Receptor Signaling Pathway and its Antagonism.
Pharmacological Profile and Selectivity
For 8-arylxanthines, the nature of the substituents at the N1, N3, and N7 positions significantly influences affinity and selectivity. The presence of an allyl group at the N1 position, as in the subject molecule, is a key structural feature. For instance, a closely related compound, 1-allyl-3-methyl-8-phenylxanthine, has a reported Ki value of 37 nM at the human A2B receptor, suggesting that the 1-allyl substitution is well-tolerated and can confer significant affinity.[3] Furthermore, studies on other 8-arylxanthines have indicated that for the A3 receptor, the affinity is influenced by the 1,3-dialkyl substituents, with diallyl groups showing a certain level of affinity.[4][5]
Given its designation as an A1 adenosine receptor antagonist, it is expected to exhibit higher affinity for the A1 subtype compared to A2A, A2B, and A3. However, without direct experimental data, its precise selectivity profile remains to be fully elucidated.
Experimental Protocols for In Vitro Characterization
To rigorously characterize the pharmacological properties of this compound, a series of in vitro experiments are essential. The following are standard, field-proven protocols.
Radioligand Binding Assay for A1 Adenosine Receptor Affinity
This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the A1 receptor.
-
Materials:
-
Membrane preparations from cells or tissues expressing the A1 adenosine receptor (e.g., rat brain cortex or CHO cells stably expressing the human A1 receptor).
-
Radiolabeled A1 receptor antagonist, such as [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled A1 antagonist like theophylline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters and a cell harvester.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the membrane preparation, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.
-
Functional Assay: cAMP Measurement
This assay measures the functional antagonism of the A1 receptor by quantifying the ability of the test compound to reverse the agonist-induced inhibition of cAMP production.
-
Materials:
-
Cells expressing the A1 adenosine receptor (e.g., CHO-hA1 cells).
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
A1 receptor agonist (e.g., N⁶-cyclopentyladenosine, CPA).
-
This compound (test compound).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Add the A1 receptor agonist (CPA) at a concentration that produces a submaximal inhibition of cAMP production (e.g., EC₈₀), along with forskolin to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the concentration of the antagonist to determine the IC₅₀ value for the reversal of agonist-induced inhibition.
-
Caption: In Vitro Experimental Workflow for Characterization.
Potential Therapeutic Applications
The antagonism of A1 adenosine receptors has therapeutic potential in several areas, primarily due to the receptor's role in cardiovascular and neuronal function.
-
Cardiorenal Syndromes: In the kidneys, A1 receptor activation constricts the afferent arterioles and increases sodium reabsorption, leading to a reduced glomerular filtration rate (GFR). A1 antagonists can reverse these effects, promoting diuresis and improving renal function, making them potential treatments for conditions like acute decompensated heart failure where cardiorenal syndrome is a common complication.
-
Neurodegenerative Disorders: A1 receptors are highly expressed in the brain and their activation is generally neuroprotective. However, chronic A1 receptor stimulation can also have detrimental effects. The role of A1 antagonists in neurodegenerative diseases is complex and an active area of research.
-
Respiratory Stimulation: Xanthines like theophylline are used as respiratory stimulants, an effect partly mediated by adenosine receptor antagonism. A1 antagonists may offer a more targeted approach for certain respiratory conditions.
Conclusion
This compound is a promising A1 adenosine receptor antagonist with a chemical structure that builds upon the well-established xanthine scaffold. This guide has provided a comprehensive overview of its identity, a plausible synthesis route, its mechanism of action, and the experimental protocols necessary for its detailed characterization. Further research, particularly to determine its complete selectivity profile and to evaluate its efficacy in relevant in vivo models, will be crucial in fully elucidating its therapeutic potential.
References
-
Kim, Y. C., Ji, X. D., Melman, N., Linden, J., & Jacobson, K. A. (2000). Structure-activity relationships at human and rat A2B adenosine receptors of xanthine derivatives substituted at the 1-, 3-, 7-, and 8-positions. Journal of Medicinal Chemistry, 43(6), 1165–1172. [Link]
-
Kim, Y. C., de Zwart, M., Chang, L., Moro, S., IJzerman, A. P., & Jacobson, K. A. (1996). Derivatives of the A3 adenosine receptor-selective antagonist 1,3-dipropyl-8-p-acrylic acid)phenylxanthine. Journal of Medicinal Chemistry, 39(21), 4142–4148. [Link]
-
Jacobson, K. A., Kim, Y. C., & Ji, X. D. (1994). Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors. Journal of Medicinal Chemistry, 37(23), 3937–3940. [Link]
-
AS Chemical Laboratories Inc. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound-d5 [srdpharma.com]
- 3. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 1,3-dialkylxanthine derivatives at rat A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Two-Step Synthesis Protocol for 1-Allyl-3,7-dimethyl-8-phenylxanthine Derivatives
Abstract
Xanthine derivatives are a cornerstone in medicinal chemistry, primarily recognized for their role as adenosine receptor antagonists, which has led to their investigation in therapeutic areas such as asthma and various inflammation-related diseases.[1][2] This application note provides a detailed, two-step protocol for the synthesis of 1-allyl-3,7-dimethyl-8-phenylxanthine, a representative member of this promising class of compounds. The synthesis begins with the commercially available and cost-effective starting material, theobromine (3,7-dimethylxanthine). The protocol first details the C-8 arylation of theobromine via a copper-catalyzed Ullmann-type coupling reaction to yield the key intermediate, 8-phenyltheobromine. Subsequently, a selective N-alkylation at the N1 position is performed to introduce the allyl group, yielding the final product. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth explanations for procedural choices, detailed step-by-step instructions, and methods for characterization to ensure a reliable and reproducible synthesis.
Introduction: The Significance of Substituted Xanthines
The xanthine scaffold, a purine derivative, is a privileged structure in pharmacology. Endogenous xanthines and their methylated derivatives, such as caffeine and theophylline, are well-known central nervous system stimulants.[3] Synthetic modifications of the xanthine core have allowed for the fine-tuning of pharmacological activity, particularly in targeting adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[4] The introduction of a phenyl group at the 8-position has been shown to significantly enhance affinity and selectivity for these receptors, making 8-phenylxanthine derivatives a focal point of drug discovery efforts.[5][6] Further substitution at the N1 and N7 positions allows for the exploration of the structure-activity relationship (SAR), potentially leading to compounds with improved potency and pharmacokinetic profiles.[7]
The target molecule, this compound (CAS 149981-23-7), combines these key structural features: the 3,7-dimethyl substitution pattern of theobromine, a C-8 phenyl ring for receptor affinity, and an N1-allyl group for SAR modulation.[8][9] The following protocol outlines a logical and field-proven pathway for its synthesis.
Overall Synthetic Scheme
The synthesis is achieved in two primary stages starting from theobromine. The first stage involves the synthesis of the 8-phenyltheobromine intermediate, which is then allylated in the second stage to produce the final compound.
Caption: Two-step synthesis of the target xanthine derivative.
Part 1: Synthesis of 8-Phenyltheobromine Intermediate
Principle and Rationale
The introduction of an aryl group at the C-8 position of a xanthine is most effectively achieved through a cross-coupling reaction. The Ullmann condensation, a copper-catalyzed reaction, is a classic and robust method for forming C-N, C-O, and C-C bonds with aryl halides.[10][11] In this protocol, we adapt this methodology for a C-C bond formation between an 8-halo-xanthine and an aryl source. The reaction proceeds via the formation of an organocopper intermediate that couples with the aryl halide.[12][13] While modern palladium-catalyzed couplings are also viable, the copper-catalyzed Ullmann-type reaction is often cost-effective and highly efficient for this class of heterocyclic compounds.
The process begins with the bromination of theobromine at the C-8 position, a standard procedure, to create the necessary precursor, 8-bromotheobromine. This is then coupled with a phenyl source, such as phenylboronic acid, in the presence of a copper catalyst.
Experimental Protocol: C-8 Arylation
Step 1a: Synthesis of 8-Bromotheobromine (This precursor can also be purchased commercially)
-
Suspend theobromine (1 equiv.) in a solution of aqueous hydrobromic acid (48%).
-
Slowly add bromine (1.1 equiv.) dropwise to the stirring suspension at room temperature.
-
Heat the mixture to 80-90 °C and maintain for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried to yield 8-bromotheobromine.
Step 1b: Ullmann-type Coupling
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 8-bromotheobromine (1 equiv.), phenylboronic acid (1.5 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF).[14]
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a solvent like ethanol to afford pure 8-phenyltheobromine.
Materials and Reagents (Step 1b)
| Reagent/Material | Molar Equiv. | Quantity (for 10 mmol scale) | Purpose |
| 8-Bromotheobromine | 1.0 | 2.59 g | Xanthine precursor |
| Phenylboronic Acid | 1.5 | 1.83 g | Phenyl group source |
| Copper(I) Iodide (CuI) | 0.1 | 190 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 2.5 | 3.45 g | Base |
| N,N-Dimethylformamide (DMF) | - | 50 mL | Solvent |
Expected Outcome & Characterization
The product, 8-phenyltheobromine, should be a white to off-white solid. Its identity and purity should be confirmed using standard analytical techniques:
-
Melting Point: Compare with literature values.
-
¹H NMR: Expect characteristic signals for the two N-methyl groups and the phenyl protons. The C8-H proton signal from the starting material will be absent.
-
Mass Spectrometry: To confirm the molecular weight (C₁₃H₁₂N₄O₂, M.W. = 256.27 g/mol ).[15]
Part 2: Synthesis of this compound
Principle and Rationale
The final step is the N-alkylation of the 8-phenyltheobromine intermediate. In theobromine and its derivatives, the N-H proton at the N1 position is acidic and can be removed by a suitable base to generate a nucleophilic anion.[14] This anion then readily participates in a nucleophilic substitution (Sₙ2) reaction with an alkyl halide.[16] Allyl bromide is an excellent electrophile for this purpose. A polar aprotic solvent like DMF is ideal as it solvates the cation of the base but does not solvate the nucleophile, thus accelerating the Sₙ2 reaction.[14] The choice of a non-nucleophilic base, such as potassium carbonate or sodium hydride, is crucial to prevent competition with the xanthine anion.[14]
Experimental Protocol: N1-Allylation
-
Dissolve 8-phenyltheobromine (1 equiv.) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.
-
Add a base, such as potassium carbonate (K₂CO₃, 1.5 equiv.), to the solution and stir for 15-20 minutes at room temperature.
-
Add allyl bromide (1.2 equiv.) dropwise to the suspension via a syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, quench the reaction by slowly adding water.
-
Extract the product into ethyl acetate or another suitable organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
Materials and Reagents (Part 2)
| Reagent/Material | Molar Equiv. | Quantity (for 5 mmol scale) | Purpose |
| 8-Phenyltheobromine | 1.0 | 1.28 g | Intermediate |
| Allyl Bromide | 1.2 | 0.52 mL (726 mg) | Allyl group source |
| Potassium Carbonate (K₂CO₃) | 1.5 | 1.04 g | Base |
| Anhydrous DMF | - | 25 mL | Solvent |
Expected Outcome & Characterization
The final product should be a crystalline solid.
-
¹H NMR: Look for the appearance of new signals corresponding to the allyl group protons (-CH₂- and -CH=CH₂) in addition to the existing methyl and phenyl signals.
-
¹³C NMR: Confirm the presence of carbons from the allyl group.
-
Mass Spectrometry: Confirm the final molecular weight (C₁₆H₁₆N₄O₂, M.W. = 296.33 g/mol ).[8]
-
Purity: Assess by HPLC.
Comprehensive Experimental Workflow
The following diagram outlines the complete workflow from setup to final analysis.
Caption: Step-by-step workflow for the synthesis and analysis.
Troubleshooting and Safety
-
Low Yield in Step 1: Incomplete reaction may be due to inactive catalyst or insufficient temperature. Ensure reagents are dry and the inert atmosphere is maintained. Increasing reaction time may be necessary.
-
Side Products in Step 2: While N1 alkylation is strongly preferred for theobromine, minor O-alkylation is a theoretical possibility. Purification by column chromatography is essential to remove any such impurities.
-
Safety:
-
Allyl Bromide: Is a lachrymator and is toxic. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
DMF: Is a skin irritant and can be absorbed through the skin. Handle with care and appropriate PPE.
-
Copper Salts: Are toxic. Avoid inhalation of dust and skin contact.
-
High Temperatures: Reactions should be conducted with appropriate caution, using oil baths or heating mantles with temperature controllers.
-
Conclusion
This application note provides a comprehensive and reliable two-step protocol for synthesizing this compound from theobromine. By explaining the chemical principles behind each step—a copper-catalyzed Ullmann-type coupling followed by a classic Sₙ2 N-alkylation—this guide equips researchers with the necessary knowledge to not only reproduce the synthesis but also to adapt it for the creation of a diverse library of related xanthine derivatives for drug discovery and development.
References
- Maywan Hariono, et.al. (2010). Alkylation of Theobromine in the Synthesis of N1-alkylxanthine Derivatives using DMF as the Solvent. Jurnal Sains Malaysiana.
- Bansal, R., et al. (2013). Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy. Frontiers in Pharmacology.
- Zhang, Y., et al. (2020).
-
Bansal, R., et al. (2013). Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy. ResearchGate. [Link]
-
Daly, J. W., et al. (1986). Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions. Biochemical Pharmacology. [Link]
-
Scheme 2 Alkylation reaction of theobromine with hydrocarbon halides. ResearchGate. [Link]
-
van Veldhoven, J. P. D., et al. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical Pharmacology. [Link]
-
8-Phenyltheophylline. Wikipedia. [Link]
-
Santi, C., et al. (2021). Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. ProQuest. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Pfleiderer, W. (1974). Synthesis of N-substituted xanthines (review). Semantic Scholar. [Link]
-
Theobromine to Caffeine. Biochemical Ponderings. [Link]
-
Kim, Y. C., et al. (2000). Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. Journal of Medicinal Chemistry. [Link]
-
Synthesis of caffeine from theobromine. Chemistry Stack Exchange. [Link]
-
Englert, U., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules. [Link]
- Preiswerk, E. (1922). Process for the manufacture of 1-allyl-3.7-dimethylxanthine.
-
Ullmann reaction. Wikipedia. [Link]
-
Santi, C., et al. (2021). Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water. ResearchGate. [Link]
-
This compound. AS Chemical Laboratories Inc. [Link]
-
Englert, U., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. MDPI. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Bansal, R., et al. (2009). Synthesis of a Series of 8-(substituted-phenyl)xanthines and a Study on the Effects of Substitution Pattern of Phenyl Substituents on Affinity for Adenosine A(1) and A(2A) Receptors. European Journal of Medicinal Chemistry. [Link]
-
González, C., et al. (2014). Synthesis of Caffeine from Theobromine. Educación Química. [Link]
Sources
- 1. Frontiers | Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy [internal-frontiersin.org]
- 2. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Q-Tube®-Assisted Alkylation and Arylation of Xanthines and Other N-H-Containing Heterocycles in Water - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a series of 8-(substituted-phenyl)xanthines and a study on the effects of substitution pattern of phenyl substituents on affinity for adenosine A(1) and A(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 149981-23-7 | FA07961 [biosynth.com]
- 9. aschemicals.com [aschemicals.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. mnh20.wordpress.com [mnh20.wordpress.com]
- 15. 8-Phenyltheophylline - Wikipedia [en.wikipedia.org]
- 16. scielo.org.mx [scielo.org.mx]
Application Notes and Protocols for In Vivo Studies with 1-Allyl-3,7-dimethyl-8-phenylxanthine in Rats
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of 1-Allyl-3,7-dimethyl-8-phenylxanthine
This compound is a synthetic derivative of the xanthine family, a class of compounds that includes naturally occurring substances like caffeine and theophylline. Structurally, it is characterized by an allyl group at the 1-position, two methyl groups at the 3- and 7-positions, and a phenyl group at the 8-position of the purine-2,6-dione core. This compound is classified as an adenosine A1 receptor antagonist.[1][2]
Adenosine is a ubiquitous endogenous nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor, in particular, is highly expressed in the brain, heart, and kidneys. Its activation typically leads to inhibitory effects, such as reduced heart rate and neurotransmitter release. Consequently, antagonists of the A1 receptor are of significant interest for their potential therapeutic applications, including as central nervous system stimulants, cognitive enhancers, and diuretics.
The purpose of these application notes is to provide a comprehensive guide for conducting in vivo studies with this compound in rat models. Due to the limited publicly available data on this specific molecule, the following protocols and recommendations are synthesized from studies on structurally related 8-phenylxanthine derivatives. Researchers should consider this guidance as a starting point and perform dose-ranging and pharmacokinetic studies to establish the optimal experimental parameters for their specific research questions.
I. Pre-clinical Study Design: Foundational Considerations
Ethical Considerations
All animal experiments must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) and approved by an Institutional Animal Care and Use Committee (IACUC). Proper animal handling, housing, and minimization of pain and distress are paramount.
Animal Model Selection
Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic and pharmacodynamic studies of xanthine derivatives.[1] The choice of strain, age, and sex should be justified based on the specific aims of the study. For instance, studies on age-related cognitive decline would necessitate the use of aged rats.
Rationale for In Vivo Investigation
In vivo studies are essential to understand the complex interplay of pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body) of this compound. Key research questions that can be addressed in rat models include:
-
Pharmacokinetic Profile: Determining the bioavailability, half-life, and central nervous system penetration of the compound.
-
Pharmacodynamic Effects: Assessing the impact on cardiovascular parameters (heart rate, blood pressure), central nervous system activity (locomotion, anxiety, cognition), and renal function.
-
Dose-Response Relationship: Establishing the effective dose range for desired pharmacological effects.
-
Safety and Tolerability: Identifying potential adverse effects and determining the maximum tolerated dose.
II. Experimental Protocols
Formulation and Administration of this compound
Rationale: The poor water solubility of many 8-phenylxanthine derivatives presents a formulation challenge.[3] A suitable vehicle is required to ensure complete dissolution and accurate dosing.
Vehicle Preparation:
Based on protocols for similar compounds, a common approach involves dissolving the xanthine derivative in a minimal amount of a basic solution and then diluting it with a physiological buffer.[3]
Step-by-Step Protocol:
-
Weigh the required amount of this compound powder.
-
Add a minimal volume of 0.1 M NaOH to dissolve the compound completely.
-
Vortex briefly to ensure complete dissolution.
-
Dilute the solution to the final desired concentration with sterile, isotonic sodium chloride (0.9% NaCl).
-
Adjust the final pH of the solution to a physiologically compatible range (pH 7.0-7.4) using sterile HCl or NaOH if necessary.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Route of Administration:
-
Intraperitoneal (i.p.) injection: This is a common route for preclinical studies with xanthine derivatives in rats, offering good systemic absorption.
-
Intravenous (i.v.) injection: Suitable for pharmacokinetic studies to determine parameters like clearance and volume of distribution, bypassing absorption limitations.
-
Oral gavage: Can be used to assess oral bioavailability but may be limited by the compound's solubility and first-pass metabolism. Studies with 8-phenyltheophylline in rats indicated it could not be detected in plasma following intraperitoneal injection, suggesting poor absorption via this route for some analogs.[4]
Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rats.
Experimental Workflow:
Caption: Workflow for a typical pharmacokinetic study in rats.
Protocol:
-
Fast rats overnight (with free access to water) before dosing.
-
Administer a single dose of this compound via the chosen route (e.g., 1-10 mg/kg, i.v. or i.p.).
-
Collect serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
Analyze the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of the parent drug and any potential metabolites.
-
Use pharmacokinetic software to perform non-compartmental analysis and calculate key parameters.
Expected Pharmacokinetic Parameters (Extrapolated from Analogs):
| Parameter | 8-phenyltheophylline in Rats[4] | Other Theophylline Derivatives in Rats |
| Half-life (t1/2) | ~14 minutes | Varies widely (e.g., 2-17 hours) |
| Volume of Distribution (Vd) | ~76 mL/100g | Varies |
| Clearance (CL) | ~3.5 mL/min/g | Varies |
Note: The short half-life of 8-phenyltheophylline suggests that this compound may also be rapidly cleared.[4] However, structural modifications can significantly alter pharmacokinetic properties.
Pharmacodynamic Assessments: Central Nervous System Effects
Rationale: As an adenosine A1 receptor antagonist, this compound is expected to have stimulant effects on the central nervous system. Behavioral assays can be used to quantify these effects.
2.3.1. Locomotor Activity
Objective: To assess the effect of the compound on spontaneous locomotor activity.
Protocol:
-
Acclimate rats to the open-field arena for a set period before testing.
-
Administer this compound or vehicle control (i.p.).
-
Place the rat in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes) using an automated tracking system.
2.3.2. Anxiety-Related Behavior: Elevated Plus Maze
Objective: To evaluate the anxiolytic or anxiogenic potential of the compound.
Protocol:
-
Administer this compound or vehicle control (i.p.).
-
After a predetermined absorption period, place the rat at the center of the elevated plus maze, facing an open arm.
-
Record the time spent in the open and closed arms and the number of entries into each arm for a 5-minute session.
2.3.3. Cognitive Function: Morris Water Maze
Objective: To assess the effect of the compound on spatial learning and memory.
Protocol:
-
Acquisition Phase: For several consecutive days, train rats to find a hidden platform in a circular pool of opaque water. Administer the compound or vehicle before or after each training session.
-
Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.
Pharmacodynamic Assessments: Cardiovascular Effects
Rationale: Adenosine A1 receptor modulation can influence heart rate and blood pressure.
Experimental Workflow:
Caption: Workflow for assessing cardiovascular effects of an adenosine antagonist in anesthetized rats.
Protocol (based on studies with 8-phenylxanthine derivatives): [2][5]
-
Anesthetize male Sprague-Dawley rats (e.g., with sodium pentobarbital).
-
Implant a catheter into the common carotid artery for continuous blood pressure and heart rate monitoring.
-
Administer this compound or vehicle control (i.p.).
-
After a 30-minute absorption period, administer increasing doses of a stable adenosine analog, such as N-ethylcarboxamidoadenosine (NECA), intravenously.
-
Record the changes in blood pressure and heart rate in response to the NECA challenge. The antagonist effect of the test compound will be observed as a rightward shift in the dose-response curve for NECA-induced bradycardia (A1-mediated) and hypotension (A2-mediated).
Toxicology and Safety Assessment
Objective: To determine the tolerability and potential toxic effects of this compound.
Protocol:
-
Conduct a dose-escalation study in a small cohort of rats to determine the maximum tolerated dose (MTD).
-
Administer the compound daily for a set period (e.g., 14 or 28 days).
-
Monitor for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.[1]
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination. Pay particular attention to the thymus and testes, as some xanthine derivatives have shown effects on these organs in rats.[1]
III. Data Interpretation and Troubleshooting
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation: Correlate the plasma concentrations of the compound with the observed pharmacological effects to establish a clear relationship between exposure and response.
-
Metabolite Activity: Consider the possibility that metabolites of this compound may also be pharmacologically active.
IV. Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo characterization of this compound in rats. By systematically evaluating its pharmacokinetic, pharmacodynamic, and toxicological properties, researchers can gain valuable insights into its therapeutic potential. It is imperative to reiterate that these are generalized protocols based on analogous compounds, and optimization for this specific molecule is a critical step for successful and reproducible research.
References
-
Bowmer, C. J., & Collis, M. G. (1985). Pharmacokinetics of 8-phenyltheophylline in the rat. Journal of Pharmacy and Pharmacology, 37(6), 439-441. [Link]
-
Ghanemi, A. (2014). Toxic Effects of Some Xanthine Derivatives With Special Emphasis on Adverse Effects on Rat Testes. Journal of Clinical Toxicology, 4(5). [Link]
-
Fredholm, B. B., Jacobson, K. A., Jonzon, B., Kirk, K. L., Li, Y. O., & Daly, J. W. (1987). Evidence that a novel 8-phenyl-substituted xanthine derivative is a cardioselective adenosine receptor antagonist in vivo. Journal of cardiovascular pharmacology, 9(4), 396–400. [Link]
-
Jacobson, K. A., Kirk, K. L., Daly, J. W., Jonzon, B., Li, Y. O., & Fredholm, B. B. (1985). A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo. Acta physiologica Scandinavica, 125(2), 341–342. [Link]
Sources
- 1. Toxic effects of some xanthine derivatives with special emphasis on adverse effects on rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
Introduction: The A1 Adenosine Receptor as a Therapeutic Target
An in-depth guide to the design, execution, and validation of cell-based assays for the discovery and characterization of A1 adenosine receptor antagonists.
Adenosine is a ubiquitous endogenous nucleoside that fine-tunes a vast array of physiological processes by activating four distinct G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2] The A1 adenosine receptor (A1AR) is of particular pharmacological interest due to its high expression in the brain, heart, and kidneys.[1] As a member of the Class A GPCR family, A1AR activation is typically associated with inhibitory effects.[1] In the central nervous system, it modulates neurotransmitter release and promotes sleep, while in the cardiovascular system, it reduces heart rate and cardiac contractility.[1][3]
Crucially, in the kidneys, A1AR activation constricts the afferent arterioles and increases sodium reabsorption, leading to a reduced glomerular filtration rate (GFR).[1] This physiological role makes A1AR a compelling target for therapeutic intervention. A1AR antagonists block the binding of endogenous adenosine, thereby preventing these inhibitory downstream signals.[1][3] This mechanism of action holds therapeutic potential for conditions such as acute heart failure and cardiorenal syndrome, where promoting diuresis and increasing renal blood flow is beneficial.[1] The development of potent and selective A1AR antagonists requires robust and reproducible cell-based assays to screen compound libraries and characterize lead candidates.
Understanding A1AR Signaling Pathways
The selection and design of an appropriate cell-based assay are fundamentally dictated by the intracellular signaling pathways initiated by the receptor. A1AR primarily couples to the Gi/o family of heterotrimeric G proteins.[4][5]
Canonical Gαi/o-Mediated Pathway (cAMP Inhibition): The hallmark of A1AR activation is the inhibition of adenylyl cyclase (AC).
-
Agonist Binding: Adenosine or a synthetic agonist binds to the A1AR.
-
G Protein Activation: The receptor undergoes a conformational change, activating the associated Gi/o protein. The Gαi/o subunit dissociates from the Gβγ dimer.
-
Adenylyl Cyclase Inhibition: The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase.
-
Reduced cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][4]
Antagonists function by competitively binding to the A1AR, preventing the agonist from binding and thereby reversing the agonist-induced decrease in cAMP levels.[1]
Alternative Signaling Pathways: While the cAMP pathway is the canonical signaling route, A1AR can also modulate other intracellular events, providing alternative readouts for receptor function.
-
Calcium (Ca2+) Mobilization: In certain cell types, such as human bronchial smooth muscle cells, A1AR activation, likely through Gβγ subunit signaling, can stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of Ca2+ from intracellular stores.[6][7][8]
-
β-Arrestin Recruitment: Like many GPCRs, upon agonist stimulation, A1AR can be phosphorylated by GPCR kinases (GRKs), leading to the recruitment of β-arrestin proteins.[9][10] This process is crucial for receptor desensitization and internalization, but also initiates distinct, G protein-independent signaling cascades.
These multiple signaling capabilities underscore the importance of selecting an assay that aligns with the specific research question, whether it's primary screening for any functional modulation or detailed characterization of biased signaling.
Caption: A1AR canonical and alternative signaling pathways.
Assay Selection: A Strategic Approach
Choosing the most suitable assay depends on the experimental goal, required throughput, and available resources. The primary functional assay for A1AR antagonists is the cAMP assay, which directly measures the reversal of Gi-mediated signaling. However, other assays can provide valuable complementary information.
Caption: Decision workflow for selecting an A1AR antagonist assay.
Core Functional Assay: cAMP Measurement
This assay quantifies the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.[1] It is the most direct and widely accepted method for assessing A1AR functional antagonism.
Principle of the Assay Since A1AR is Gi-coupled, its activation by an agonist (e.g., N6-Cyclopentyladenosine, CPA) inhibits intracellular cAMP production.[4] To create a measurable signal, adenylyl cyclase is first stimulated with forskolin, generating a high basal level of cAMP. The A1AR agonist then inhibits this production. An antagonist will compete with the agonist, restoring cAMP levels back towards the forskolin-stimulated maximum. The amount of cAMP is typically measured using a competitive immunoassay format, such as HTRF or AlphaScreen.[11][12]
Experimental Causality: Why This Design?
-
Cell Line Selection: CHO-K1 or HEK293 cells are commonly used as they provide a low-background signaling environment.[1] It is critical to use a cell line stably expressing the human A1AR to ensure consistent receptor expression and robust assay performance.[13]
-
Forskolin Stimulation: Forskolin directly activates adenylyl cyclase, bypassing upstream GPCRs. This creates a large, consistent, and measurable "signal window" that the A1AR agonist can then inhibit.
-
PDE Inhibitor: A phosphodiesterase (PDE) inhibitor like IBMX or Rolipram is essential.[14] PDEs rapidly degrade cAMP; inhibiting them prevents the loss of the second messenger signal, thereby increasing assay sensitivity and robustness.
-
Agonist Concentration (EC80): The assay uses a submaximal concentration of a reference agonist (typically EC80, the concentration giving 80% of the maximal effect).[1] This ensures the assay is sensitive to competitive antagonists; there is enough agonist to produce a strong signal, but not so much that it becomes difficult for the antagonist to compete it off the receptor.
Detailed Protocol: cAMP Assay (TR-FRET HTRF Format)
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human A1AR (e.g., from Revvity, Innoprot).[3][13]
-
Culture Medium: As recommended by the cell line provider.
-
Assay Plate: White, low-volume 384-well plate.
-
Reagents:
-
Reference Agonist: N6-Cyclopentyladenosine (CPA) or NECA.
-
Reference Antagonist: DPCPX.
-
Test Compounds (Antagonists).
-
Forskolin.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) or Rolipram.[13]
-
cAMP Assay Kit (e.g., Cisbio cAMP Gs/Gi kit).
-
Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Procedure:
-
Cell Plating:
-
Harvest cells and determine cell density and viability.
-
Resuspend cells in culture medium and plate 2,500-5,000 cells/well in a 384-well plate.
-
Incubate overnight at 37°C, 5% CO2.[14]
-
-
Compound Preparation:
-
Prepare stock solutions of test compounds, reference agonist, and reference antagonist in 100% DMSO.
-
Perform serial dilutions of test compounds and reference antagonist in assay buffer containing a fixed concentration of the reference agonist (pre-determined EC80, e.g., 1-5 nM CPA).
-
-
Cell Stimulation:
-
Cell Lysis and cAMP Detection:
-
Add the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.[11]
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader (e.g., EnVision) at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Plot the ratio against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that restores 50% of the agonist-induced inhibition).[1]
| Parameter | Description | Typical Value |
| Agonist (CPA) EC50 | Concentration for 50% inhibition of forskolin-stimulated cAMP | 0.3-1.0 nM[13] |
| Agonist conc. for assay | EC80 of the reference agonist | ~1-5 nM |
| Antagonist (DPCPX) IC50 | Concentration for 50% reversal of agonist effect | 2-10 nM |
| Z'-factor | A measure of assay quality for HTS | > 0.5 |
Alternative & Complementary Assays
Calcium Mobilization Assay
This assay is a viable alternative if the chosen cell line exhibits a robust A1AR-mediated calcium response.[6] It is particularly well-suited for high-throughput screening due to its speed and automation compatibility with instruments like the FLIPR (Fluorometric Imaging Plate Reader).[8]
Principle: The assay uses a cell-permeant fluorescent dye (e.g., Fluo-4 AM) that is trapped in the cytoplasm and increases its fluorescence intensity upon binding to Ca2+. An A1AR agonist triggers the release of Ca2+ from the endoplasmic reticulum, causing a rapid, transient spike in fluorescence.[7] An antagonist is added prior to the agonist and will block this fluorescence increase in a dose-dependent manner.[6]
Protocol Outline:
-
Cell Plating: Seed A1AR-expressing cells in a black, clear-bottom 96- or 384-well plate.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the test antagonist for a defined period (e.g., 15-30 minutes).[6]
-
Agonist Stimulation & Reading: Place the plate in a FLIPR or similar instrument. The instrument will add a pre-determined concentration (EC80) of an A1AR agonist (e.g., CPA, NECA) to the wells while simultaneously measuring the fluorescence signal in real-time.[7]
-
Data Analysis: The peak fluorescence response is measured. The antagonist's IC50 is determined by plotting the inhibition of the agonist-induced calcium signal against the antagonist concentration.
β-Arrestin Recruitment Assay
This assay is essential for investigating G protein-independent signaling and identifying "biased" ligands that preferentially activate one pathway over another.[9][15] Technologies like Promega's NanoBiT® split-luciferase system provide a sensitive method to measure this interaction in live cells.[10][16]
Principle: The A1AR is fused to one part of a luciferase enzyme (e.g., LgBiT), and β-arrestin is fused to the complementary part (e.g., SmBiT).[9][10] In the basal state, the two parts are separate, and there is no luciferase activity. Upon agonist binding and receptor phosphorylation, β-arrestin is recruited to the A1AR, bringing the two luciferase fragments into close proximity. This reconstitutes a functional enzyme, which generates a luminescent signal in the presence of its substrate.[16] An antagonist will block this agonist-induced recruitment and the resulting luminescent signal.
Protocol Outline:
-
Cell Culture: Use cells co-expressing the A1AR-LgBiT and SmBiT-β-arrestin constructs. Seed them in a white 96- or 384-well plate.[16]
-
Compound Incubation: Pre-incubate cells with varying concentrations of the test antagonist.
-
Agonist Stimulation: Add a reference agonist (e.g., NECA) at an EC80 concentration.
-
Signal Detection: Add the luciferase substrate (e.g., furimazine) and measure luminescence over time using a plate-based luminometer.[9]
-
Data Analysis: The antagonist's IC50 is calculated from a dose-response curve of the inhibition of the agonist-induced luminescent signal.
Reporter Gene Assay
Reporter gene assays measure a transcriptional event downstream of the primary signaling cascade.[17] They are robust and cost-effective but measure a more integrated and slower response compared to second messenger assays.
Principle: For Gi-coupled receptors like A1AR, the assay typically uses a reporter gene (e.g., firefly luciferase) under the control of a cAMP Response Element (CRE).[18][19]
-
Forskolin is used to stimulate adenylyl cyclase, increase cAMP, and activate the CRE, driving high expression of the luciferase reporter.
-
An A1AR agonist inhibits adenylyl cyclase, reducing cAMP and thus decreasing luciferase expression.
-
An A1AR antagonist will reverse the agonist's effect, restoring luciferase expression.[17]
Protocol Outline:
-
Cell Transfection/Culture: Use A1AR-expressing cells that have been transiently or stably transfected with a CRE-luciferase reporter construct.[18] Plate cells in a white, clear-bottom plate.
-
Compound Treatment: Treat cells with the test antagonist, a reference agonist (EC80), and forskolin.
-
Incubation: Incubate for 3-6 hours to allow for transcription and translation of the reporter protein.[19]
-
Signal Detection: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence with a luminometer.
-
Data Analysis: The IC50 of the antagonist is determined by plotting the dose-dependent restoration of the luminescent signal.
Assay Validation and Quality Control
A robust and reliable assay is self-validating. Every experiment should include the following controls to ensure data integrity.
-
Vehicle Control: Determines the basal signal level (agonist and antagonist absent).
-
Reference Agonist Control (ECmax): Determines the maximal signal inhibition (or activation, depending on the assay).
-
Stimulated Control: Determines the signal in the presence of forskolin alone (for cAMP assays).
-
Reference Antagonist Control: A known antagonist (e.g., DPCPX) should be run in parallel to confirm the assay is performing as expected and to provide a benchmark for test compounds.
-
Z'-Factor Calculation (for HTS): For high-throughput screening, the Z'-factor should be calculated to assess the separation between positive and negative controls. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[19]
Conclusion
The selection of a cell-based assay for A1 adenosine receptor antagonists is a critical step in the drug discovery pipeline. The cAMP functional assay remains the gold standard, providing a direct and quantitative measure of antagonism at this Gi-coupled receptor.[1] However, a multi-assay approach employing orthogonal methods, such as calcium mobilization or β-arrestin recruitment assays, can provide a more comprehensive pharmacological profile of lead compounds.[6][9] By understanding the underlying signaling pathways and carefully designing and validating these assays, researchers can effectively identify and characterize novel A1AR antagonists for a range of therapeutic applications.
References
-
Innoprot. (n.d.). cAMP NOMAD Adenosine A1 Receptor Cell Line. Innoprot. [Link]
-
Poucher, S. M., et al. (1999). Selective A1-adenosine Receptor Antagonists Identified Using Yeast Saccharomyces Cerevisiae Functional Assays. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Charles River Laboratories. (n.d.). Human A1 Adenosine Receptor Cell Line. Charles River Laboratories. [Link]
-
Kandasamy, K., et al. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in Cell Biology. [Link]
-
Sato, M., et al. (2008). Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC - NIH. [Link]
-
Schiedel, A. C., et al. (2023). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. Frontiers in Pharmacology. [Link]
-
Schiedel, A. C., et al. (2023). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. PubMed Central. [Link]
-
Kooistra, A. J., et al. (2023). Structure-based virtual screening discovers potent and selective adenosine A1 receptor antagonists. Communications Chemistry. [Link]
-
Innoprot. (n.d.). Adenosine A1 Receptor Assay. Innoprot. [Link]
-
Chen, P. H., et al. (2021). Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking. PLOS ONE. [Link]
-
Azimzadeh, P., et al. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology. [Link]
-
Sato, M., et al. (2008). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. [Link]
-
Charles River Laboratories. (n.d.). Human A1 Adenosine Receptor EZCells™ DA. Charles River Laboratories. [Link]
-
Scammells, P. J., et al. (2005). Determination of adenosine A1 receptor agonist and antagonist pharmacology using Saccharomyces cerevisiae: implications for ligand screening and functional selectivity. Molecular Pharmacology. [Link]
-
Scammells, P. J., et al. (2005). Determination of Adenosine A1 Receptor Agonist and Antagonist Pharmacology Using Saccharomyces cerevisiae: Implications for Ligand Screening and Functional Selectivity. PubMed Central. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Schiedel, A. C., et al. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv. [Link]
-
van der Wenden, E. M., et al. (2016). Functional selectivity of adenosine A1 receptor ligands? PMC - NIH. [Link]
-
Ethier, M. F., et al. (2006). Adenosine A1 Receptors Mediate Mobilization of Calcium in Human Bronchial Smooth Muscle Cells. PMC - NIH. [Link]
-
Ethier, M. F., et al. (2006). Adenosine A1 receptors mediate mobilization of calcium in human bronchial smooth muscle cells. American Journal of Respiratory Cell and Molecular Biology. [Link]
-
Bussmann, M., et al. (2023). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv. [Link]
-
BPS Bioscience. (n.d.). Data Sheet - Adenosine A2a Receptor Functional Recombinant Stable Cell Line. BPS Bioscience. [Link]
-
Comez, D., et al. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters. [Link]
-
Mishina, M., et al. (2021). Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes. Journal of Medicinal Chemistry. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
de Graaf, C., et al. (2011). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. innoprot.com [innoprot.com]
- 4. innoprot.com [innoprot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Adenosine A1 Receptors Mediate Mobilization of Calcium in Human Bronchial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine A1 receptors mediate mobilization of calcium in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 10. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Functional selectivity of adenosine A1 receptor ligands? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
Application Notes and Protocols: Preparation of 1-Allyl-3,7-dimethyl-8-phenylxanthine Stock Solutions
Introduction
1-Allyl-3,7-dimethyl-8-phenylxanthine is a notable member of the xanthine derivative family, recognized for its activity as an A1 adenosine receptor antagonist.[1][2] Xanthine derivatives, as a class, are known for their diverse pharmacological effects, including CNS stimulation and smooth muscle relaxation. The strategic placement of an allyl group at the 1-position, methyl groups at the 3- and 7-positions, and a phenyl group at the 8-position of the xanthine core confers specific antagonistic properties towards the A1 adenosine receptor. This makes it a valuable tool in pharmacological research, particularly in studies involving purinergic signaling pathways.
Due to the hydrophobic nature of the phenyl group, this compound exhibits low aqueous solubility, a common challenge encountered with many small molecule inhibitors.[3] Therefore, the use of an organic solvent is necessary for the preparation of stock solutions for use in in vitro and in vivo experimental settings. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[2]
This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of this compound stock solutions. The protocols outlined herein are designed to ensure the integrity of the compound and promote reproducible experimental outcomes.
Physicochemical Properties and Storage
A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use.
| Property | Value | Source(s) |
| CAS Number | 149981-23-7 | [1] |
| Molecular Formula | C₁₆H₁₆N₄O₂ | [1] |
| Molecular Weight | 296.32 g/mol | [1] |
| Appearance | White to off-white or light yellow crystalline solid | [4] |
| Melting Point | 173-174°C | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage (Solid) | Short-term: Room Temperature; Long-term: -20°C | [2] |
| Storage (in DMSO) | -20°C or -80°C in aliquots | [5] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles. Avoid direct contact with skin and eyes.
-
Health Hazards: This compound may be harmful if swallowed, cause skin irritation, and serious eye damage, and may cause respiratory irritation.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for initial in vitro screening.
Materials and Reagents
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, low-binding microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Step-by-Step Procedure
-
Calculations:
-
Determine the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 296.32 g/mol = 2.9632 mg
-
-
Weighing the Compound:
-
Place a sterile, empty microcentrifuge tube or vial on the analytical balance and tare the weight.
-
Carefully weigh the calculated mass of this compound directly into the tube.
-
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
Securely cap the tube.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Troubleshooting: If the compound does not fully dissolve, the following techniques can be employed:
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes.
-
Gentle Warming: Briefly warm the solution in a water bath at a temperature no higher than 37°C. Avoid prolonged heating, as it may degrade the compound.
-
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[5]
-
Dispense the stock solution into sterile, light-protected, low-binding microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is expected to remain stable for several months.[5]
-
Experimental Workflow and Considerations
The following diagram illustrates the general workflow for preparing and using this compound stock solutions in experimental settings.
Caption: Workflow for the preparation and use of this compound stock solutions.
Determining Working Concentrations
Based on this, a typical starting range for in vitro experiments would be from low nanomolar to micromolar concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Vehicle Controls
It is critical to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used. This allows for the differentiation of the compound's effects from any potential effects of the solvent itself. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity or other artifacts.[7]
References
-
Biointerface Research in Applied Chemistry. (2021). Xanthine: Synthetic Strategy And Biological Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of Adenosine Receptor Antagonists on Adenosine-Pretreated PC12 Cells Exposed to Paraquat. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CORE. (2011). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. Retrieved from [Link]
-
PubMed. (1978). pH-jump Studies at Subzero Temperatures on an Intermediate in the Reaction of Xanthine Oxidase With Xanthine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Photoaffinity labeling adenosine A1 receptors with an antagonist 125I-labeled aryl azide derivative of 8-phenylxanthine. Retrieved from [Link]
-
PubMed. (n.d.). 125I-labeled 8-phenylxanthine Derivatives: Antagonist Radioligands for Adenosine A1 Receptors. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. usbio.net [usbio.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Photoaffinity labeling adenosine A1 receptors with an antagonist 125I-labeled aryl azide derivative of 8-phenylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Adenosine A1 Receptor Binding Assay Using 1-Allyl-3,7-dimethyl-8-phenylxanthine
Authored by: Your Senior Application Scientist
Introduction: The Adenosine A1 Receptor and Competitive Binding Principles
The Adenosine A1 receptor (A1AR) is a G protein-coupled receptor (GPCR) belonging to the P1 purinergic receptor family, which is ubiquitously expressed throughout the human body.[1] It plays a crucial role in regulating a wide array of physiological processes, particularly in the central nervous, cardiovascular, and renal systems.[2] The A1AR is coupled to inhibitory G proteins (Gi/o), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] This signaling cascade modulates neurotransmitter release, heart rate, and renal blood flow, making the A1AR a significant therapeutic target for various pathologies, including cardiac arrhythmias, neurodegenerative diseases, and pain.
Radioligand binding assays are a cornerstone of pharmacology, providing a robust and sensitive method to quantify the interaction between a ligand and its receptor.[4] Among the different types of binding assays, competitive binding assays are invaluable for determining the affinity of unlabeled test compounds for a specific receptor.[5] This is achieved by measuring the ability of the unlabeled compound to displace a radiolabeled ligand that has a known high affinity and selectivity for the receptor of interest.
This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of 1-Allyl-3,7-dimethyl-8-phenylxanthine (ADPX), an A1 adenosine receptor antagonist, for the human Adenosine A1 receptor.[6] The assay utilizes [³H]8-Cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), a well-characterized and highly selective A1AR antagonist radioligand, and membranes prepared from cells expressing the recombinant human A1AR.[7][8]
Scientific Rationale: The "Why" Behind the "How"
The choice of a competitive binding assay format is predicated on the desire to determine the inhibitory constant (Ki) of ADPX. The Ki is a measure of the affinity of the competing ligand (ADPX) for the receptor and is independent of the radioligand concentration used in the assay.[9] The assay measures the concentration of ADPX that inhibits 50% of the specific binding of the radioligand ([³H]DPCPX), known as the IC50 value. The IC50 is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]
[³H]DPCPX is the radioligand of choice due to its high affinity (Kd in the low nanomolar to picomolar range) and high selectivity for the A1AR over other adenosine receptor subtypes.[7][8] This ensures that the binding observed is predominantly to the A1AR. The use of cell membranes expressing the A1AR provides a high concentration of the target receptor, enhancing the signal-to-noise ratio of the assay.[10]
Physicochemical Properties of Key Reagents
| Reagent | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | Key Characteristics |
| This compound (ADPX) | C₁₆H₁₆N₄O₂ | 296.32[3] | Soluble in DMSO[1] | A1 adenosine receptor antagonist.[6] | |
| [³H]8-Cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX) | C₁₈H₂₈N₄O₂ | 348.45 | Commercially available in ethanol solution | High-affinity, selective A1AR antagonist radioligand.[7][8] |
Experimental Protocols
Part 1: Preparation of Cell Membranes Expressing Adenosine A1 Receptors
Rationale: The quality of the cell membrane preparation is critical for a successful binding assay. This protocol aims to isolate the cell membranes containing the A1AR from the cytosolic and nuclear components of the cells. The use of a protease inhibitor cocktail is essential to prevent the degradation of the receptor by endogenous proteases released during cell lysis.
Materials:
-
Cells stably expressing the human Adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, ice-cold
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich Cat. No. P8340)
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Cell Harvesting: Culture the A1AR-expressing cells to confluency. Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Cell Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold Membrane Preparation Buffer supplemented with a protease inhibitor cocktail.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or sonication on ice. The goal is to lyse the cells without disrupting the integrity of the membranes.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells.
-
High-Speed Centrifugation: Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Membrane Preparation Buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Final Preparation and Storage: Discard the supernatant and resuspend the final membrane pellet in Assay Buffer (see Part 2). Determine the protein concentration using a standard protein assay (e.g., BCA assay). Aliquot the membrane preparation and store at -80°C until use.
Part 2: Adenosine A1 Receptor Competitive Binding Assay
Rationale: This protocol is designed to determine the IC50 of ADPX. A fixed concentration of the radioligand ([³H]DPCPX) is incubated with the A1AR-containing membranes in the presence of increasing concentrations of the unlabeled competitor (ADPX). The amount of radioligand bound to the receptor is then measured.
Materials:
-
A1AR-containing cell membranes (prepared in Part 1)
-
[³H]DPCPX (specific activity ~100-120 Ci/mmol)
-
This compound (ADPX)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding (NSB) control: A high concentration of a non-radiolabeled A1AR antagonist (e.g., 10 µM DPCPX or 10 µM 8-Cyclopentyl-1,3-dimethylxanthine)
-
96-well microplates
-
Scintillation cocktail
-
Microplate scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Procedure:
A. Preliminary Experiment: Determining the Optimal Concentration Range for ADPX
-
Prepare a wide range of ADPX concentrations: Prepare serial dilutions of ADPX in Assay Buffer, for example, from 10⁻¹² M to 10⁻⁴ M.
-
Perform a single-point competition assay: Set up triplicate wells for a control (total binding), non-specific binding, and each concentration of ADPX.
-
Incubate and measure binding as described in the main protocol below.
-
Analyze the data: Plot the percentage of specific binding against the log concentration of ADPX. The concentration range that shows a dose-dependent inhibition of [³H]DPCPX binding will be used for the main experiment.
B. Main Competitive Binding Assay
-
Reagent Preparation:
-
[³H]DPCPX working solution: Dilute the [³H]DPCPX stock in Assay Buffer to a final concentration of ~0.5 nM. This concentration is close to the reported Kd of [³H]DPCPX for the A1AR, which provides a good assay window.[11]
-
ADPX dilutions: Based on the preliminary experiment, prepare a series of 10-12 concentrations of ADPX in Assay Buffer, typically spanning 4-5 orders of magnitude around the estimated IC50.
-
Membrane suspension: Thaw the A1AR membrane aliquot on ice and dilute in Assay Buffer to a concentration that will result in approximately 10-15% of the added radioligand being specifically bound. This optimal concentration should be determined in a preliminary saturation binding experiment.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB): 50 µL of Assay Buffer + 50 µL of [³H]DPCPX working solution + 100 µL of membrane suspension.
-
Non-Specific Binding (NSB): 50 µL of NSB control (e.g., 10 µM DPCPX) + 50 µL of [³H]DPCPX working solution + 100 µL of membrane suspension.
-
Competition: 50 µL of ADPX dilution + 50 µL of [³H]DPCPX working solution + 100 µL of membrane suspension.
-
All additions should be done in triplicate.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration:
-
Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.
-
Rapidly filter the contents of each well through the pre-soaked filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark to allow the filter to become transparent.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a microplate scintillation counter.
-
Data Analysis and Interpretation
1. Calculation of Specific Binding:
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
2. Generation of the Competition Curve:
Plot the percentage of specific binding as a function of the logarithm of the ADPX concentration. The percentage of specific binding at each ADPX concentration is calculated as:
% Specific Binding = (Specific Binding at [ADPX] / Specific Binding in the absence of ADPX) x 100
3. Determination of the IC50:
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve to a one-site competition model. This will yield the IC50 value, which is the concentration of ADPX that inhibits 50% of the specific binding of [³H]DPCPX.
4. Calculation of the Inhibitory Constant (Ki) using the Cheng-Prusoff Equation:
The Ki value is calculated from the IC50 using the following equation[9]:
Ki = IC50 / (1 + ([L] / Kd))
Where:
-
IC50 is the experimentally determined concentration of ADPX that causes 50% inhibition of specific binding.
-
[L] is the concentration of the radioligand ([³H]DPCPX) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the A1AR. This should be determined independently through a saturation binding experiment.
Trustworthiness and Self-Validation:
To ensure the validity of the results, several control measures are incorporated into this protocol:
-
Non-specific binding determination: This is crucial to distinguish between binding to the receptor and binding to other components of the assay system.
-
Use of a well-characterized radioligand: [³H]DPCPX has a known high affinity and selectivity for the A1AR, ensuring that the assay is specific for the target receptor.[7][8]
-
Replicate measurements: Performing all measurements in triplicate allows for the calculation of standard errors and statistical analysis of the data.
-
Protein concentration determination: Normalizing the binding data to the protein concentration of the membrane preparation accounts for variations between different membrane batches.
Visualizations
Adenosine A1 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the Adenosine A1 receptor.
Competitive Binding Assay Workflow
Caption: Step-by-step workflow for the competitive binding assay.
Principle of Competitive Binding
Caption: Displacement of radioligand by a competitive inhibitor.
References
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Patel, C. V., et al. (1998). Binding of A1 Adenosine Receptor Ligand [3H]8-Cyclopentyl-1,3-Dipropylxanthine in Coronary Smooth Muscle. Circulation Research, 83(9), 900-908. [Link]
-
Wikipedia. Adenosine A1 receptor. [Link]
-
Lohse, M. J., et al. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210. [Link]
-
Linden, J., et al. (1985). 8-Cyclopentyl-1,3-[3H]dipropylxanthine ([3H]DPCPX) binding to A1 adenosine receptors. Journal of neurochemistry, 45(6), 1671–1675. [Link]
-
Javan, M., et al. (2017). A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair. Molecular neurobiology, 54(8), 6049–6058. [Link]
-
Drug discovery methods. (2015). Specific and Non-specific Binding in a ligand binding assay. [Link]
-
Creative Bioarray. Radioligand Binding Assay. [Link]
-
Ciruela, F., et al. (1996). The binding of 1,3-[3H]-dipropyl-8-cyclopentylxanthine to adenosine A1 receptors in rat smooth muscle preparations. British journal of pharmacology, 117(4), 627–634. [Link]
-
Williams, M. (2001). Radioligand binding assays and their analysis. Current protocols in pharmacology, Chapter 1, Unit 1.2. [Link]
-
DiscoverX. Uses & Advantages of Membrane Preparations for GPCRs. [Link]
-
Cronstein, B. N., & Sitkovsky, M. (2017). Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases. Nature reviews. Rheumatology, 13(1), 41–51. [Link]
-
GraphPad. Nonspecific binding. [Link]
-
Dubey, R. K., et al. (2005). Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circulation Research, 96(5), 545-552. [Link]
-
Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
-
PubChem. This compound. [Link]
-
Wikipedia. Ligand binding assay. [Link]
-
May, L. T., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical biochemistry, 399(1), 57–63. [Link]
-
GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay guidance manual. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
-
Neubig, R. R., et al. (2003). Radioligand binding methods for membrane preparations and intact cells. Current protocols in neuroscience, Appendix 3, Appendix 3F. [Link]
-
Horovitz, A., & Levitzki, A. (1988). Linearization of two ligand-one binding site scatchard plot and the "IC50" competitive inhibition plot: application to the simplified graphical determination of equilibrium constants. Life sciences, 42(3), 231–237. [Link]
-
Kim, Y. C., et al. (2002). Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. Journal of medicinal chemistry, 45(16), 3609–3619. [Link]
-
Jacobson, K. A., et al. (1996). Structure-Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors. Journal of medicinal chemistry, 39(6), 1311–1317. [Link]
-
Jacobson, K. A., et al. (1985). A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo. Acta physiologica Scandinavica, 125(2), 341–342. [Link]
-
Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. [Link]
-
Klotz, K. N., et al. (1989). Photoaffinity labeling adenosine A1 receptors with an antagonist 125I-labeled aryl azide derivative of 8-phenylxanthine. The Journal of biological chemistry, 264(31), 18457–18462. [Link]
-
Levitzki, A. (1974). An Analysis on the Slope of Scatchard Plots. FEBS letters, 44(2), 116–118. [Link]
-
Blazynski, C. (1991). Characterization of Adenosine A1-receptor Binding Sites in Bovine Retinal Membranes. Experimental eye research, 52(4), 453–459. [Link]
-
Jacobson, K. A., et al. (1989). 125I-labeled 8-phenylxanthine derivatives: antagonist radioligands for adenosine A1 receptors. Molecular pharmacology, 35(3), 343–351. [Link]
-
van der Klein, P. A., et al. (2015). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical pharmacology, 97(1), 63–75. [Link]
-
Comeo, E., et al. (2020). Ligand-Directed Labeling of the Adenosine A1 Receptor in Living Cells. Journal of medicinal chemistry, 63(16), 8823–8832. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a new series of 1H-imidazol-1-yl substituted 8-phenylxanthines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-d5 [srdpharma.com]
- 11. 125I-labeled 8-phenylxanthine derivatives: antagonist radioligands for adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 8-Phenylxanthines in Neurological Research
Introduction: Unlocking the Therapeutic Potential of Adenosine Receptor Modulation
In the intricate landscape of neuromodulation, the purine nucleoside adenosine stands out as a critical signaling molecule, orchestrating a vast array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The strategic location and function of these receptors within the central nervous system (CNS) have rendered them compelling targets for therapeutic intervention in a host of neurological disorders. Among the chemical classes developed to probe and modulate this system, 8-phenylxanthines have emerged as a cornerstone of neurological research.
Structurally derived from xanthine, the parent compound of caffeine and theophylline, 8-phenylxanthine derivatives offer remarkable potency and selectivity as adenosine receptor antagonists.[1] The addition of a phenyl group at the 8-position significantly enhances binding affinity, and further substitutions on this phenyl ring or at the 1- and 3-positions of the xanthine core have enabled the development of highly selective antagonists for specific adenosine receptor subtypes.[2][3] This chemical tractability allows researchers to dissect the precise roles of each receptor in both normal brain function and disease states.
This guide provides an in-depth exploration of the application of 8-phenylxanthines in neurological research. It moves beyond a mere listing of facts to explain the causal reasoning behind experimental designs and provides detailed, field-tested protocols for key in vitro and in vivo applications. We will focus primarily on the well-established role of A₂ₐ receptor antagonism in Parkinson's disease, while also touching upon the expanding research in other areas like Alzheimer's disease and ADHD, where modulation of the adenosine system shows therapeutic promise.
Section 1: The Mechanistic Underpinning - Adenosine Receptor Signaling
Understanding the application of 8-phenylxanthines requires a firm grasp of their mechanism of action. These compounds function primarily as competitive antagonists at adenosine receptors. The A₁ and A₂ₐ receptors are the most abundant in the brain and are often co-localized in key regions like the basal ganglia, making them a focal point of neurological research.
-
A₁ Receptors: Typically coupled to the inhibitory G protein (Gᵢ), activation of A₁ receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This generally results in neuronal inhibition.
-
A₂ₐ Receptors: Conversely, A₂ₐ receptors are coupled to the stimulatory G protein (Gₛ). Their activation stimulates adenylyl cyclase, leading to an increase in cAMP concentration and subsequent activation of Protein Kinase A (PKA).[4] In the striatum, A₂ₐ receptors are densely expressed on GABAergic neurons, where they form functional heterodimers with dopamine D₂ receptors, creating a critical point of interaction between the adenosine and dopamine systems.
8-phenylxanthines exert their effects by blocking adenosine from binding to these receptors, thereby preventing the downstream signaling cascade. For instance, an A₂ₐ antagonist will prevent the adenosine-mediated increase in cAMP, effectively disinhibiting the function of associated D₂ receptors, a mechanism of significant interest in Parkinson's disease.
Caption: A₂ₐ Receptor Antagonism by 8-Phenylxanthines.
Section 2: Application in Parkinson's Disease (PD) Research
The most advanced application of 8-phenylxanthine derivatives is in the study and potential treatment of Parkinson's disease. The rationale is grounded in the neuroanatomy of the basal ganglia, where the loss of dopaminergic neurons leads to an imbalance with other neurotransmitter systems, including a relative overactivity of the adenosine system via A₂ₐ receptors.
Rationale for A₂ₐ Antagonism in PD: In the parkinsonian state, diminished dopamine levels lead to reduced signaling through D₂ receptors. This releases the "brake" on A₂ₐ receptor signaling, leading to excessive inhibitory output from the striatum and contributing to the motor deficits characteristic of PD. By blocking A₂ₐ receptors with an 8-phenylxanthine antagonist, researchers can restore this balance, enhance D₂ receptor function, and produce non-dopaminergic motor stimulation. This approach offers the potential to treat PD symptoms with a reduced risk of the motor complications associated with long-term levodopa therapy.
Experimental Models: Neurotoxic models are frequently used to replicate the dopaminergic neurodegeneration seen in PD.[5] The unilateral 6-hydroxydopamine (6-OHDA) rat model is a gold standard for assessing the efficacy of new anti-parkinsonian therapies.[5]
Protocol 2.1: Evaluating Motor Function in a 6-OHDA Rodent Model of PD
This protocol describes the use of the Cylinder Test to assess forelimb asymmetry, a key indicator of motor deficit in unilaterally lesioned animals, following treatment with an 8-phenylxanthine derivative.
1. Animal Model Induction: a. Anesthetize adult male Sprague-Dawley rats according to approved institutional animal care protocols. b. Secure the animal in a stereotaxic frame. c. Infuse 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce a unilateral lesion of the nigrostriatal pathway. Allow 2-3 weeks for the lesion to fully develop.
2. Drug Administration: a. Dissolve the 8-phenylxanthine compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween® 80). The solubility of some derivatives can be poor, so proper vehicle selection is critical.[6] b. Administer the compound via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose range. Include a vehicle-only control group.
3. Cylinder Test for Forelimb Asymmetry: a. Rationale: This test quantifies forelimb use during spontaneous exploration. A lesioned animal will show preferential use of the non-impaired (ipsilateral) forelimb for support when rearing against the cylinder wall.[7] An effective therapeutic should increase the use of the impaired (contralateral) forelimb. b. Procedure: i. Place the animal in a transparent cylinder (approx. 20 cm diameter, 30 cm high). ii. Videorecord the animal for 5-10 minutes. iii. A blinded observer should score the number of independent wall contacts made with the left forepaw, the right forepaw, and both forepaws simultaneously. iv. Calculate the percentage of contralateral forelimb use: [(Contralateral touches) + (0.5 * Both touches)] / (Total touches) * 100. c. Interpretation: A statistically significant increase in contralateral forelimb use in the drug-treated group compared to the vehicle group indicates a therapeutic effect.
Section 3: Characterizing Novel 8-Phenylxanthine Derivatives
The development of new 8-phenylxanthine compounds requires rigorous in vitro characterization to determine their affinity, selectivity, and functional activity at the adenosine receptor subtypes.
Table 1: Binding Affinities (Kᵢ) of Selected 8-Phenylxanthine Derivatives
| Compound | A₁ (human) Kᵢ (nM) | A₂ₐ (human) Kᵢ (nM) | A₂ₑ (human) Kᵢ (nM) | A₃ (human) Kᵢ (nM) | Reference |
| XAC | 1.2 | 49 | - | - | [1] |
| PSB-603 | >10,000 | >10,000 | 0.553 | >10,000 | [8] |
| Compound 27 | 788 | 483 | 1.97 | 242 | [9] |
| Compound 9d | >100,000 | 100 | - | - | [3] |
This table provides a comparative overview of the potency and selectivity of various 8-phenylxanthine structures.
Protocol 3.1: Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.[10]
1. Membrane Preparation: a. Use cell lines stably expressing the human adenosine receptor of interest (e.g., HEK293 cells expressing hA₂ₐR).[10] b. Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). c. Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes. d. Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Competitive Binding Assay: a. Rationale: This assay measures the concentration of the unlabeled test compound required to displace 50% of the specific binding of a radioligand (the IC₅₀). This value is then used to calculate the binding affinity (Kᵢ). b. Procedure: i. In a 96-well plate, add cell membranes (20-40 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]CGS21680 for A₂ₐR[10] or [³H]PSB-603 for A₂ₑR[11]), and varying concentrations of the unlabeled 8-phenylxanthine test compound. ii. To determine non-specific binding, add a high concentration of a non-selective agonist like NECA (10 µM) to a set of wells.[10] iii. Incubate the plate at 25°C for 60-90 minutes to reach equilibrium. iv. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. v. Wash the filters rapidly with ice-cold buffer to reduce non-specific binding. vi. Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 3.2: cAMP Functional Assay for Antagonist Potency
This assay determines whether a compound that binds to the receptor acts as an antagonist by measuring its ability to block agonist-stimulated cAMP production.[4][12]
1. Cell Culture and Plating: a. Use cells expressing the receptor of interest (e.g., CHO-hA₂ₐR cells). b. Plate cells in 24- or 96-well plates and allow them to adhere overnight.
2. cAMP Accumulation Assay: a. Rationale: A₂ₐ receptor activation by an agonist stimulates adenylyl cyclase, increasing intracellular cAMP. An antagonist will block this effect. Measuring cAMP levels provides a functional readout of the compound's activity. b. Procedure: i. Wash cells with serum-free medium containing a phosphodiesterase inhibitor like rolipram (10 µM) to prevent cAMP degradation.[10] ii. Pre-incubate the cells with varying concentrations of the 8-phenylxanthine test compound for 15-30 minutes. iii. Add a fixed concentration of an adenosine receptor agonist (e.g., NECA at its EC₈₀ concentration) to stimulate cAMP production. iv. Incubate for an additional 15-60 minutes. v. Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
3. Data Analysis: a. Plot the cAMP concentration against the log concentration of the antagonist. b. Use non-linear regression to fit the data and determine the IC₅₀ value, which represents the concentration of antagonist required to inhibit 50% of the agonist response. c. This IC₅₀ value is a measure of the functional potency of the antagonist.
Caption: Workflow for Screening 8-Phenylxanthine Derivatives.
Section 4: Advanced In Vivo Applications - Neurotransmitter Monitoring
To understand how 8-phenylxanthines modulate neural circuits in real-time, researchers can use in vivo microdialysis to measure changes in extracellular neurotransmitter levels in awake, freely moving animals.[13][14]
Protocol 4.1: In Vivo Microdialysis in Rodent Striatum
This protocol describes how to measure dopamine release in the striatum of a rat in response to an 8-phenylxanthine A₂ₐ antagonist.
1. Surgical Implantation: a. Anesthetize the rat and place it in a stereotaxic frame. b. Surgically implant a microdialysis guide cannula targeting the striatum. Secure it to the skull with dental cement. c. Allow the animal to recover for several days.
2. Microdialysis Procedure: a. Rationale: A microdialysis probe, inserted into the guide cannula, has a semi-permeable membrane at its tip. When perfused with artificial cerebrospinal fluid (aCSF), extracellular molecules like dopamine diffuse across the membrane into the perfusate, which is then collected for analysis.[15] b. Procedure: i. On the day of the experiment, place the rat in a microdialysis bowl that allows free movement. ii. Gently insert the microdialysis probe into the guide cannula. iii. Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump. iv. After a stabilization period (60-90 min), begin collecting dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation. v. Collect several baseline samples. vi. Administer the 8-phenylxanthine compound (e.g., via IP injection). vii. Continue collecting samples for 2-3 hours post-injection to monitor the drug's effect over time.
3. Sample Analysis: a. Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC), which offers the necessary sensitivity for these low concentrations.[14] b. Express the results as a percentage change from the average baseline concentration.
4. Interpretation: a. An A₂ₐ antagonist is expected to increase extracellular dopamine levels in the striatum. This is because blocking A₂ₐ receptors disinhibits dopamine release. A significant, time-dependent increase in dopamine levels post-drug administration provides direct in vivo evidence of the compound's mechanism of action.
Conclusion and Future Directions
8-phenylxanthines represent a powerful and versatile class of chemical tools for neurological research. Their ability to be tailored for high affinity and selectivity at specific adenosine receptor subtypes has been instrumental in elucidating the role of the adenosine system in the pathophysiology of disorders like Parkinson's disease. The protocols detailed here provide a validated framework for researchers to characterize novel 8-phenylxanthine derivatives and assess their therapeutic potential from in vitro binding to in vivo functional outcomes.
Future research will likely focus on developing compounds with optimized pharmacokinetic properties, such as improved brain penetration and longer half-lives. Furthermore, exploring the role of antagonists for other adenosine receptors, such as the A₂ₑ receptor, in conditions like neuroinflammation and cancer, represents an exciting and expanding frontier for this remarkable class of molecules.[11][16]
References
- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264.
-
Kim, Y. C., Ji, X. D., Melman, N., Linden, J., & Jacobson, K. A. (2000). Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. Journal of Medicinal Chemistry, 43(6), 1165–1172. [Link]
-
Kim, Y. C., Ji, X. D., Melman, N., Linden, J., & Jacobson, K. A. (2000). Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. ACS Publications.[Link]
-
Vlachodimou, A., de Vries, H., Pasoli, M., Goudswaard, M., Kim, S. A., Kim, Y. C., ... & IJzerman, A. P. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical Pharmacology, 200, 115027. [Link]
-
Vlachodimou, A., et al. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Semantic Scholar.[Link]
-
Jacobson, K. A., Kiriasis, L., Barone, S., Med-ina, J., & Ukena, D. (1988). Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo. Journal of Pharmacology and Experimental Therapeutics, 247(2), 522-528. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service. Creative Biolabs.[Link]
-
Bansal, R., Kumar, G., Gandhi, D., Young, L. C., & Harvey, A. L. (2009). Synthesis of a Series of 8-(substituted-phenyl)xanthines and a Study on the Effects of Substitution Pattern of Phenyl Substituents on Affinity for Adenosine A(1) and A(2A) Receptors. European Journal of Medicinal Chemistry, 44(5), 2122-2127. [Link]
-
Zvilichovsky, G., Garbi, H., & Nemes, E. (1982). Synthesis and properties of 7‐hydroxy‐8‐phenylxanthine and its derivatives. Disproportionation to derivatives of 8‐phenylxanthine and 6‐amino‐5‐nitrosouracil. Journal of Heterocyclic Chemistry, 19(1), 205-209. [Link]
-
Borrmann, T., Hinz, S., Bertarelli, D. C., & Müller, C. E. (2009). 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity. Journal of Medicinal Chemistry, 52(13), 3994-4006. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 1,8-Disubstituted Xanthine Derivatives a. ResearchGate.[Link]
-
Innoprot. (n.d.). Adenosine A2A Receptor Assay. Innoprot GPCR Functional Assays.[Link]
-
Kolb, P., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(8), 3456-3467. [Link]
-
ResearchGate. (n.d.). Analysis of adenosine A2A receptors by radioligand binding assay in SH-SY5Y cells. ResearchGate.[Link]
-
Vlachodimou, A., et al. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. PMC - NIH.[Link]
-
Kennedy, R. T. (2006). In vivo measurements of neurotransmitters by microdialysis sampling. Analytical and Bioanalytical Chemistry, 384(5), 1065-1076. [Link]
-
Westerink, B. H., Damsma, G., Rollema, H., De Vries, J. B., & Horn, A. S. (1987). In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain. Life Sciences, 41(7), 861-864. [Link]
-
ResearchGate. (n.d.). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists | Request PDF. ResearchGate.[Link]
-
Eysberg, M. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. News-Medical.Net.[Link]
-
Wahl, K., & Krog, M. (2018). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience, 12, 119. [Link]
-
Blesa, J., Phani, S., Jackson-Lewis, V., & Przedborski, S. (2012). A Guide to Neurotoxic Animal Models of Parkinson's Disease. Cold Spring Harbor Perspectives in Medicine, 2(10), a009597. [Link]
Sources
- 1. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a series of 8-(substituted-phenyl)xanthines and a study on the effects of substitution pattern of phenyl substituents on affinity for adenosine A(1) and A(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Structured evaluation of rodent behavioral tests used in drug discovery research [frontiersin.org]
- 8. 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hi-Affi™ In Vitro Cell based Adenosine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 1-Allyl-3,7-dimethyl-8-phenylxanthine in Cardiac Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Allyl-3,7-dimethyl-8-phenylxanthine, a selective A1 adenosine receptor antagonist, in cardiac research. This document details the compound's mechanism of action and provides step-by-step protocols for its application in key experimental models of cardiac function.
Introduction: The Role of Adenosine and A1 Receptor Antagonism in the Heart
Adenosine is a critical endogenous nucleoside that modulates a wide array of physiological processes in the cardiovascular system. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. In the heart, the A1 adenosine receptor plays a pivotal role in regulating cardiac rate and contractility.[1] Activation of A1 receptors, which are coupled to inhibitory G proteins (Gi), leads to a decrease in heart rate (negative chronotropy), a reduction in the force of contraction (negative inotropy), and a slowing of atrioventricular conduction (negative dromotropy).[2]
This compound is a xanthine derivative that acts as a potent and selective antagonist of the A1 adenosine receptor.[3][4] Its 8-phenyl substitution enhances its affinity and selectivity for the A1 receptor subtype.[5][6] By blocking the effects of endogenous adenosine at the A1 receptor, this compound can be a valuable tool to investigate the physiological and pathophysiological roles of adenosine in the heart. This includes studying its influence on myocardial oxygen demand, its contribution to ischemic preconditioning, and its role in arrhythmogenesis.
Mechanism of Action: A1 Adenosine Receptor Blockade
This compound competitively inhibits the binding of adenosine to the A1 receptor. This prevents the activation of the associated Gi protein, thereby blocking the downstream signaling cascade. The primary consequence of this action in cardiomyocytes is the disinhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels, particularly in the presence of adrenergic stimulation. This can result in an increased heart rate and enhanced contractility.
Diagram: A1 Adenosine Receptor Signaling and Antagonism
Caption: Signaling pathway of A1 adenosine receptor and its antagonism.
Physicochemical Properties and Formulation
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₄O₂ | [7] |
| Molecular Weight | 296.32 g/mol | [7] |
| CAS Number | 149981-23-7 | [3] |
| Appearance | White Solid | [4] |
| Melting Point | 173-174°C | [8] |
| Solubility | Soluble in DMSO | [8] |
| Storage | Recommended at -20°C for long-term storage | [8] |
For experimental use, a stock solution of this compound should be prepared in dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous buffers should be made to achieve the final desired concentration, ensuring the final DMSO concentration is minimal (typically <0.1%) to avoid solvent-induced artifacts.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in common cardiac research models. It is imperative that researchers adhere to their institution's guidelines for animal care and use.
Protocol 1: Investigating the Effect on Cardiac Function in an Ex Vivo Langendorff-Perfused Heart Model
The Langendorff preparation allows for the study of cardiac function in an isolated heart, free from systemic neuronal and hormonal influences.[9] This model is ideal for assessing the direct effects of this compound on heart rate, contractility, and coronary flow.
Caption: Workflow for Langendorff isolated heart experiments.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Krebs-Henseleit buffer
-
Adenosine or a selective A1 agonist (e.g., N⁶-cyclopentyladenosine, CPA)
-
Langendorff perfusion system
-
Pressure transducer and data acquisition system
-
Latex balloon catheter for left ventricular pressure measurement
Procedure:
-
Prepare Stock Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Krebs-Henseleit buffer to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Isolate and Perfuse the Heart: Anesthetize the experimental animal (e.g., rat or mouse) and surgically excise the heart. Immediately cannulate the aorta and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[10]
-
Instrumentation and Stabilization: Insert a fluid-filled balloon into the left ventricle to measure isovolumetric contractile function. Allow the heart to stabilize for 20-30 minutes, ensuring stable heart rate (HR), left ventricular developed pressure (LVDP), and maximum and minimum rates of pressure change (±dP/dt).
-
Baseline Recordings: Record baseline hemodynamic parameters for at least 10 minutes.
-
Experimental Intervention:
-
Direct Effect: Perfuse the heart with increasing concentrations of this compound. Record the effects on HR, LVDP, and ±dP/dt.
-
Antagonism Study: To confirm A1 receptor blockade, first establish a dose-response curve for an A1 agonist like CPA. Then, in the presence of a fixed concentration of this compound, repeat the CPA dose-response curve. A rightward shift in the dose-response curve will indicate competitive antagonism.
-
-
Data Analysis: Analyze the changes in hemodynamic parameters relative to baseline and vehicle controls. Calculate EC₅₀ values for agonists in the absence and presence of the antagonist to determine the potency of blockade.
Expected Outcomes:
-
This compound is expected to have minimal effects on baseline cardiac function in a healthy, isolated heart where endogenous adenosine levels are low.
-
In the presence of an A1 agonist, the compound will attenuate the negative chronotropic and inotropic effects of the agonist.
-
In models of ischemia-reperfusion, where endogenous adenosine levels are elevated, the compound may exacerbate injury if administered prior to or during ischemia, by blocking the protective effects of adenosine.[11]
Protocol 2: In Vivo Hemodynamic Assessment Using Pressure-Volume (PV) Loop Analysis
PV loop analysis is the gold standard for assessing in vivo cardiac function, providing detailed information on systolic and diastolic performance independent of loading conditions.[5][6] This technique is invaluable for understanding the integrated cardiovascular effects of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., saline with a minimal amount of a solubilizing agent like DMSO)
-
Anesthetized rodent model (e.g., rat or mouse)
-
Pressure-volume catheter
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation and Catheterization: Anesthetize the animal and ensure adequate ventilation. Surgically expose the right carotid artery and advance a pressure-volume catheter into the left ventricle.
-
Stabilization and Baseline Recordings: Allow the animal to stabilize and record baseline PV loops. Key parameters to measure include heart rate, end-systolic pressure, end-diastolic pressure, stroke volume, ejection fraction, and indices of contractility (e.g., end-systolic pressure-volume relationship, ESPVR) and diastolic function (e.g., end-diastolic pressure-volume relationship, EDPVR).
-
Drug Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.). Dosing will need to be optimized, but based on similar 8-phenylxanthine derivatives, a starting dose range of 0.1 to 1.0 mg/kg i.v. can be considered.[9] A vehicle control group should be included.
-
Data Acquisition: Continuously record PV loops before and after drug administration at various time points.
-
Assessment of A1 Antagonism: To demonstrate target engagement, the effects of an adenosine A1 receptor agonist on heart rate and blood pressure can be assessed before and after the administration of this compound.[12] A reduction in the agonist-induced bradycardia would confirm A1 receptor blockade.[9]
-
Data Analysis: Analyze the PV loop data to determine the effects of the compound on cardiac mechanics. Compare changes in hemodynamic parameters between the treated and vehicle control groups.
Expected Outcomes:
-
Selective A1 antagonism is expected to primarily affect heart rate.[5][9] An increase in heart rate or an attenuation of adenosine-mediated bradycardia is anticipated.
-
Effects on blood pressure may be less pronounced, as vasodilation is primarily mediated by A2 adenosine receptors.[12]
-
Changes in contractility and diastolic function should be carefully evaluated, as A1 receptor antagonism can unmask latent sympathetic tone.
Protocol 3: Cellular Electrophysiology Studies Using Patch-Clamp Technique
The patch-clamp technique allows for the direct measurement of ion channel activity in isolated cardiomyocytes, providing insights into the molecular mechanisms underlying the effects of this compound on cardiac electrophysiology.[12]
Materials:
-
This compound
-
Isolated ventricular or atrial cardiomyocytes
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Appropriate intracellular and extracellular recording solutions
Procedure:
-
Cell Preparation: Isolate cardiomyocytes from the heart of an appropriate animal model using enzymatic digestion.
-
Patch-Clamp Recordings:
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording to measure action potentials (in current-clamp mode) or specific ion currents (in voltage-clamp mode).
-
Baseline Recordings: Record baseline action potential parameters (e.g., duration, amplitude, resting membrane potential) or ion currents of interest (e.g., L-type Ca²⁺ current, ICa,L; acetylcholine-activated K⁺ current, IKACh).
-
-
Drug Application: Perfuse the cell with an extracellular solution containing this compound at various concentrations.
-
Investigation of A1 Receptor-Mediated Effects:
-
To study the antagonism of adenosine's effects, first apply an A1 agonist to elicit a known response (e.g., shortening of the action potential duration, inhibition of ICa,L, or activation of IKACh).
-
Subsequently, co-apply this compound with the agonist to observe the reversal or attenuation of the agonist's effect.
-
-
Data Analysis: Analyze the changes in action potential characteristics or ion current amplitudes and kinetics in the presence of the antagonist compared to baseline and agonist-only conditions.
Expected Outcomes:
-
This compound is expected to reverse the effects of A1 receptor activation on cardiomyocyte electrophysiology.
-
For example, it should prevent the adenosine-induced shortening of the atrial action potential duration and the activation of IKACh.
-
It should also block the adenosine-mediated inhibition of adrenergically stimulated ICa,L in ventricular myocytes.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the A1 adenosine receptor in cardiac function and disease. The protocols outlined in these application notes provide a robust framework for its use in a range of experimental settings, from the cellular to the whole-organ level. Careful experimental design and data interpretation will enable researchers to gain significant insights into the complex regulatory mechanisms of the heart.
References
-
Jonzon, B., Fredholm, B.B. (1987). Evidence that a novel 8-phenyl-substituted xanthine derivative is a cardioselective adenosine receptor antagonist in vivo. Journal of Cardiovascular Pharmacology, 9(4), 396-400. URL: [Link]
-
Fredholm, B.B., Jonzon, B., Lindgren, E., Lindström, K. (1986). Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo. Acta Physiologica Scandinavica, 128(s554), 1-7. URL: [Link]
-
Evoniuk, G., Jacobson, K.A., Shamim, M.T., Daly, J.W., Wurtman, R.J. (1987). A1- and A2-Selective Adenosine Antagonists: In Vivo Characterization of Cardiovascular Effects. Journal of Pharmacology and Experimental Therapeutics, 242(3), 882-887. URL: [Link]
-
Fredholm, B.B., Jonzon, B. (1985). A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 331(1), 46-48. URL: [Link]
-
Ongini, E., Monopoli, A., Conti, A., Dionisotti, S., Zocchi, C., Gessi, S., Borea, P.A. (1993). Effects of selective A1 and A2 adenosine receptor agonists on cardiovascular tissues. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(4), 363-369. URL: [Link]
-
Wurtman, R.J., Evoniuk, G.F. (1987). A1- and A2-selective adenosine antagonists: in vivo characterization of cardiovascular effects. The Journal of Pharmacology and Experimental Therapeutics, 242(3), 882-887. URL: [Link]
-
Szabó, G.Z., Kovács, M., Pacher, P., Varró, A. (2011). Xanthine derivatives in the heart: blessed or cursed?. Current Medicinal Chemistry, 18(12), 1736-1750. URL: [Link]
-
Ferdinandy, P., Szilvassy, Z., Koltai, M. (2002). Intrinsic A1 adenosine receptor activation during ischemia or reperfusion improves recovery in mouse hearts. American Journal of Physiology-Heart and Circulatory Physiology, 283(2), H567-H575. URL: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Bell, R. M., Mocanu, M. M., & Yellon, D. M. (2011). Retrograde heart perfusion: The Langendorff technique of isolated heart perfusion. Journal of Molecular and Cellular Cardiology, 50(6), 940-950.
- Miranda-Silva, D., Sequeira, V., Lourenço, A. P., & Gonçalves, L. (2022). Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops. Frontiers in Physiology, 12, 751326.
- Gao, Z., Li, B., & Wang, W. (2012). Electrophysiology of single cardiomyocytes: Patch clamp and other recording methods. Methods in molecular biology (Clifton, N.J.), 859, 235–252.
- Belardinelli, L., Shryock, J. C., Dennis, D. M., & Scammells, P. J. (2007). A1 adenosine receptor antagonists, agonists, and allosteric enhancers. Medicinal research reviews, 27(1), 111–134.
- Jacobson, K. A., Shi, D., Gallo-Rodriguez, C., Manning, M., Jr, Müller, C., Daly, J. W., Neumeyer, J. L., & Kiriasis, L. (1993). A novel irreversible antagonist of the A1-adenosine receptor. The Journal of biological chemistry, 268(22), 16620–16627.
- Kuno, A., Csonka, C., & Pacher, P. (2011). Methylxanthines induce structural and functional alterations of the cardiac system in zebrafish embryos. PloS one, 6(11), e27425.
- Nakagawa, M., Abe, H., & Morimoto, S. (2021). Positive Inotropic Effects of ATP Released via the Maxi-Anion Channel in Langendorff-Perfused Mouse Hearts Subjected to Ischemia-Reperfusion. Frontiers in physiology, 11, 617637.
- Nakagawa, M., Abe, H., & Morimoto, S. (2021). Positive Inotropic Effects of ATP Released via the Maxi-Anion Channel in Langendorff-Perfused Mouse Hearts Subjected to Ischemia-Reperfusion. Frontiers in Physiology, 11, 617637.
- Fujimoto, N., & Izumi, C. (2025). Pressure-volume loop analysis in heart failure with preserved ejection fraction: Implications for cardiac mechanics, diagnosis, and treatment strategy. Journal of cardiology, S0914-5087(25)00171-8.
- von Lueder, T. G., Steine, K., & Sverdrup, F. M. (2021). Non-invasive pressure–volume loops using the elastance model and CMR: a porcine validation at transient pre-loads. European Heart Journal - Cardiovascular Imaging, 22(10), 1133–1142.
- Melman, Y. F., & Gonzalez, F. J. (2008). Role of central and peripheral adenosine receptors in the cardiovascular responses to intraperitoneal injections of adenosine A1 and A2A subtype receptor agonists. Pharmacology, biochemistry, and behavior, 90(3), 369–375.
- Biaggioni, I., & Mosqueda-Garcia, R. (1990). Hemodynamic effects of adenosine agonists in the conscious spontaneously hypertensive rat. The Journal of pharmacology and experimental therapeutics, 254(3), 1090–1099.
Sources
- 1. A1- and A2-selective adenosine antagonists: in vivo characterization of cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of selective A1 and A2 adenosine receptor agonists on cardiovascular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound [srdpharma.com]
- 5. Evidence that a novel 8-phenyl-substituted xanthine derivative is a cardioselective adenosine receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C16H16N4O2 | CID 5053422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. A1- and A2-Selective Adenosine Antagonists: In Vivo Characterization of Cardiovascular Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Positive Inotropic Effects of ATP Released via the Maxi-Anion Channel in Langendorff-Perfused Mouse Hearts Subjected to Ischemia-Reperfusion [frontiersin.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility of 1-Allyl-3,7-dimethyl-8-phenylxanthine
Welcome to the technical support guide for 1-Allyl-3,7-dimethyl-8-phenylxanthine. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals working with this A1 adenosine receptor antagonist. Here, we address common questions and challenges related to its solubility in DMSO and water, offering both theoretical explanations and actionable experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and water?
A1: this compound exhibits significantly different solubility profiles in DMSO versus water. It is readily soluble in DMSO but is expected to have very low solubility in aqueous solutions.[1][2] While exact quantitative data is not readily published, we can estimate its solubility based on the behavior of related xanthine compounds.
Data Summary: Estimated Solubility
| Solvent | Type | Polarity | Expected Solubility | Rationale & Comments |
| DMSO | Aprotic | Polar | High (likely ≥ 1 mg/mL) | DMSO is a strong hydrogen bond acceptor and can effectively solvate the xanthine core. Supplier data sheets consistently list DMSO as the recommended solvent.[1][2] For a similar compound, xanthine, solubility in DMSO is approximately 1 mg/mL.[3] |
| Water | Protic | Polar | Very Low (likely < 0.1 mg/mL) | The bulky, non-polar phenyl and allyl groups hinder the formation of a stable hydration shell. Most xanthine derivatives, with the exception of caffeine, exhibit poor water solubility due to strong intermolecular hydrogen bonding in the crystal lattice.[4] |
Q2: I'm seeing precipitation when I dilute my DMSO stock solution of this compound into my aqueous buffer. What's happening and how can I fix it?
A2: This is a common issue known as "precipitation upon dilution" and it occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into a solvent in which it is poorly soluble (like water or an aqueous buffer). The DMSO concentration is no longer sufficient to keep the compound in solution, causing it to crash out.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your aqueous medium.
-
Optimize the DMSO Carryover: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, as organic solvents can have physiological effects in biological assays.[3] However, for some compounds, a slightly higher DMSO concentration (e.g., up to 5%) may be necessary to maintain solubility. You must run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a Surfactant or Co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) to the aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
pH Adjustment: The solubility of xanthine derivatives can be influenced by pH.[5] While this compound is not expected to have strongly ionizable groups, a systematic evaluation of solubility at different pH values may reveal an optimal range.
Q3: Why is there such a stark difference in solubility between DMSO and water for this compound?
A3: The difference in solubility is rooted in the principles of intermolecular forces and the "like dissolves like" concept.
-
In Water: Water is a highly polar, protic solvent that forms strong hydrogen bond networks. For a solute to dissolve in water, it must be able to break these water-water interactions and form stable interactions with water molecules itself. While the xanthine core of this compound has nitrogen and oxygen atoms capable of hydrogen bonding, the presence of the large, non-polar phenyl group and the allyl group significantly increases the molecule's hydrophobicity. These groups disrupt the water's hydrogen bond network without offering favorable interactions in return, leading to low aqueous solubility.
-
In DMSO: Dimethyl sulfoxide (DMSO) is a polar, aprotic solvent. It has a strong dipole and is an excellent hydrogen bond acceptor. It can effectively solvate the this compound molecule by forming strong dipole-dipole interactions and accepting hydrogen bonds from the N-H group on the purine ring. This ability to interact favorably with the solute molecule, coupled with less stringent requirements for disrupting a solvent network (compared to water), results in high solubility.
Below is a diagram illustrating the decision-making process for addressing solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
For definitive results in your specific buffer system, we recommend determining the solubility experimentally. Below are protocols for both a rapid "kinetic" solubility assessment and a more rigorous "thermodynamic" solubility measurement.
Protocol 1: Kinetic Solubility Determination (High-Throughput Method)
This method is useful for quickly assessing solubility during early-stage drug discovery.[6][7][8]
Objective: To determine the concentration at which the compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for UV, or black for nephelometry)
-
Plate reader (UV-Vis spectrophotometer or nephelometer)
Procedure:
-
Prepare a High-Concentration Stock Solution: Accurately weigh the compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure it is fully dissolved.
-
Serial Dilution in DMSO: In a separate plate, perform a serial dilution of your stock solution in DMSO to create a range of concentrations.
-
Dilution into Aqueous Buffer: Add a small, fixed volume of each DMSO concentration (from step 2) to the wells of the analysis plate. Then, add the aqueous buffer to achieve the final desired volume, ensuring the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering indicates precipitation.
-
UV-Vis: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. The concentration at which the absorbance plateaus is the kinetic solubility limit.
-
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility and is considered the "gold standard".[6][9][10]
Objective: To determine the saturation concentration of the compound in an aqueous buffer at equilibrium.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add Excess Solid: Add an excess amount of the solid compound to a glass vial (enough that some solid will visibly remain undissolved).
-
Add Buffer: Add a known volume of your aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This extended incubation allows the solution to reach equilibrium.
-
Phase Separation: After incubation, let the vial sit undisturbed to allow the excess solid to settle. For a more complete separation, centrifuge the vial at high speed.
-
Sample Collection: Carefully collect a sample of the supernatant, being cautious not to disturb the solid pellet. It is advisable to filter the supernatant through a 0.22 µm filter to remove any remaining microparticulates.
-
Quantification:
-
Prepare a standard curve of the compound in your chosen solvent (e.g., DMSO or a mobile phase mimic).
-
Dilute the collected supernatant into the appropriate concentration range for your standard curve.
-
Quantify the concentration of the compound in the supernatant using a validated HPLC or UV-Vis method. This concentration represents the thermodynamic solubility.
-
Below is a diagram illustrating the workflow for the Shake-Flask method.
Caption: Experimental workflow for thermodynamic solubility.
References
-
SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES - CORE. (n.d.). Retrieved from [Link]
-
Neau, S. H., Howard, M. A., Claudius, J. S., & Howard, D. J. (1999). The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets. International journal of pharmaceutics, 179(1), 97–105. [Link]
-
Xanthine. (n.d.). In Wikipedia. Retrieved from [Link]
-
ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmapproach. Retrieved from [Link]
-
1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price. (n.d.). IndiaMART. Retrieved from [Link]
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Pharmaceutical science & technology today, 3(1), 12-19.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
This compound | 149981-23-7. (n.d.). Pharmaffiliates. Retrieved from [Link]
- Garakani, A. R., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
Sources
- 1. usbio.net [usbio.net]
- 2. This compound [srdpharma.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price [nacchemical.com]
- 6. enamine.net [enamine.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Solubility Enhancement for 8-Phenylxanthine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-phenylxanthine derivatives. This guide is structured as a series of troubleshooting questions and in-depth answers to address the common and complex solubility challenges encountered during experimentation. Our goal is to provide not only protocols but also the underlying scientific rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs): The Fundamentals of 8-Phenylxanthine Solubility
Q1: Why are 8-phenylxanthine derivatives so often poorly soluble in aqueous media?
A1: The solubility challenge is rooted in the molecule's fundamental structure. The core xanthine scaffold is a planar, aromatic heterocyclic system. This structure, combined with the phenyl group at the 8-position, leads to several solubility-limiting factors:
-
Strong Intermolecular Forces: The xanthine nucleus possesses N-H groups that form strong, stable intermolecular and intramolecular hydrogen bonds.[1][2][3] These interactions create a highly stable crystal lattice that requires significant energy to break apart during dissolution.
-
Base Stacking: The planar, aromatic nature of the molecule promotes π-π stacking interactions, further stabilizing the solid state and increasing the energy barrier for solvation.[2][3]
-
Hydrophobicity: The 8-phenyl group, along with alkyl substituents often found at the N1 and N3 positions, significantly increases the lipophilicity (hydrophobicity) of the molecule, reducing its affinity for aqueous solvents.[4]
These combined forces result in high melting points and low aqueous solubility, which can severely limit bioavailability and complicate the development of both oral and parenteral dosage forms.[1][5]
Q2: What are the primary strategies I can use to improve the solubility of my 8-phenylxanthine compound?
A2: There are three main pillars of solubility enhancement, each with distinct advantages and applications. The choice of strategy depends on the specific properties of your derivative and the intended application.
-
Chemical Modification: Altering the molecule's covalent structure. This includes salt formation, creating prodrugs, or adding permanent polar functional groups.[6][7][8]
-
Physical Modification: Changing the solid-state properties of the drug. This primarily involves particle size reduction to the micro or nano-scale (micronization, nanosuspensions) or creating amorphous forms.[6][9]
-
Formulation-Based Approaches: Using excipients to create a more favorable environment for dissolution. This includes using cosolvents, surfactants, cyclodextrins, or creating solid dispersions.[10][11]
Q3: How do I select the most appropriate solubility enhancement strategy for my specific project?
A3: The optimal strategy is not one-size-fits-all. It requires a logical, stepwise evaluation of your compound and development goals. The following decision tree provides a structured approach to guide your selection process.
Caption: A decision tree for selecting a solubility enhancement strategy.
Troubleshooting Guide 1: Chemical Modification Strategies
Q4: I want to try salt formation, but my 8-phenylxanthine derivative is neutral. What are my options?
A4: Standard salt formation requires an ionizable functional group (a weak acid or weak base).[12][13] The xanthine core itself is very weakly basic.[1] If your derivative is neutral, you have two main chemical modification paths:
-
Introduce an Ionizable Group: This is the most direct approach. Modify the 8-phenyl ring or substituents on the xanthine core to include an acidic or basic moiety. For example, researchers have successfully increased the water solubility of 8-phenylxanthines by adding a para-carboxy or para-sulfo group to the 8-phenyl ring.[14] Another strategy involves adding an oxyacetic acid group to the phenyl ring.[15]
-
Consider a Prodrug Approach: Design a prodrug that attaches a solubilizing promoiety to your molecule via a cleavable linker. This is discussed in detail in Q5.
Q5: My compound is active but has poor solubility and permeability. How can a prodrug strategy help?
A5: A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[10][16] This is an excellent strategy when you need to temporarily mask the physicochemical properties that limit solubility.[17][18][19]
Causality Behind the Choice: By attaching a highly polar, ionizable promoiety (e.g., a phosphate ester, an amino acid, or a polyethylene glycol (PEG) chain), you can dramatically increase the aqueous solubility of the entire molecule.[17][18] This allows for effective dissolution and absorption. Once absorbed, enzymes in the body (e.g., phosphatases, esterases) cleave the linker, releasing the parent drug at the site of action.
Caption: The prodrug concept for improving solubility.
Experimental Protocol: Phosphate Prodrug Synthesis (Conceptual)
-
Identify a Hydroxyl Group: Your parent 8-phenylxanthine derivative must have a hydroxyl (-OH) group accessible for phosphorylation. If one is not present, it must be introduced synthetically.
-
Phosphorylation Reaction: Dissolve the parent drug in a suitable anhydrous solvent (e.g., trimethyl phosphate).
-
Activate Phosphorus: Cool the solution (e.g., to 0°C) and slowly add a phosphorylating agent like phosphorus oxychloride (POCl₃).
-
Reaction Quench: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction by slowly adding it to ice-cold water or a buffer solution.
-
Purification: The resulting phosphate ester prodrug is often highly water-soluble. Purify it using techniques suitable for polar compounds, such as reversed-phase chromatography (C18) with a water/acetonitrile gradient or ion-exchange chromatography.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ³¹P NMR, Mass Spectrometry, and HPLC.
Troubleshooting Guide 2: Formulation-Based Strategies
Q6: My compound crashes out of solution when I dilute my DMSO stock into an aqueous buffer for an assay. What should I do?
A6: This is a classic sign of a poorly soluble compound. The immediate solution is to use a cosolvent system or add a surfactant to your aqueous buffer to increase the drug's solubility.[20][21]
Causality Behind the Choice:
-
Cosolvents: These are water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) that reduce the overall polarity of the solvent system.[6][21][22] By lowering the polarity, the aqueous environment becomes more "hospitable" to your lipophilic 8-phenylxanthine derivative, preventing precipitation.
-
Surfactants: These are amphiphilic molecules (e.g., Tween 80, Sodium Lauryl Sulfate) that form micelles in aqueous solution above a certain concentration (the Critical Micelle Concentration).[22] The hydrophobic core of these micelles can encapsulate your poorly soluble drug, effectively dissolving it in the bulk aqueous phase.
Data Presentation: Comparison of Solubilizing Agents
| Agent Type | Examples | Mechanism of Action | Typical Conc. Range | Potential Issues |
| Cosolvents | Ethanol, Propylene Glycol (PG), PEG 400, Glycerol | Reduces solvent polarity | 5-40% (v/v) | Can affect protein/enzyme activity at high concentrations.[21] |
| Surfactants | Tween 80, Polysorbate 80, Sodium Lauryl Sulfate (SLS) | Micellar encapsulation | 0.1-2% (w/v) | Can interfere with cell-based assays or biological membranes.[23] |
Experimental Protocol: Determining an Effective Cosolvent System
-
Prepare Stock Solutions: Make a high-concentration stock of your 8-phenylxanthine derivative in 100% DMSO (e.g., 10 mM).
-
Create Cosolvent Blends: Prepare a series of aqueous buffers containing varying percentages of a cosolvent. For example, prepare phosphate-buffered saline (PBS) with 5%, 10%, 20%, and 40% propylene glycol.
-
Test Solubility: Add a small aliquot of your DMSO stock to each cosolvent blend to reach your desired final assay concentration.
-
Visual Inspection & Measurement: Vortex each solution and let it stand for 30 minutes. Visually inspect for any signs of precipitation (cloudiness, particulates). For a quantitative measure, centrifuge the samples and measure the concentration of the drug in the supernatant via HPLC-UV.
-
Select Optimal Blend: Choose the lowest concentration of cosolvent that keeps your compound fully dissolved.
Q7: I've heard cyclodextrins can improve solubility. How do they work and how do I use them?
A7: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25] They can encapsulate poorly water-soluble "guest" molecules, like your 8-phenylxanthine derivative, forming a water-soluble "inclusion complex".[24][26][27]
Causality Behind the Choice: The hydrophobic 8-phenyl group of your compound can fit snugly into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the CD allows the entire complex to dissolve readily in water. This effectively masks the drug's hydrophobicity.[25][28] The most commonly used is hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high water solubility and low toxicity.[28]
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex by Kneading
-
Select Cyclodextrin: Start with HP-β-CD.
-
Molar Ratio: Weigh out the 8-phenylxanthine derivative and the cyclodextrin in a specific molar ratio (e.g., 1:1, 1:2, or 1:5).
-
Kneading: Place the powders in a mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick, consistent paste.
-
Trituration: Knead the paste thoroughly for 45-60 minutes. This intimate mixing forces the drug molecule into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated and a constant weight is achieved.
-
Sieving: Gently pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Confirmation: The formation of the inclusion complex should be confirmed using techniques like Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), or NMR spectroscopy. An increase in aqueous solubility and dissolution rate is the primary functional confirmation.[26]
Troubleshooting Guide 3: Physical Modification & Advanced Formulation
Q8: My goal is to develop a solid oral dosage form. Would a solid dispersion be a good approach?
A8: Yes, solid dispersions are a highly effective and commercially viable technique for improving the oral bioavailability of poorly soluble drugs, which are categorized as Biopharmaceutics Classification System (BCS) Class II compounds.[29][30]
Causality Behind the Choice: A solid dispersion is a system where the drug (guest) is dispersed within a hydrophilic polymer matrix (host).[7][31][32] This improves solubility through several mechanisms:
-
Particle Size Reduction: The drug is dispersed at a molecular or amorphous level, representing the ultimate form of particle size reduction.[29][31]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[30][31]
-
Amorphous State: The drug is often converted from a stable crystalline form to a higher-energy, more soluble amorphous form.[30]
Caption: General workflow for preparing solid dispersions.
Q9: When should I consider nanosuspension technology?
A9: Nanosuspension technology is an excellent choice when you want to avoid excipients or chemical modifications and are aiming for a formulation that can be used for oral, parenteral, or pulmonary delivery.[33][34] A nanosuspension consists of pure, crystalline drug nanoparticles (typically 200-600 nm) suspended in a liquid medium with a minimal amount of stabilizer (surfactant or polymer).[35][36][37]
Causality Behind the Choice: The primary advantage comes from the drastic increase in the surface area of the drug particles due to their reduced size.[35][38] According to the Noyes-Whitney equation, this increased surface area leads to a significantly higher dissolution velocity. This can enhance bioavailability and provide a more rapid onset of action.[9][36]
Comparison of Advanced Formulation Techniques
| Technique | Primary Mechanism | Key Advantage | Common Application |
| Solid Dispersion | Conversion to amorphous state, improved wettability | Significant increase in apparent solubility and dissolution rate.[7][29] | Oral solid dosage forms (tablets, capsules). |
| Nanosuspension | Increased surface area leading to faster dissolution.[35][36] | High drug loading, suitable for multiple administration routes.[33][34] | Oral liquids, parenteral injections. |
References
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
National Institutes of Health (NIH). (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
Bhalani, D. et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 574-582. [Link]
-
National Institutes of Health (NIH). (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. [Link]
-
National Institutes of Health (NIH). (n.d.). Nanosuspension: An approach to enhance solubility of drugs. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2010). NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. [Link]
-
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]
-
MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
Slideshare. (n.d.). Methods of solubility enhancements. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]
-
Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]
-
ResearchGate. (n.d.). Market formulations solubilized by the combination of surfactants and cosolvents. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
CORE. (n.d.). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. [Link]
-
IntechOpen. (2021). Xanthine: Synthetic Strategy And Biological Activity. [Link]
-
National Institutes of Health (NIH). (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. [Link]
-
African Journal of Pharmacy and Pharmacology. (n.d.). The effect of cosolvents and surfactants on the aqueous solubility of irbesartan. [Link]
-
PubMed. (n.d.). 125I-labeled 8-phenylxanthine Derivatives: Antagonist Radioligands for Adenosine A1 Receptors. [Link]
-
IndiaMART. (n.d.). 1,3-Dimethyl-8-phenylxanthine, High Purity Chemical at Best Price. [Link]
-
PubMed. (n.d.). Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions. [Link]
-
PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]
-
National Institutes of Health (NIH). (n.d.). Xanthine scaffold: scope and potential in drug development. [Link]
-
National Institutes of Health (NIH). (n.d.). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. [Link]
-
ResearchGate. (2018). Xanthine scaffold: scope and potential in drug development. [Link]
-
National Institutes of Health (NIH). (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. [Link]
-
The Hebrew University of Jerusalem. (n.d.). Synthesis and properties of 7‐hydroxy‐8‐phenylxanthine and its derivatives. [Link]
-
PubMed. (2007). Prodrug strategies to overcome poor water solubility. [Link]
-
ResearchGate. (n.d.). Prodrug strategies to overcome poor water solubility. [Link]
-
MDPI. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]
-
PubMed. (n.d.). Xanthine scaffold: scope and potential in drug development. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 961-45-5: 8-Phenyltheophylline | CymitQuimica [cymitquimica.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. ijpbr.in [ijpbr.in]
- 7. japer.in [japer.in]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 12. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 125I-labeled 8-phenylxanthine derivatives: antagonist radioligands for adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 21. Cosolvent - Wikipedia [en.wikipedia.org]
- 22. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scienceasia.org [scienceasia.org]
- 28. tandfonline.com [tandfonline.com]
- 29. jddtonline.info [jddtonline.info]
- 30. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 32. japsonline.com [japsonline.com]
- 33. jddtonline.info [jddtonline.info]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 37. ijpsr.com [ijpsr.com]
- 38. ijmsdr.org [ijmsdr.org]
Storage and stability of 1-Allyl-3,7-dimethyl-8-phenylxanthine solutions
Welcome to the technical support center for 1-Allyl-3,7-dimethyl-8-phenylxanthine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for the storage and stability of this compound and its solutions. Our goal is to ensure the integrity of your experiments through proper handling and storage protocols, grounded in scientific principles.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under the following conditions:
-
Long-term storage: -20°C is recommended for maintaining the integrity of the compound over extended periods.
-
Short-term storage: Room temperature is acceptable for brief periods, such as during routine laboratory use.
It is also advisable to store the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants.
What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2] This compound exhibits good solubility in DMSO, allowing for the preparation of stock solutions at workable concentrations for various experimental applications.
How should I prepare a stock solution of this compound in DMSO?
To ensure accurate and consistent results, follow this step-by-step protocol for preparing a stock solution:
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening. This prevents condensation of atmospheric moisture, which could affect the compound's stability.
-
Weighing: Accurately weigh the desired amount of the solid compound in a suitable, clean container.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the solution at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
What are the recommended storage conditions for this compound DMSO solutions?
Proper storage of stock solutions is critical to prevent degradation. We recommend the following:
-
Storage Temperature: Store DMSO stock solutions at -20°C for long-term stability. For frequent use, aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial, especially for very long-term storage.
How stable are DMSO solutions of this compound?
While specific long-term stability data for this compound in DMSO is not extensively published, based on the general stability of xanthine derivatives, it is expected to be reasonably stable when stored properly at -20°C and protected from light. For critical applications, it is advisable to perform periodic quality control checks, especially if the stock solution has been stored for an extended period.
Troubleshooting Guide
Problem: The compound is difficult to dissolve in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed water.
-
Solution:
-
Gently warm the solution to 37°C to aid dissolution.
-
Use a fresh, unopened bottle of anhydrous DMSO.
-
If the issue persists, consider preparing a more dilute stock solution.
-
Problem: The solution appears cloudy or has precipitates after storage at -20°C.
-
Possible Cause: The compound may be precipitating out of the solution at low temperatures. This can also occur if the DMSO has absorbed water, reducing its solvating power.
-
Solution:
-
Warm the vial to room temperature or briefly to 37°C and vortex thoroughly to redissolve the precipitate.
-
Ensure the solution is completely clear before use.
-
To avoid this, consider preparing smaller aliquots to minimize the volume of solution that needs to be thawed and refrozen.
-
Problem: I suspect my this compound solution has degraded.
-
Possible Cause: Improper storage conditions, such as prolonged exposure to light, elevated temperatures, or repeated freeze-thaw cycles, can lead to degradation.
-
Solution:
-
Visual Inspection: Check for any color changes in the solution.
-
Analytical Confirmation: The most reliable way to assess degradation is through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
-
Preventative Measures: Always follow the recommended storage and handling procedures to minimize the risk of degradation. Prepare fresh solutions if degradation is suspected.
-
Stability and Degradation
While specific degradation pathways for this compound are not well-documented in publicly available literature, we can infer potential routes based on the chemical structure and the known behavior of other xanthine derivatives. Forced degradation studies, which involve subjecting the compound to harsh conditions, are instrumental in understanding its intrinsic stability.[3][4]
Potential Degradation Pathways
-
Hydrolysis: The xanthine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening. The allyl group could also undergo reactions under certain hydrolytic conditions.
-
Oxidation: The molecule may be susceptible to oxidation, particularly at the electron-rich positions of the purine ring and the allyl side chain.
-
Photodegradation: Exposure to UV light could induce photochemical reactions, leading to the formation of various degradation products.
-
Thermal Degradation: High temperatures can cause decomposition of the molecule.
The following diagram illustrates a hypothetical degradation pathway for this compound, highlighting potential sites of modification.
Caption: Hypothetical degradation pathways for this compound.
Experimental Protocols
Protocol for Basic Stability Assessment of a DMSO Stock Solution
This protocol outlines a basic approach to assess the stability of your this compound DMSO stock solution using HPLC.
-
Initial Analysis (T=0):
-
Prepare a fresh stock solution of this compound in DMSO at your desired concentration.
-
Immediately dilute an aliquot of this stock solution to a suitable concentration for HPLC analysis.
-
Analyze the diluted sample by a suitable HPLC-UV method. A reverse-phase C18 column is often a good starting point for xanthine derivatives.[5][6]
-
Record the peak area and retention time of the main peak corresponding to this compound. This will serve as your baseline (100% integrity).
-
-
Storage:
-
Store your stock solution under the desired conditions (e.g., -20°C, room temperature, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve the stock solution.
-
Allow it to equilibrate to room temperature.
-
Prepare a dilution for HPLC analysis in the same manner as the initial analysis.
-
Analyze the sample using the same HPLC method and conditions.
-
-
Data Analysis:
-
Compare the peak area of the main compound at each time point to the initial peak area. A significant decrease in the peak area suggests degradation.
-
Examine the chromatogram for the appearance of any new peaks, which would indicate the formation of degradation products.
-
Calculate the percentage of the compound remaining at each time point.
-
The following diagram illustrates the experimental workflow for this stability assessment.
Caption: Experimental workflow for stability assessment.
Data Summary
| Parameter | Recommendation | Rationale |
| Solid Storage (Long-term) | -20°C | Minimizes potential for slow degradation over time. |
| Solid Storage (Short-term) | Room Temperature | Acceptable for brief periods during experimental use. |
| Recommended Solvent | DMSO | High solubility.[1][2] |
| Solution Storage | -20°C, in aliquots, protected from light | Prevents degradation from freeze-thaw cycles and light exposure. |
| Solution Stability | Expected to be stable for several months at -20°C | Based on general stability of related xanthine derivatives. Specific stability studies are recommended for critical applications. |
References
- Popa, D. S., et al. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology, 46(7-8), 505-510.
-
Science.gov. stability-indicating hplc method: Topics by Science.gov. [Link]
- Google Patents. US1415700A - Process for the manufacture of 1-allyl-3.7-dimethylxanthine.
-
Agilent Technologies. High Throughput Separation of Xanthines by Rapid Resolution HPLC Application Note. [Link]
- Mourya, S., et al. (2020). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography.
-
CORE. SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. [Link]
- Zvilichovsky, G., & Garbi, H. (1982). Synthesis and properties of 7-hydroxy-8-phenylxanthine and its derivatives. Disproportionation to derivatives of 8-phenylxanthine and 6-amino-5-nitrosouracil. Journal of heterocyclic chemistry, 19(1), 205-209.
-
MedCrave. Forced Degradation Studies. [Link]
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 98, 1-15.
Sources
- 1. diamond.ac.uk [diamond.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Allyl-3,7-dimethyl-8-phenylxanthine for Cell Culture Applications
Welcome to the technical support guide for 1-Allyl-3,7-dimethyl-8-phenylxanthine. This document provides in-depth guidance, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to empower you to successfully integrate this potent A1 adenosine receptor antagonist into your cell culture experiments by explaining the causality behind experimental choices and providing self-validating protocols.
Core Principles: Understanding the Compound
This compound is a xanthine derivative that functions as a selective A1 adenosine receptor antagonist.[1][2][3][4] Adenosine receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.[5] The A1 receptor subtype, in particular, is coupled to Gi/o proteins. Its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and modulation of ion channels. By blocking this interaction, this compound allows researchers to investigate the downstream consequences of A1 receptor signaling in various cellular models.
Mechanism of Action at a Glance
The following diagram illustrates the inhibitory effect of this compound on the A1 adenosine receptor signaling pathway.
Caption: Inhibition of A1 Adenosine Receptor Signaling Pathway.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound.
Q1: What is the recommended solvent for creating stock solutions? A: Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[1][3] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.[6]
Q2: How should I properly store the compound and its stock solution? A: The solid form of the compound can be stored at room temperature for short periods, but long-term storage at -20°C is recommended.[1][7] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C.[6] This practice minimizes compound degradation and protects against moisture.
Q3: What is a typical starting concentration range for cell culture experiments? A: The optimal concentration is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. A general starting point for cell-based assays is between 1 µM and 10 µM.[8] However, it is imperative to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: Is the compound stable in aqueous cell culture media? A: While the DMSO stock is stable, xanthine derivatives can have limited solubility in aqueous solutions like cell culture media.[6] It is critical to ensure the final concentration of DMSO in the media is non-toxic to the cells, typically below 0.5%.[6] If precipitation occurs upon dilution, troubleshooting steps may be required (see Section 3).
Troubleshooting Guide
This guide is designed in a question-and-answer format to help you systematically troubleshoot common issues.
Problem: The compound precipitated out of solution after I added it to my cell culture medium.
-
Causality: This is a common issue stemming from the poor aqueous solubility of many small molecule inhibitors.[6] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution, drastically lowering its effective concentration.
-
Solution Pathway:
-
Verify Final Solvent Concentration: Ensure the final DMSO concentration in your culture medium does not exceed 0.5%. Higher concentrations can be cytotoxic and also increase the likelihood of precipitation.[6]
-
Pre-warm the Medium: Before adding the compound, warm the cell culture medium to 37°C. Adding the stock solution to cold media can decrease its solubility.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock into a small volume of pre-warmed medium, vortexing gently, and then add this intermediate dilution to the final culture volume.
-
Solubility Test: Perform a simple solubility test. Prepare the highest concentration of the compound you intend to use in the final assay medium, incubate it under your experimental conditions (e.g., 37°C, 5% CO₂) for a few hours, and then visually inspect for precipitates against a dark background.[6]
-
Problem: I'm observing high levels of cell death, even at concentrations that should be non-toxic.
-
Causality: Unexpected cytotoxicity can arise from several sources, including solvent toxicity, compound degradation, or off-target effects at high concentrations.
-
Solution Pathway:
-
Solvent Control: Always include a "vehicle control" in your experiments. This is a culture treated with the same final concentration of DMSO (or other solvent) as your compound-treated cultures. This will differentiate between compound-specific toxicity and solvent-induced cell death.
-
Purity and Storage: Ensure the compound is from a reputable source and has been stored correctly to prevent degradation into potentially toxic byproducts.[6] Avoid repeated freeze-thaw cycles of the stock solution.[6]
-
Dose-Response Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) with a wide range of compound concentrations. This will help you identify the maximum non-toxic concentration for your specific cell line.
-
Reduce Incubation Time: If the experiment allows, consider reducing the duration of exposure to the compound.
-
Problem: I am not observing the expected biological effect of A1 receptor antagonism.
-
Causality: A lack of effect can be due to issues with the compound, the experimental protocol, or the biological system itself.[6]
-
Solution Pathway:
-
Confirm Compound Activity: If possible, test the compound in a well-established positive control system to confirm its activity.
-
Verify Target Expression: Confirm that your cell line expresses the A1 adenosine receptor at a sufficient level. This can be done using techniques like qPCR, Western blotting, or flow cytometry.
-
Measure a Proximal Readout: Instead of a complex downstream functional endpoint, first measure a more direct outcome of A1 receptor antagonism. For example, since A1R activation decreases cAMP, its antagonism should prevent this decrease. You can pre-treat cells with an A1 agonist and see if this compound can block the expected drop in cAMP.
-
Re-evaluate Concentration: The compound's potency (IC₅₀) can vary significantly between a biochemical assay and a cell-based assay.[8] You may need to increase the concentration. Perform a full dose-response curve to ensure you are testing within the active range.
-
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is a critical first step for ensuring accurate and reproducible experimental results.
Materials:
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber-colored microcentrifuge tubes or cryovials
Procedure:
-
Centrifuge the Vial: Before opening, briefly centrifuge the manufacturer's vial to ensure all the lyophilized powder is at the bottom.[1]
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 296.32 g/mol * 1000 mg/g = 2.96 mg
-
-
Dissolution: Carefully weigh out 2.96 mg of the compound and add it to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Ensure Complete Solubilization: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can assist if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, amber vials. Store immediately at -20°C.
Protocol 2: Workflow for Determining Optimal Working Concentration
The following workflow provides a systematic approach to identifying the ideal concentration of the antagonist for your specific experimental needs.
Caption: A systematic workflow for optimizing antagonist concentration.
Quantitative Data Summary
The following table provides a guideline for starting concentrations. The ideal concentration must be empirically determined for each cell line and assay.
| Parameter | Value | Notes |
| Molecular Weight | 296.32 g/mol | Use for stock solution calculations.[9][10] |
| Recommended Solvent | DMSO | Use anhydrous, high-purity grade.[1][3] |
| Stock Solution Storage | -20°C | Aliquot to avoid freeze-thaw cycles.[1][6] |
| Typical Final DMSO % | < 0.5% | High concentrations can be cytotoxic.[6] |
| Starting Concentration Range (Cell-based assays) | 1 - 10 µM | This is a starting point; optimization is required.[8] |
References
-
This compound. (n.d.). AS Chemical Laboratories Inc. Retrieved January 12, 2026, from [Link]
-
Effect of Adenosine Receptor Antagonists on Adenosine-Pretreated PC12 Cells Exposed to Paraquat. (2021). Neuroscience and Behavioral Physiology. Retrieved January 12, 2026, from [Link]
-
Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. (2002). Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]
-
Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases. (2021). International Journal of Molecular Sciences. Retrieved January 12, 2026, from [Link]
-
Optimization of the Human Adenosine A2a Receptor Yields in Saccharomyces Cerevisiae. (2006). Biotechnology Progress. Retrieved January 12, 2026, from [Link]
-
Overcoming high level adenosine-mediated immunosuppression by DZD2269, a potent and selective A2aR antagonist. (2022). OncoImmunology. Retrieved January 12, 2026, from [Link]
-
149981-23-7| Chemical Name : this compound. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
-
This compound | C16H16N4O2 | CID 5053422. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | C16H16N4O5S | CID 1365. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. scbt.com [scbt.com]
- 3. This compound [srdpharma.com]
- 4. This compound-d5 [srdpharma.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. usbio.net [usbio.net]
- 8. resources.biomol.com [resources.biomol.com]
- 9. aschemicals.com [aschemicals.com]
- 10. This compound | 149981-23-7 | FA07961 [biosynth.com]
Technical Support Center: Troubleshooting Low In Vivo Efficacy of 1-Allyl-3,7-dimethyl-8-phenylxanthine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Allyl-3,7-dimethyl-8-phenylxanthine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo application of this compound. This compound is a known A1 adenosine receptor antagonist, a member of the xanthine chemical class.[1][2][3] While potent in vitro, translating this activity into a robust in vivo effect can be challenging. This document provides a logical, step-by-step framework to diagnose and resolve common issues related to its efficacy.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with this compound showed no effect. Where do I begin troubleshooting?
Observing a lack of efficacy can be disheartening, but a systematic approach can quickly identify the root cause. The issue typically falls into one of four categories: the compound's formulation, its pharmacokinetic profile, its engagement with the target protein, or the experimental model itself.
We recommend a tiered troubleshooting strategy. Start with the most common and easily solvable issues, such as formulation, before moving to more complex biological and experimental questions. The following workflow provides a logical path for your investigation.
Caption: A tiered workflow for troubleshooting low in vivo efficacy.
Q2: I suspect poor solubility is the issue. How can I improve the formulation of this compound for in vivo studies?
This is an excellent starting point. Xanthine derivatives, particularly those with hydrophobic 8-phenyl substitutions, often exhibit low aqueous solubility, which is a primary reason for poor oral or parenteral bioavailability.[4][5] If the compound precipitates in the dosing vehicle or upon contact with physiological fluids, its effective concentration at the target site will be negligible.
Causality: The goal of formulation is to keep the drug in solution long enough for it to be absorbed and distributed. Various excipients can achieve this by creating micelles, inclusion complexes, or by altering the properties of the solvent.[6][7]
Recommended Formulation Strategies for Preclinical Studies
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvents | Increases solubility by reducing the polarity of the aqueous vehicle. | Simple to prepare; suitable for initial screens. | Can cause precipitation upon dilution in vivo; potential for vehicle-induced toxicity. |
| Surfactants | Forms micelles that encapsulate the hydrophobic drug. | Enhances solubility and can improve membrane permeation. | Potential for cell toxicity at higher concentrations. |
| Cyclodextrins | Forms an inclusion complex where the drug resides in the hydrophobic core of the cyclodextrin.[7] | Significantly increases aqueous solubility; low toxicity. | Can alter drug-receptor binding kinetics; limited drug loading capacity. |
| Lipid-Based Systems | Self-emulsifying drug delivery systems (SEDDS) form fine emulsions in the GI tract.[6][8] | Improves absorption of highly lipophilic drugs; protects the drug from degradation. | More complex to develop and characterize. |
| Nanosuspensions | Reduces particle size to the nanometer range, increasing surface area and dissolution rate.[7][9] | High drug loading; applicable for various administration routes. | Requires specialized equipment (e.g., homogenizers); potential for particle aggregation. |
Experimental Protocol: Formulation Screening
This protocol allows for a rapid assessment of solubility in various vehicles.
-
Preparation: Prepare stock solutions of potential vehicles (e.g., 20% Solutol HS 15 in water, 10% Tween® 80 in saline, 30% w/v Hydroxypropyl-β-Cyclodextrin in water).
-
Compound Addition: Weigh 1-2 mg of this compound into separate clear microcentrifuge tubes.
-
Vehicle Addition: Add the vehicle dropwise while vortexing to create a target concentration (e.g., 1 mg/mL). Continue adding vehicle until the compound is fully dissolved or a maximum volume is reached.
-
Equilibration: Incubate the solutions under gentle agitation at room temperature and 37°C for 1-2 hours.
-
Visual Inspection: Carefully inspect each tube against a dark background for any signs of precipitation or cloudiness.[10]
-
Selection: Choose the vehicle that provides the highest solubility with no precipitation for your in vivo study. Ensure the final concentration of any organic solvent (like DMSO) is well-tolerated by the animal model (typically <5% for IV and <10% for IP).
Q3: Even with an improved formulation, the efficacy is low. How do I assess the pharmacokinetic profile of the compound?
If formulation is not the issue, you must determine if the compound reaches and is maintained at a sufficient concentration in the bloodstream and target tissue. A pharmacokinetic (PK) study measures drug absorption, distribution, metabolism, and excretion (ADME), providing critical data on bioavailability and exposure.
Causality: Low efficacy can result from rapid clearance (short half-life), poor absorption from the administration site, or extensive metabolism into inactive byproducts. Without knowing the PK profile, it is impossible to determine if the dose administered is sufficient to achieve a therapeutic concentration.
Experimental Protocol: Basic Pharmacokinetic Study Design
-
Animal Model: Select a relevant species (e.g., mouse or rat). Use a minimum of 3 animals per time point.
-
Dosing: Administer this compound using the optimized formulation and intended route of administration (e.g., oral gavage, intraperitoneal, intravenous).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). For terminal studies, also collect the target tissue (e.g., brain, heart).
-
Sample Processing: Process blood to plasma and store all samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma and tissue homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot the plasma concentration versus time to determine key PK parameters.
Interpreting Pharmacokinetic Data
| Parameter | "Good" Profile (Hypothetical) | "Poor" Profile (Hypothetical) | Implication of a "Poor" Profile |
| Cmax (Max Concentration) | High enough to exceed the in vitro IC50/Ki | Significantly lower than the in vitro IC50/Ki | Insufficient concentration to engage the target. |
| AUC (Total Exposure) | Robust and dose-proportional | Very low or non-existent | Poor bioavailability or extremely rapid clearance. |
| T½ (Half-life) | Long enough to cover the efficacy study window | Very short (<1 hour) | Compound is cleared before it can exert a sustained effect. |
| Brain:Plasma Ratio | > 0.5 (for CNS targets) | < 0.1 | Compound does not cross the blood-brain barrier.[4] |
Q4: My pharmacokinetic data shows adequate exposure, but I still see no efficacy. How can I confirm the compound is engaging the A1 adenosine receptor in vivo?
This is a critical step in validating your mechanism of action. Adequate plasma concentration does not guarantee that the drug is binding to its intended target in the relevant tissue.[11] Target engagement assays provide direct evidence of the drug-target interaction in a physiological context.[12]
Causality: A drug may show high exposure in plasma but fail to engage its target due to poor tissue penetration, rapid efflux from target cells, or occupying a compartment where the target is not present. Verifying target engagement links your PK data to a direct biological action.[11]
One powerful and accessible method for this is the ex vivo Cellular Thermal Shift Assay (CETSA) .[13] It relies on the principle that a ligand binding to a protein increases its thermal stability.
Caption: Experimental workflow for ex vivo CETSA.
Experimental Protocol: Ex Vivo CETSA for A1AR Target Engagement
-
Animal Treatment: Dose animals with either the vehicle or this compound.
-
Tissue Harvest: At the time of expected peak plasma concentration (Tmax from your PK study), euthanize the animals and rapidly excise the target tissue.
-
Lysate Preparation: Homogenize the tissue in a suitable buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation to obtain the soluble protein fraction.
-
Heat Treatment: Aliquot the lysate from each animal into separate tubes. Heat the tubes at a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 5°C increments). Leave one aliquot at room temperature as a control.
-
Separation: Cool the tubes, then centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble A1 adenosine receptor (A1AR) remaining in each sample by Western Blotting using a validated A1AR antibody.
-
Interpretation: In the drug-treated samples, you should observe a shift in the melting curve to the right, indicating that more A1AR remains soluble at higher temperatures due to the stabilizing effect of the bound compound. This is direct evidence of target engagement.
Q5: I've confirmed target engagement, but the desired physiological effect is absent. What other factors should I consider?
Confirming target engagement while observing low efficacy is a complex result that points toward deeper biological or mechanistic issues. Here are the key areas to investigate:
1. Target Validity and Biological Context:
-
Is A1AR the right target? Re-evaluate the literature. Is the role of the A1 adenosine receptor definitively proven to mediate the desired effect in your specific disease model? The target may be valid, but not central to the disease pathophysiology.[14]
-
Receptor Dimerization: Adenosine receptors can form homo- and heterodimers (e.g., with dopamine receptors), which can alter their pharmacological properties and downstream signaling.[15] Your compound's effect might be modulated by these interactions.
2. Off-Target Pharmacology:
-
Xanthine Selectivity: Xanthine derivatives are notoriously promiscuous.[16][17] While designed as an A1 antagonist, your compound could also be interacting with other adenosine receptor subtypes (A2A, A2B, A3) or inhibiting phosphodiesterases (PDEs).[18]
-
Confounding Effects: An off-target effect could be opposing or masking the desired on-target A1 antagonism. For example, antagonism of A2A receptors can have pro-inflammatory effects in some contexts, which might counteract an anti-inflammatory effect mediated by A1.
-
Recommendation: Profile the compound in a broad panel of receptor and enzyme assays to understand its selectivity.
Caption: Adenosine receptor signaling and potential targets of xanthine derivatives.
3. Species Differences:
-
The affinity and selectivity of adenosine receptor ligands can vary significantly between species (e.g., human vs. rodent).[15] An antagonist highly selective for human A1AR may have lower affinity or a different selectivity profile in the species used for your in vivo model.
-
Recommendation: If possible, confirm the binding affinity of your compound against the recombinant receptor of the species used in your experiments.
References
-
Verma, S., & Rawat, A. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Drug Delivery and Therapeutics, 11(4-S), 149-158. [Link]
-
Kumar, S., & Singh, A. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 4(7), 2535-2544. [Link]
-
Lindsley, C. W., & Bunnage, M. E. (2017). Determining target engagement in living systems. Neuropsychopharmacology, 42(1), 1-3. [Link]
-
Patel, J. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
-
Jadhav, N. R., & Nadaf, S. J. (2012). Drug delivery strategies for poorly water-soluble drugs. International Journal of Pharmaceutics, 2(3), 86-93. [Link]
-
Jacobson, K. A., & van Galen, P. J. (1990). Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo. Journal of Molecular and Cellular Cardiology, 22(9), 1045-1055. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link]
-
Schooler, A. P., & Que, L. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Central Science, 6(3), 323-332. [Link]
-
Farmen, S. L., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
-
Kumar, V., & Gupta, G. K. (2021). Xanthine: Synthetic Strategy And Biological Activity. Mini-Reviews in Organic Chemistry, 18(6), 727-742. [Link]
-
van den Bent, M. J., et al. (2022). Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials. Cancers, 14(15), 3746. [Link]
-
Singh, N., & Sharma, A. (2017). Xanthine scaffold: scope and potential in drug development. RSC advances, 7(57), 35909-35936. [Link]
-
Ji, X. D., et al. (2001). Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. Journal of medicinal chemistry, 44(15), 2519-2531. [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Recent developments in adenosine receptor ligands and their potential as novel drugs. Biochemical pharmacology, 114, 1-13. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Leone, R. D., & Emens, L. A. (2018). Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment. Journal of immunotherapy of cancer, 6(1), 1-8. [Link]
-
Kjellin, G., & Pauwels, R. (1990). Multiple mechanisms of xanthine actions on airway reactivity. The Journal of allergy and clinical immunology, 85(5), 896-904. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound-d5 [srdpharma.com]
- 3. This compound [srdpharma.com]
- 4. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 15. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Multiple mechanisms of xanthine actions on airway reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Non-Specific Binding of 8-Phenylxanthine Radioligands
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers utilizing 8-phenylxanthine radioligands in adenosine receptor studies. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed to help you achieve high-quality, reproducible data by effectively minimizing non-specific binding (NSB).
Introduction: The Challenge of Non-Specific Binding
Radioligand binding assays are powerful tools for characterizing receptor-ligand interactions.[1][2] However, their accuracy is critically dependent on a high signal-to-noise ratio, where the "signal" is the specific binding of the radioligand to the receptor of interest, and the "noise" is non-specific binding (NSB). NSB refers to the binding of the radioligand to components other than the target receptor, such as membrane lipids, proteins, and the experimental apparatus itself (e.g., filters, tubes).[3][4]
8-phenylxanthine derivatives, potent and widely used antagonists for adenosine receptors, can be prone to high NSB due to their often hydrophobic nature.[5][6] Elevated NSB can obscure the specific binding signal, leading to inaccurate calculation of key parameters like receptor affinity (Kd) and density (Bmax).[7] Ideally, specific binding should account for the vast majority of total binding; if NSB constitutes more than 50% of the total, the data quality is severely compromised.[3][8] This guide will walk you through the causes of high NSB and provide systematic strategies to mitigate it.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My non-specific binding is extremely high, often exceeding 50% of the total binding. What are the most likely causes and how can I fix this?
High NSB is a common but solvable problem. It typically points to one or more suboptimal assay parameters. The key is to systematically identify the source of the excess binding.
Causality Explained: Non-specific interactions are often driven by hydrophobic or electrostatic forces.[9] Your goal is to create an environment that favors the specific, high-affinity interaction with the receptor while disrupting these lower-affinity, non-specific interactions.
Below is a workflow to diagnose and resolve the issue.
Caption: Workflow for Troubleshooting High Non-Specific Binding.
Detailed Solutions:
-
Radioligand Concentration: Using a radioligand concentration that is too high is a primary cause of elevated NSB.[10]
-
Assay & Wash Buffers: The composition of your buffer is critical for controlling the chemical environment of the binding reaction.[11][12]
-
Action:
-
Increase Ionic Strength: Add NaCl (e.g., 50-150 mM) to your binding and wash buffers. This can shield electrostatic interactions that contribute to NSB.[13][14] The binding of some acidic xanthine antagonists is particularly sensitive to ionic strength.[15]
-
Add a Protein Blocker: Include Bovine Serum Albumin (BSA) at 0.1-1% in your buffers. BSA can bind to non-specific sites on your membranes, filters, and tubes, effectively blocking the radioligand from adhering to them.[14][16]
-
Use a Surfactant for Hydrophobic Ligands: If your 8-phenylxanthine derivative is highly hydrophobic, adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) can disrupt hydrophobic interactions causing NSB.[16][17]
-
-
-
Washing Procedure: Insufficient washing will fail to remove all unbound and non-specifically bound radioligand.[3]
-
Receptor Concentration: Too much membrane protein in the assay can increase the number of non-specific sites available.[7]
-
Action: Perform a receptor concentration curve, testing a range of membrane protein amounts (e.g., 25-200 µ g/well ) to find the concentration that maximizes the ratio of specific to non-specific binding.
-
Q2: My autoradiography results show a high, diffuse background signal across the entire tissue section. How is this different from high NSB in a filtration assay, and what should I do?
While the underlying principles are the same, high background in autoradiography has unique considerations related to tissue preparation and handling.[10]
Causality Explained: A diffuse background suggests that the radioligand is not being effectively washed away from non-target areas or is binding non-specifically to components distributed throughout the tissue slice.
Troubleshooting Steps:
-
Inadequate Washing/Rinsing: This is the most common cause. The rinsing steps must be stringent enough to remove unbound ligand without causing significant dissociation from the specific sites.
-
Action: Increase the duration and number of rinses in ice-cold buffer.[10] Introducing a final, very brief rinse in ice-cold deionized water can help remove buffer salts that may trap the radioligand upon drying.
-
-
Radioligand Concentration: Just as in filtration assays, an excessively high concentration of the radioligand will drive up non-specific interactions.
-
Action: Ensure you are using a concentration appropriate for the receptor density in the tissue, typically around the Kd value determined from membrane binding or pilot autoradiography studies.[10]
-
-
Tissue Section Drying: If sections dry out at any point during the incubation, the radioligand can become trapped, leading to massive, irreversible background signal.
-
Action: Always perform incubations in a humidified chamber. Never let the buffer evaporate from the slide.
-
-
Lipophilicity of the Radioligand: Highly lipophilic 8-phenylxanthine derivatives can partition into fatty tissues or myelin, creating a high background.
-
Action: Include a pre-incubation step in buffer to hydrate the tissues. Adding BSA (e.g., 0.1%) to the incubation buffer can help sequester the radioligand and reduce its non-specific partitioning into lipids.
-
Q3: How do I choose the right competing ligand to define non-specific binding?
The choice of the "cold" ligand used to define NSB is critical for the accuracy of your specific binding calculation.[3]
Causality Explained: The defining ligand works by occupying all the specific receptor sites, so that any remaining radioligand binding can be attributed to non-specific sites. An ideal defining ligand has high affinity and selectivity for the target receptor but is chemically distinct from the radioligand to avoid interactions with the same non-specific sites.[3][5]
Best Practices:
-
High Affinity & Selectivity: Choose a well-characterized, high-affinity antagonist for the specific adenosine receptor subtype you are studying (e.g., A1, A2A, A2B). For instance, when studying A2B receptors, a selective A2B antagonist is used to define NSB.[18]
-
Saturating Concentration: Use the competing ligand at a concentration high enough to displace >99% of the specific binding. A general rule of thumb is to use a concentration that is 100 to 1000 times its Ki value.[3][8]
-
Structural Dissimilarity: Whenever possible, use a compound from a different chemical class than your 8-phenylxanthine radioligand. This minimizes the chance that both the radioligand and the competitor bind to the same non-specific sites.[3] For example, if using a xanthine radioligand, a non-xanthine adenosine receptor antagonist would be an excellent choice.
Frequently Asked Questions (FAQs)
Q1: What exactly is non-specific binding and why are 8-phenylxanthines susceptible?
Non-specific binding is any binding of the radioligand that is not to the intended receptor target. It is characterized by being low-affinity and not easily saturable within the concentration range of the radioligand used.[3][19] The total binding measured in an experiment is the sum of this non-specific binding and the desired specific binding.[4]
8-phenylxanthines often contain a bulky, hydrophobic phenyl group at the 8-position, which significantly increases their affinity for adenosine receptors but also their overall lipophilicity.[6] This hydrophobicity promotes interactions with non-polar environments like cell membranes, leading to higher NSB.[5] To counteract this, some derivatives have been specifically designed with hydrophilic moieties to increase aqueous solubility and minimize NSB.[15]
Caption: Conceptual Diagram of Specific vs. Non-Specific Binding.
Q2: What are the optimal buffer conditions for minimizing NSB in adenosine receptor assays?
While optimization is always experiment-specific, a good starting point for adenosine receptor binding assays using 8-phenylxanthine radioligands can be found in the table below. The goal is to use components that stabilize the receptor and minimize non-specific interactions.[12][17][20]
| Component | Recommended Concentration | Purpose & Rationale |
| Buffer | 50 mM Tris-HCl or HEPES | Provides stable pH environment (typically pH 7.4) to maintain protein structure and charge.[17] |
| Divalent Cations | 1-5 mM MgCl₂ | Often required for optimal receptor conformation and high-affinity ligand binding. |
| Salt | 50-150 mM NaCl | Increases ionic strength to reduce non-specific electrostatic interactions.[13][14] |
| Protein Blocker | 0.1 - 1% BSA | Coats surfaces of tubes, filters, and membranes to prevent the radioligand from sticking.[5][16] |
| Enzyme Inhibitor | 2 IU/mL Adenosine Deaminase (ADA) | Removes endogenous adenosine from the tissue preparation, which would otherwise compete with the radioligand for the receptor binding site. |
Q3: Can the choice of filter material for my filtration assay impact NSB?
Absolutely. The material used to separate bound from free radioligand can be a significant source of NSB.[3]
Causality Explained: Radioligands, especially hydrophobic ones, can bind directly to the fibers of the filter mat.
Recommendations:
-
Glass Fiber Filters: Standard glass fiber filters (e.g., GF/B or GF/C) are commonly used. However, they can exhibit significant NSB.
-
Pre-treatment is Key: To mitigate this, it is standard practice to pre-soak the filter mats in a blocking solution. A solution of 0.3-0.5% polyethyleneimine (PEI) is highly effective. PEI is a cationic polymer that coats the negatively charged glass fibers, repelling non-specific interactions with the radioligand.[21] Soaking filters in a BSA solution can also be beneficial.[5]
Experimental Protocols
Protocol 1: Standard Filtration Radioligand Binding Assay
This protocol provides a template for a competitive binding experiment.
-
Prepare Reagents: Prepare Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 0.1% BSA, pH 7.4) and Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL Assay Buffer.
-
Non-Specific Binding: 50 µL of a saturating concentration of a selective, non-labeled competitor (e.g., 10 µM for a competitor with a low nM Ki).
-
Competition: 50 µL of varying concentrations of your unlabeled test compound.
-
-
Add Radioligand: Add 50 µL of the 8-phenylxanthine radioligand (at a final concentration at or below its Kd) to all wells.
-
Initiate Reaction: Add 150 µL of the membrane preparation (containing the optimized amount of protein) to all wells to start the binding reaction. The final volume is 250 µL.
-
Incubate: Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.[22] The time to reach equilibrium must be validated for each radioligand.[11]
-
Terminate & Filter: Terminate the reaction by rapid vacuum filtration onto a PEI-presoaked 96-well glass fiber filter mat using a cell harvester.
-
Wash: Immediately wash the filters 3-5 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.[22]
-
Dry & Count: Dry the filter mat (e.g., 30 min at 50°C). Add scintillation cocktail and measure the radioactivity in a scintillation counter.[22]
-
Analyze Data: Calculate Specific Binding = Total Binding - Non-Specific Binding. Plot the specific binding against the concentration of the test compound to determine the IC₅₀.
Protocol 2: Determining Optimal Membrane Protein Concentration
-
Prepare Serial Dilutions: Prepare serial dilutions of your membrane stock in Assay Buffer to yield a range of protein concentrations (e.g., from 10 µg to 500 µg per assay tube/well).[7]
-
Set up Assay: For each protein concentration, set up tubes/wells for both Total Binding and Non-Specific Binding as described in Protocol 1.
-
Run Assay: Perform the binding assay using a concentration of radioligand equal to its Kd.
-
Calculate Results: For each protein concentration, determine the counts per minute (CPM) for total and non-specific binding, and calculate the specific binding.
-
Plot and Determine: Plot both specific binding (CPM) and the ratio of specific-to-non-specific binding against the protein concentration (µg). The optimal concentration is typically the one that gives a robust specific signal while keeping the specific:non-specific ratio at its maximum.
References
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. [Link]
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual [Internet]. [Link]
-
GraphPad. Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. [Link]
-
Goldstein, B., & Faeder, J. R. (2012). A Method for Removing Effects of Nonspecific Binding on the Distribution of Binding Stoichiometries: Application to Mass Spectroscopy Data. Biophysical Journal. [Link]
-
Nicoya Lifesciences. Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. [Link]
-
Holford, N. Ligand Binding. Professor Emeritus Nick Holford. [Link]
-
Nicoya Lifesciences. (2020). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
-
Pike, V. W. (2019). Tactics for preclinical validation of receptor-binding radiotracers. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
-
Minor, L. K. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]
-
Chemistry For Everyone. (2023). How Do You Select The Appropriate Buffer For SPR Experiments?. YouTube. [Link]
-
Locuson, C. W., & Rock, B. M. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual [Internet]. [Link]
-
GraphPad. Equation: One site -- Fit total and nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
U.S. Environmental Protection Agency. (2006). Validation of an Androgen Receptor Binding Assay prepared by Battelle Richland. [Link]
-
Oncodesign Services. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery?. [Link]
-
Hinz, S., et al. (2018). Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors. Oncotarget. [Link]
-
Lenselink, E. B., et al. (2016). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical Pharmacology. [Link]
-
Linden, J., et al. (1988). 125I-labeled 8-phenylxanthine Derivatives: Antagonist Radioligands for Adenosine A1 Receptors. Journal of Medicinal Chemistry. [Link]
- Saluja, A., & Kalonia, D. S. (2008). Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody. Pharmaceutical Research.
-
Jacobson, K. A., et al. (2009). Xanthines as Adenosine Receptor Antagonists. Molecules. [Link]
-
Drug Discovery. (2015). Specific and Non-specific Binding in a ligand binding assay. YouTube. [Link]
-
Linden, J., et al. (1988). Iodine-125-labeled 8-phenylxanthine derivatives: antagonist radioligands for adenosine A1 receptors. Journal of Medicinal Chemistry. [Link]
-
Ukena, D., et al. (1986). A [3H]amine congener of 1,3-dipropyl-8-phenylxanthine: A new radioligand for A2 adenosine receptors of human platelets. FEBS Letters. [Link]
-
Hinz, S., et al. (2018). Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors. Oncotarget. [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Adenosine receptors as drug targets — what are the challenges?. Nature Reviews Drug Discovery. [Link]
-
Wikipedia. Caffeine. [Link]
-
Media, T., et al. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. Journal for ImmunoTherapy of Cancer. [Link]
-
Sun, S., & Cox, B. (2003). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In: Sittampalam, G.S., et al. (eds) Assay Guidance Manual. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Boster Biological Technology. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls. [Link]
Sources
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 4. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. 125I-labeled 8-phenylxanthine derivatives: antagonist radioligands for adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ligand Binding [holford.fmhs.auckland.ac.nz]
- 20. Specific ion and buffer effects on protein-protein interactions of a monoclonal antibody. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Synthesis of Substituted 8-Phenylxanthines
Welcome to the technical support center for the synthesis of substituted 8-phenylxanthines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of compounds, widely recognized for their role as adenosine receptor antagonists.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the chemical reasoning behind experimental choices.
Overview of the Primary Synthetic Route: The Traube Synthesis
The most prevalent and versatile method for constructing the 8-phenylxanthine scaffold is the Traube purine synthesis.[3][4] This pathway involves the condensation of a 5,6-diaminouracil derivative with a substituted benzaldehyde (or a related carboxylic acid derivative) to form an intermediate which then undergoes oxidative cyclization to yield the final xanthine ring system.
Caption: The Traube synthesis for 8-phenylxanthines.
Troubleshooting Guide
This section addresses specific experimental hurdles in a question-and-answer format.
Q1: My Traube cyclization step is resulting in very low yields and a complex mixture of products. What is going wrong?
A1: Root Cause Analysis & Solutions
Low yields in the final cyclization step are a common and frustrating issue. The primary causes are typically incomplete reaction, degradation of the sensitive 5,6-diaminouracil precursor, or formation of stable, non-cyclized intermediates.
Probable Causes & Recommended Actions:
-
Degradation of 5,6-Diaminouracil: This electron-rich precursor is highly susceptible to oxidation. Exposure to atmospheric oxygen can lead to colored impurities and significantly reduce the amount of starting material available for cyclization.
-
Solution: Perform the condensation and cyclization reactions under an inert atmosphere (Nitrogen or Argon). Ensure solvents are de-gassed prior to use.
-
-
Inefficient Oxidative Cyclization: The conversion of the Schiff base intermediate to the final xanthine requires an oxidant. The choice and stoichiometry of this oxidant are critical.
-
Solution: While atmospheric oxygen can sometimes suffice, it is often inefficient. Consider adding a dedicated oxidizing agent. Common options include:
-
-
Reactivity of the Benzaldehyde: Electron-withdrawing groups on the benzaldehyde can deactivate it towards condensation, while certain electron-donating groups might interfere with the subsequent oxidation.
-
Solution: For deactivated aldehydes, consider increasing the reaction temperature or using a catalyst such as a few drops of acid (e.g., HCl in methanol) to promote Schiff base formation.[6]
-
Caption: Troubleshooting workflow for low cyclization yields.
Q2: My 8-phenylxanthine product is crashing out of solution and is extremely difficult to purify. How can I handle this solubility issue?
A2: Managing Poor Solubility
The planar structure and hydrogen bonding capabilities of the xanthine core lead to strong crystal lattice formation and consequently, very poor solubility in most common solvents.[7][8] This is a fundamental challenge.
Strategies for Purification and Handling:
-
Solvent Selection for Recrystallization: Standard solvents are often ineffective.
-
High-Boiling Polar Aprotic Solvents: Use solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) to dissolve the crude product at high temperatures, followed by controlled cooling or addition of an anti-solvent (e.g., water, methanol) to induce crystallization.[9]
-
Trituration: Vigorously stirring the crude solid in a solvent where impurities are soluble but the product is not (e.g., hot methanol, ethyl acetate) can effectively wash away contaminants.
-
-
Chromatography: Column chromatography can be challenging due to insolubility.
-
Modified Mobile Phases: If attempting chromatography, use a mobile phase containing a small percentage of a strong, polar solvent like methanol in Dichloromethane (DCM), often with a trace of acetic or formic acid to improve peak shape.
-
Preparative TLC: For small scales, preparative Thin Layer Chromatography (TLC) can be an effective purification method.[10]
-
-
Chemical Modification (for Analogs): If the final application allows, you can design molecules with improved solubility.
| Substituent Strategy | Typical Group | Effect on Solubility | Reference |
| Increase Polarity | Sulfonate (-SO₃H) | Significant increase in water solubility | [5][11] |
| Carboxylate (-COOH) | Moderate increase, pH-dependent | [13][14] | |
| Oxyacetic Acid (-OCH₂COOH) | Good increase in aqueous solubility | [14] | |
| Disrupt Packing | Glucosylation | Improves water solubility | [7] |
Q3: I am trying to N-alkylate my 8-phenylxanthine, but I'm getting a mixture of N7 and N9 isomers. How can I control the regioselectivity?
A3: Controlling N-Alkylation
The xanthine core has multiple potentially reactive nitrogen atoms. For 8-phenylxanthines, the N7 and N9 positions of the imidazole ring are often the most nucleophilic. The site of alkylation is highly dependent on reaction conditions.
Key Controlling Factors:
-
Base and Solvent System: This is the most critical factor.
-
For N9-Alkylation (Thermodynamic Product): Strong bases that deprotonate the xanthine completely (e.g., NaH, K₂CO₃) in a polar aprotic solvent (like DMF) tend to favor the formation of the more stable N9-alkylated product.[15]
-
For N7-Alkylation (Kinetic Product): Milder conditions, often without a strong base or in a protic solvent, can sometimes favor alkylation at the more sterically accessible N7 position. However, direct and selective N7-alkylation is less common and often requires a pre-functionalized substrate.
-
-
Alkylating Agent:
-
Hard vs. Soft Electrophiles: While less predictable, the nature of the alkylating agent can influence the outcome based on the Hard and Soft Acids and Bases (HSAB) principle.
-
Specific Reagents: Using reagents like ethyl tosylate or diethyl sulfate in a controlled manner has been shown to be effective for achieving N9 ethylation.[16][17]
-
| Desired Product | Base | Solvent | Temperature | Outcome | Reference |
| N9-Alkylated | K₂CO₃ | DMF | Room Temp to 80 °C | Favors N9 isomer | [15] |
| N9-Alkylated | NaH | DMF | 0 °C to Room Temp | Strong conditions, favors N9 | [15] |
| N9-Ethylated | None | Ethyl Tosylate (reagent & solvent) | High Temp | Selective N9 ethylation | [16][17] |
Frequently Asked Questions (FAQs)
Q: What is the most reliable starting material for the Traube synthesis? A: The synthesis typically begins with a 1,3-dialkyl-6-aminouracil, which is synthesized by condensing a substituted urea with cyanoacetic acid followed by alkaline ring closure.[5] This precursor is then nitrosated and reduced to form the key 5,6-diamino-1,3-dialkyluracil intermediate.[3][6]
Q: Are there viable alternatives to the Traube synthesis for creating the 8-phenyl C-C bond? A: Yes. A powerful alternative is the use of palladium-catalyzed cross-coupling reactions. The Suzuki cross-coupling of an 8-bromo-xanthine derivative with a substituted phenylboronic acid is a highly effective method for forming the C8-phenyl bond, especially for complex or sensitive substrates.[18]
Q: How can I definitively characterize my final product and distinguish between N-alkylation isomers? A: A combination of spectroscopic techniques is essential:
-
¹H NMR: The chemical shifts of the remaining N-H protons and the protons on the newly introduced alkyl groups are highly informative. Isomers often have distinct patterns.
-
¹³C NMR: The chemical shifts of the carbon atoms in the xanthine core, particularly C4, C5, and C8, are sensitive to the substitution pattern.
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between the alkyl group protons and the carbons of the xanthine core (e.g., a correlation from N9-CH₂ protons to C4 and C8), providing unambiguous proof of the connection point. NOESY can show through-space correlations that help confirm isomeric structures.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of your product.[10]
References
-
Bansal, R., Kumar, G., Gandhi, D., et al. (2013). Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy. Frontiers in Pharmacology. Available from: [Link]
-
Ji, X. D., Melman, N., & Jacobson, K. A. (2001). Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. Journal of Medicinal Chemistry. Available from: [Link]
-
Bansal, R., Kumar, G., Gandhi, D., et al. (2010). Synthesis of 8-(cyclopentyloxy)phenyl substituted xanthine derivatives as adenosine A2A ligands. Arzneimittelforschung. Available from: [Link]
-
Bansal, R., & Kumar, G. (2009). Synthesis of a series of 8-(substituted-phenyl)xanthines and a study on the effects of substitution pattern of phenyl substituents on affinity for adenosine A(1) and A(2A) receptors. European Journal of Medicinal Chemistry. Available from: [Link]
-
Singh, P., & Kaur, M. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica. Available from: [Link]
-
Sharma, S., & Singh, P. (2021). Xanthine: Synthetic Strategy And Biological Activity. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
Volpini, R., Costanzi, S., Lambertucci, C., et al. (2003). 1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists. Journal of Medicinal Chemistry. Available from: [Link]
-
Guo, D., van Veldhoven, J. P. D., Heitman, L. H., et al. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical Pharmacology. Available from: [Link]
-
Bansal, R., Kumar, G., Gandhi, D., et al. (2009). Synthesis of a Series of 8-(substituted-phenyl)xanthines and a Study on the Effects of Substitution Pattern of Phenyl Substituents on Affinity for Adenosine A(1) and A(2A) Receptors. European Journal of Medicinal Chemistry. Available from: [Link]
-
Request PDF. (n.d.). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. ResearchGate. Available from: [Link]
-
Guo, D., van Veldhoven, J. P. D., Heitman, L. H., et al. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A 2B adenosine receptor antagonists. Biochemical Pharmacology. Available from: [Link]
-
Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research. Available from: [Link]
-
Kumar, G., Bansal, R., et al. (2014). Novel 8-(p-substituted-phenyl/benzyl)xanthines with selectivity for the A2A adenosine receptor possess bronchospasmolytic activity. European Journal of Medicinal Chemistry. Available from: [Link]
-
Science of Synthesis. (n.d.). 7.1.1. Synthesis. Thieme. Available from: [Link]
-
Merck Index. (n.d.). Traube Purine Synthesis. Merck & Co.. Available from: [Link]
-
Müller, C. E., et al. (2009). 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity. Journal of Medicinal Chemistry. Available from: [Link]
-
Timofeeva, D. S., et al. (2022). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules. Available from: [Link]
-
Jacobson, K. A., et al. (1986). 125I-labeled 8-phenylxanthine Derivatives: Antagonist Radioligands for Adenosine A1 Receptors. Journal of Medicinal Chemistry. Available from: [Link]
-
Wanner, M. J., et al. (1982). Synthesis and properties of 7-hydroxy-8-phenylxanthine and its derivatives. Disproportionation to derivatives of 8-phenylxanthine and 6-amino-5-nitrosouracil. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Bansal, R., et al. (2010). Synthesis and Evaluation of a New Series of 8-(2-Nitroaryl)Xanthines as Adenosine Receptor Ligands. Archiv der Pharmazie. Available from: [Link]
-
Bansal, R., et al. (2013). Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy. Frontiers in Pharmacology. Available from: [Link]
-
Bruns, R. F., et al. (1987). Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions. Naunyn-Schmiedeberg's Archives of Pharmacology. Available from: [Link]
-
Request PDF. (n.d.). The physicochemical properties and solubility of pharmaceuticals – Methyl xanthines. ResearchGate. Available from: [Link]
-
El-Gazzar, A. B. A., et al. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available from: [Link]
-
ResearchGate. (n.d.). General pathway of Traube's method for purine synthesis. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis and Medicinal Uses of Purine. Available from: [Link]
-
Schmidt, A., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules. Available from: [Link]
-
Request PDF. (n.d.). Synthesis of a New Series of 1H-Imidazol-1-yl Substituted 8-Phenylxanthines as Adenosine Receptor Ligands. ResearchGate. Available from: [Link]
-
Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research. Available from: [Link]
-
Müller, C. E., et al. (2009). 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines: development and characterization of adenosine A2B receptor antagonists and a new radioligand with subnanomolar affinity and subtype specificity. Journal of Medicinal Chemistry. Available from: [Link]
-
Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic. ResearchGate. Available from: [Link]
-
Schmidt, A., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules. Available from: [Link]
-
Borpatra, P. J., et al. (2019). Multi‐Component Reaction of 6‐Aminouracils, Aldehydes and Secondary Amines: Conversion of the Products into Pyrimido[4,5‐d]pyrimidines through C‐H Amination/Cyclization. ChemistrySelect. Available from: [Link]
-
Stenstrøm, Y., et al. (2018). Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1. Molecules. Available from: [Link]
-
Hinz, S., et al. (2021). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Molecules. Available from: [Link]
Sources
- 1. Frontiers | Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy [internal-frontiersin.org]
- 2. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traube Purine Synthesis [drugfuture.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of 8-phenyl and 8-cycloalkyl substituents on the activity of mono-, di-, and trisubstituted alkylxanthines with substitution at the 1-, 3-, and 7-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 125I-labeled 8-phenylxanthine derivatives: antagonist radioligands for adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1 | MDPI [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors | MDPI [mdpi.com]
Technical Support Center: Overcoming Poor Bioavailability of Xanthine Derivatives in Animal Models
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of xanthine derivatives in preclinical animal models. Here, we dissect the common hurdles and provide actionable troubleshooting strategies rooted in scientific principles to enhance the reliability and success of your in vivo studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it often poor for xanthine derivatives?
A: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[1][2][3] For oral administration, this is influenced by factors like solubility, permeability, and first-pass metabolism.[4][5]
Xanthine derivatives, such as theophylline and theobromine, often exhibit poor bioavailability due to several inherent physicochemical properties:
-
Poor Aqueous Solubility: Many xanthine derivatives have low water solubility, which limits their dissolution in gastrointestinal fluids—a prerequisite for absorption.[6][7][8] This is often attributed to strong intermolecular hydrogen bonding and base stacking.[6][7]
-
Extensive First-Pass Metabolism: Xanthines are extensively metabolized by the liver, primarily by cytochrome P450 enzymes (like CYP1A2) and xanthine oxidase.[9][10][11] This metabolic process can significantly reduce the amount of active drug reaching systemic circulation.
-
Efflux Transporter Activity: Some xanthine derivatives may be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall.[12][13] These transporters actively pump the drug back into the intestinal lumen, thereby limiting its absorption.[14]
Q2: What is the Biopharmaceutics Classification System (BCS) and where do most xanthine derivatives fall?
A: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[15] This classification helps predict a drug's in vivo absorption characteristics. Most problematic xanthine derivatives fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) .[16] This classification underscores that poor solubility is a primary obstacle to their oral bioavailability.[4][16]
Q3: How do interspecies differences in metabolism affect bioavailability studies of xanthine derivatives?
A: There are significant qualitative and quantitative differences in the metabolic pathways of xanthine derivatives among various animal species and humans.[17] For instance, the activity of specific CYP enzymes involved in xanthine metabolism can vary greatly between rats, dogs, and primates.[18] These differences can lead to variations in drug clearance and metabolite profiles, making it crucial to select an appropriate animal model that closely mimics human metabolism for preclinical studies.[18] It's often recommended to use at least two different species to better predict human pharmacokinetics.[18]
Section 2: Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low and Variable Plasma Concentrations in Pharmacokinetic (PK) Studies
You've administered your novel xanthine derivative orally to a cohort of rats, but the resulting plasma concentration-time profiles show low and highly variable drug levels.
Caption: Troubleshooting workflow for low bioavailability.
-
Verify Formulation and Dosing Technique:
-
Formulation Check: Ensure your dosing vehicle is appropriate and that the compound is fully dissolved or forms a stable, homogenous suspension. For suspensions, continuous stirring during dosing is critical to prevent settling and ensure accurate dosing.[19]
-
Oral Gavage Technique: Improper gavage can cause stress, leading to altered gastrointestinal physiology and drug absorption, or even accidental dosing into the lungs.[19] Review and standardize your oral gavage protocol.
-
-
Address Poor Solubility and Dissolution: If you suspect poor solubility is the rate-limiting step, consider these formulation strategies:
| Formulation Strategy | Mechanism of Action | Key Advantages | Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[4][16] | Simple, well-established techniques (e.g., micronization, jet milling).[5] | May not be sufficient for extremely insoluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a carrier matrix in a high-energy amorphous state, which has higher solubility than the stable crystalline form.[4][20] | Significant increase in aqueous solubility and dissolution rate.[20] | Amorphous forms can be physically unstable and may recrystallize over time.[21] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine microemulsion upon contact with gastrointestinal fluids, improving solubilization.[16][21][22] | Can enhance lymphatic transport, bypassing first-pass metabolism.[21] | Potential for GI side effects with high surfactant concentrations. |
| Nanotechnology Approaches | Encapsulating the drug in nanocarriers like nanoparticles, nanosuspensions, or liposomes improves solubility and can protect the drug from degradation.[5][23][24][25][26][27] | Can offer targeted delivery and controlled release profiles.[25][26] | Manufacturing processes can be complex and costly.[21] |
Issue 2: High First-Pass Metabolism Suspected
Even with an optimized formulation that ensures good dissolution, the bioavailability remains low, suggesting significant presystemic metabolism.
Caption: Workflow for investigating high first-pass metabolism.
-
In Vitro Metabolism Assays:
-
Utilize liver microsomes or S9 fractions from the chosen animal species (and human, for comparison) to determine the metabolic stability of your compound. This will help identify the primary enzymes responsible for its metabolism.[18]
-
-
Prodrug Strategy:
-
Design a prodrug by chemically modifying the xanthine derivative to mask the site of metabolism. The prodrug should be converted back to the active parent drug in the systemic circulation. A common approach is the synthesis of phosphate esters to enhance aqueous solubility and potentially alter metabolic pathways.[15]
-
Issue 3: Poor Intestinal Permeability
Your compound has good solubility (either intrinsically or through formulation) but still exhibits low absorption, pointing towards a permeability issue.
-
Assess Intrinsic Permeability:
-
The Caco-2 cell monolayer assay is the gold standard for in vitro prediction of intestinal drug absorption.[19] A low apparent permeability coefficient (Papp) in this assay suggests that poor membrane transport is a key issue.
-
-
Utilize Permeation Enhancers:
-
Permeation enhancers are excipients that reversibly disrupt the intestinal epithelial barrier to facilitate drug absorption.[28][29] They can act by various mechanisms, including fluidizing the lipid bilayer or opening tight junctions.[30][31]
-
Examples: Medium-chain fatty acids, non-ionic surfactants (e.g., polysorbates), and bile salts.[28]
-
Caution: The use of permeation enhancers requires careful evaluation of their potential toxicity and effects on gut integrity.
-
-
Investigate Efflux Transporter Involvement:
-
If your compound is a substrate for efflux transporters like P-gp, its net absorption will be low despite good passive permeability.
-
Experimental Verification: Conduct a bidirectional Caco-2 assay. A high efflux ratio (Papp B-A / Papp A-B > 2) indicates active efflux.
-
Solution (for preclinical investigation): Co-administer a known P-gp inhibitor (e.g., verapamil, though not for therapeutic use) in a pilot animal study.[19] A significant increase in bioavailability in the presence of the inhibitor confirms the role of efflux in limiting absorption.
-
Section 3: Experimental Protocols
Protocol 1: Basic Bioavailability Assessment in Rodents
This protocol provides a general framework for a preclinical oral bioavailability study.
-
Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats). Ensure animals are healthy and within a defined weight range.[1]
-
Acclimatization and Fasting: Acclimatize animals for at least one week. Fast animals overnight (12-18 hours) with free access to water before dosing to reduce variability in gastric emptying and food effects.[1][19]
-
Dosing:
-
Oral (PO) Group: Administer the formulated xanthine derivative via oral gavage at a precise dose volume (e.g., 5-10 mL/kg).[19]
-
Intravenous (IV) Group: Administer a solubilized form of the drug intravenously (typically via the tail vein) to determine the absolute bioavailability.
-
-
Blood Sampling: Collect serial blood samples (approx. 0.2-0.3 mL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[19] Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key PK parameters, including Area Under the Curve (AUC), Cmax, and Tmax.
-
Bioavailability Calculation:
-
Absolute Bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[3]
-
References
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Formulation Methods for Poorly Soluble Drugs. (2025). BOC Sciences.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central.
- Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. (2019). PubMed Central.
- Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. (n.d.). PubMed Central.
- Pharmacokinetics and metabolism of natural methylxanthines in animal and man. (2010). Sigma-Aldrich.
- Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. (n.d.). MDPI.
- Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. (2023). Blue Eyes Intelligence Engineering and Sciences Publication.
- Interspecies Differences and Scaling for the Pharmacokinetics of Xanthine Derivatives. (n.d.). Oxford Academic.
- Absorption Enhancers: Applications and Advances. (2011). PubMed Central.
- PHARMACEUTICAL WORLD OF PERMEATION ENHANCERS. (n.d.). Semantic Scholar.
- (PDF) Pharmacokinetics and Metabolism of Natural Methylxanthines in Animal and Man. (n.d.). ResearchGate.
- Troubleshooting poor bioavailability of Secnidazole hemihydrate in animal studies. (n.d.). Benchchem.
- Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats. (2024). PubMed Central.
- Xanthine scaffold: scope and potential in drug development. (n.d.). PubMed Central.
- Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. (2022). Springer Protocols.
- SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. (n.d.). CORE.
- Species Differences in Microsomal Metabolism of Xanthine-Derived A 1 Adenosine Receptor Ligands. (n.d.). MDPI.
- METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION. (n.d.). PharmaQuesT.
- How to Conduct a Bioavailability Assessment?. (n.d.). Creative Bioarray.
- Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. (2023). PubMed Central.
- Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme. (n.d.). MDPI.
- The Intestinal Efflux Transporter Inhibition Activity of Xanthones from Mangosteen Pericarp: An In Silico, In Vitro and Ex Vivo Approach. (n.d.). MDPI.
- Xanthine Derivatives. (2020). LiverTox - NCBI Bookshelf.
- Theophylline. (n.d.). Wikipedia.
- Xanthine scaffold: scope and potential in drug development. (2018). ResearchGate.
- Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme. (n.d.). PubMed.
- Research progress of Astaxanthin nano-based drug delivery system: Applications, prospects and challenges?. (2023). Frontiers.
- Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research.
- Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery. (n.d.). MDPI.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PubMed Central.
- Nano based drug delivery systems: recent developments and future prospects. (n.d.). PubMed Central.
- Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. (n.d.). PubMed.
- Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. (2022). Sekisui XenoTech.
- Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats. (2021). PubMed Central.
- Solid Form Strategies for Increasing Oral Bioavailability. (2022). Drug Hunter.
- The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. (n.d.). Frontiers.
- Animal versus human oral drug bioavailability: Do they correlate?. (n.d.). PubMed Central.
- Drug Delivery Systems: A New Frontier in Nano-technology. (n.d.). International Journal of Medical Research and Health Sciences.
- The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets. (n.d.). PubMed.
- The Role of Intestinal Efflux Transporters In Drug Absorption. (n.d.). Sigma-Aldrich.
- How to improve the bioavailability of a drug?. (2025). Patsnap Synapse.
- Experimental determination of the oral bioavailability and bioaccessibility of lead particles. (n.d.). PubMed.
- Nano-Drug Delivery Systems Based on Natural Products. (2024). Dove Medical Press.
- Strategies for enhancing oral bioavailability of poorly soluble drugs. (2025). ResearchGate.
- Investigation of the factors responsible for the low oral bioavailability of alizarin using a sensitive LC-MS/MS method: In vitro, in situ, and in vivo evaluations. (2023). PubMed.
Sources
- 1. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Intestinal Efflux Transporter Inhibition Activity of Xanthones from Mangosteen Pericarp: An In Silico, In Vitro and Ex Vivo Approach [mdpi.com]
- 13. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. academic.oup.com [academic.oup.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chemrealm.com [chemrealm.com]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Research progress of Astaxanthin nano-based drug delivery system: Applications, prospects and challenges? [frontiersin.org]
- 24. Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijmrhs.com [ijmrhs.com]
- 27. dovepress.com [dovepress.com]
- 28. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ijapsr.latticescipub.com [ijapsr.latticescipub.com]
- 31. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to A1 Adenosine Receptor Antagonists: Profiling 1-Allyl-3,7-dimethyl-8-phenylxanthine Against Established Benchmarks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of A1 adenosine receptor antagonists, centering on the lesser-known compound 1-Allyl-3,7-dimethyl-8-phenylxanthine and contrasting it with well-established, highly selective antagonists such as DPCPX (8-Cyclopentyl-1,3-dipropylxanthine) and CPT (8-Cyclopentyl-1,3-dimethylxanthine). By examining their structure-activity relationships, binding affinities, and functional potencies, this document aims to equip researchers with the critical data needed to select the appropriate antagonist for their experimental needs.
Introduction to A1 Adenosine Receptor Antagonism
The A1 adenosine receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating physiological processes in the cardiovascular, central nervous, and renal systems. Upon activation by its endogenous ligand, adenosine, the A1AR couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[1][2][3]. This signaling cascade results in effects such as reduced heart rate, neurotransmitter release inhibition, and renal vasoconstriction.
Antagonists of the A1AR block these effects and hold therapeutic potential for conditions like heart failure, renal disease, and neurodegenerative disorders. The xanthine scaffold, a core structure in molecules like caffeine and theophylline, has been a foundational template for the development of potent and selective A1AR antagonists[4][5].
Compound Profiles: Structure and Initial Characterization
The efficacy and selectivity of a xanthine-based antagonist are heavily influenced by the substituents at the N1, N3, and C8 positions of the purine ring[6][7].
-
This compound: This compound is identified as an A1 adenosine receptor antagonist[8]. Its structure features an allyl group at the N1 position, methyl groups at N3 and N7, and a phenyl group at the C8 position. While commercially available for research, comprehensive public data on its binding affinity (Ki) and functional potency (IC50) is limited, necessitating its characterization against well-defined standards.
-
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): DPCPX is a highly potent and selective A1AR antagonist, often considered a "gold standard" in pharmacological research[9]. The dipropyl substitutions at N1 and N3, combined with the bulky cyclopentyl group at C8, confer exceptional affinity and selectivity for the A1 receptor subtype[6].
-
CPT (8-Cyclopentyl-1,3-dimethylxanthine): Also known as 8-Cyclopentyltheophylline, CPT is another high-affinity A1AR antagonist[10][11]. It shares the C8 cyclopentyl group with DPCPX but has smaller methyl groups at the N1 and N3 positions. It is widely used to study A1AR function, particularly in contexts like hypoxia-induced synaptic depression[12][13].
Quantitative Comparison of Antagonist Performance
The performance of an antagonist is primarily defined by its affinity (how tightly it binds to the receptor) and its selectivity (its preference for one receptor subtype over others). These parameters are crucial for minimizing off-target effects.
Table 1: Comparative Binding Affinity (Ki) at Human Adenosine Receptors
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) | Selectivity (A2A/A1) |
| DPCPX | 0.46 - 3.9[9][14] | 130 | 50 | 4000 | ~33 - 282 fold |
| CPT | 10 - 31.6 (pKi 7.5-8)[10][11] | >10,000 | >10,000 | >10,000 | >316 fold |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
Causality Insight: The high A1 affinity of DPCPX and CPT is largely attributed to the 8-cyclopentyl group, which fits optimally into a hydrophobic pocket of the A1 receptor[6]. The larger N1 and N3 dipropyl groups of DPCPX further enhance its affinity compared to the dimethyl groups of CPT. The lack of published Ki values for this compound highlights the need for direct experimental determination using the protocols outlined below.
Visualizing the Mechanism of Action
A1AR antagonists function by competitively blocking adenosine from binding to the receptor, thereby preventing the downstream signaling cascade that inhibits adenylyl cyclase.
Caption: A1 Adenosine Receptor signaling pathway and antagonist inhibition.
Experimental Protocols for Antagonist Characterization
To objectively compare this compound with established antagonists, standardized in vitro assays are essential. The following protocols provide a self-validating system for determining binding affinity and functional potency.
Protocol: Radioligand Binding Assay for Ki Determination
This assay quantifies the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor. It is the gold standard for determining the inhibition constant (Ki)[15].
Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissue known to express A1AR (e.g., rat brain cortex) in an ice-cold buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method like the BCA assay[16].
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of a selective A1AR radioligand (e.g., [³H]DPCPX at a concentration near its Kd), and varying concentrations of the unlabeled test compound (e.g., this compound)[17].
-
Controls: Include wells for:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known unlabeled A1AR antagonist (e.g., 1 µM DPCPX)[17].
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium[16][17].
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[16][18].
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter[16].
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[17].
-
Protocol: cAMP Functional Assay for Potency Determination
This assay measures the functional consequence of receptor antagonism. It quantifies the ability of the antagonist to reverse the agonist-induced inhibition of cAMP production, providing a measure of its functional potency (IC50)[19][20].
Step-by-Step Methodology:
-
Cell Culture: Use a cell line stably expressing the human A1AR (e.g., CHO-K1 or HEK-293 cells). Culture the cells to an appropriate confluency in 96-well plates.
-
Assay Setup:
-
Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.
-
Stimulate the cells with a mixture containing:
-
-
Incubation: Incubate for 30 minutes at 37°C to allow for cAMP modulation.
-
Lysis and Detection: Lyse the cells and quantify the intracellular cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or LANCE cAMP assays)[21].
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the antagonist.
-
The antagonist's effect will be seen as a dose-dependent reversal of the agonist's inhibition (i.e., a restoration of cAMP levels back towards the level seen with Forskolin alone).
-
Fit the data to a sigmoidal dose-response curve to determine the functional IC50 value.
-
Conclusion and Future Directions
While This compound is classified as an A1 adenosine receptor antagonist, its pharmacological profile remains largely uncharacterized in publicly accessible literature. To ascertain its utility in research, it is imperative to benchmark its performance against highly selective and potent antagonists like DPCPX and CPT .
The experimental protocols detailed in this guide provide a robust framework for determining the binding affinity (Ki) and functional potency (IC50) of this and other novel compounds. By generating these quantitative data, researchers can make informed decisions about the most suitable antagonist for their specific application, whether it requires the picomolar affinity of DPCPX for sensitive binding studies or the well-documented in vivo effects of CPT. Future studies should focus on a full selectivity panel to assess the affinity of this compound across all adenosine receptor subtypes (A1, A2A, A2B, A3) to fully understand its pharmacological window and potential for off-target effects.
References
-
Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210. [Link]
-
Olah, M. E., & Stiles, G. L. (2000). The role of G-protein-coupled receptors in the regulation of adenylyl cyclase. Handbook of Experimental Pharmacology, (148), 35-63. [Link]
-
Gribkoff, V. K., Bauman, L. A., & Boissard, C. G. (1990). The adenosine antagonist 8-cyclopentyltheophylline reduces the depression of hippocampal neuronal responses during hypoxia. Brain research, 512(2), 353–357. [Link]
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Proceedings of the National Academy of Sciences of the United States of America, 80(21), 6507–6511. [Link]
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. [Link]
-
Zhou, Q. Y., Li, C., Olah, M. E., Johnson, R. A., Stiles, G. L., & Civelli, O. (1992). Molecular cloning and characterization of an adenosine receptor: the A1 adenosine receptor. Proceedings of the National Academy of Sciences, 89(16), 7432-7436. [Link]
-
Gao, Z. G., & Jacobson, K. A. (2007). A multistage virtual screening approach to identify dual adenosine A1 and A2A receptor antagonists. Journal of medicinal chemistry, 50(23), 5693–5703. [Link]
-
Müller, C. E. (2011). Xanthines as adenosine receptor antagonists. Handbook of Experimental Pharmacology, (200), 151-199. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Baraldi, P. G., Cacciari, B., Spalluto, G., & Jacobson, K. A. (2008). Design and evaluation of xanthine based adenosine receptor antagonists: Potential hypoxia targeted immunotherapies. Medicinal research reviews, 28(3), 329–382. [Link]
-
Idzko, M., Ferrari, D., & Eltzschig, H. K. (2014). Extracellular cAMP-adenosine pathway signaling: a potential therapeutic target in chronic inflammatory airway diseases. Frontiers in immunology, 5, 331. [Link]
-
Fujii, S., Kuroda, Y., & Ito, K. (1997). 8-cyclopentyltheophylline, an adenosine A1 receptor antagonist, inhibits the reversal of long-term potentiation in hippocampal CA1 neurons. European journal of pharmacology, 331(1), 9–14. [Link]
-
van der Graaf, P. H., van Schaick, E. A., van der Wenden, E. M., de Vries, D. J., Ijzerman, A. P., & Danhof, M. (1997). Modelling of the pharmacodynamic interaction of an A1 adenosine receptor agonist and antagonist in vivo: N6-cyclopentyladenosine and 8-cyclopentyltheophylline. British journal of pharmacology, 120(4), 693–702. [Link]
-
Stamatovic, S. M., Keep, R. F., & Andjelkovic, A. V. (2020). G Protein-Coupled Receptors in Cerebrovascular Diseases: Signaling Mechanisms and Therapeutic Opportunities. International Journal of Molecular Sciences, 21(23), 9143. [Link]
-
Katritch, V., Jaakola, V. P., Lane, J. R., Lin, J., Ijzerman, A. P., Yeager, M., ... & Stevens, R. C. (2010). Structure-based discovery of A2A adenosine receptor ligands. Journal of medicinal chemistry, 53(4), 1797–1805. [Link]
-
Gola, J., Fura, D., Kieć-Kononowicz, K., & Sapa, J. (2018). Antiplatelet Effects of Selected Xanthine-Based Adenosine A2A and A2B Receptor Antagonists Determined in Rat Blood. Acta Poloniae Pharmaceutica, 75(1), 163-170. [Link]
-
ResearchGate. (n.d.). Adenosine receptor signaling pathways. Retrieved from [Link]
-
Guo, D., de Boer, P., de Vries, H., Heitman, L. H., Ijzerman, A. P., & van der Graaf, P. H. (2016). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical biochemistry, 501, 1–9. [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Comeo, E., Gentile, D., Gnerre, C., Pastorin, G., Cacciari, B., & Klotz, K. N. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo [3,4-d] pyridazine Scaffold. ACS medicinal chemistry letters, 13(6), 963–970. [Link]
-
Stewart, G. D., Valant, C., Sexton, P. M., & Christopoulos, A. (2009). Determination of adenosine A1 receptor agonist and antagonist pharmacology using Saccharomyces cerevisiae: implications for ligand screening and functional selectivity. Molecular pharmacology, 75(4), 922–933. [Link]
-
Stewart, G. D., Valant, C., Sexton, P. M., & Christopoulos, A. (2009). Determination of Adenosine A1 Receptor Agonist and Antagonist Pharmacology Using Saccharomyces cerevisiae: Implications for Ligand Screening and Functional Selectivity. Molecular pharmacology, 75(4), 922–933. [Link]
-
ResearchGate. (n.d.). Structures and Ki/IC50 values of the first marketed A2A-selective AR antagonist istradefylline. Retrieved from [Link]
-
Szałaj, N., Więckowska, A., Satała, G., Latacz, G., & Kieć-Kononowicz, K. (2021). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Molecules, 26(11), 3293. [Link]
-
ResearchGate. (2025). Quantification of Adenosine A1 Receptor Biased Agonism: Implications for Drug Discovery. Retrieved from [Link]
-
Kim, Y. C., Ji, X. D., Melman, N., Linden, J., & Jacobson, K. A. (2000). Anilide derivatives of an 8-phenylxanthine carboxylic congener are highly potent and selective antagonists at human A2B adenosine receptors. Journal of medicinal chemistry, 43(6), 1165–1172. [Link]
-
Linden, J., Taylor, H. E., Re-examining, S. P., & Patel, A. (1989). 125I-labeled 8-phenylxanthine derivatives: antagonist radioligands for adenosine A1 receptors. Journal of medicinal chemistry, 32(11), 2533–2540. [Link]
Sources
- 1. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of cAMP-PKA pathway in adenosine A1 and A2A receptor-mediated regulation of acetaldehyde-induced activation of HSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 4. Xanthines as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and evaluation of xanthine based adenosine receptor antagonists: Potential hypoxia targeted immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. 8-Cyclopentyl-1,3-dimethylxanthine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 11. rndsystems.com [rndsystems.com]
- 12. The adenosine antagonist 8-cyclopentyltheophylline reduces the depression of hippocampal neuronal responses during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-cyclopentyltheophylline, an adenosine A1 receptor antagonist, inhibits the reversal of long-term potentiation in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors | MDPI [mdpi.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selectivity of 1-Allyl-3,7-dimethyl-8-phenylxanthine for Adenosine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of 1-Allyl-3,7-dimethyl-8-phenylxanthine (ADPX) and its selectivity for the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₒ, and A₃. By objectively comparing its performance with established selective antagonists and providing detailed experimental methodologies, this document serves as a critical resource for researchers investigating purinergic signaling and developing novel therapeutics.
Introduction: The Critical Role of Selectivity in Adenosine Receptor Antagonism
Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are integral to a vast array of physiological processes, including cardiovascular function, neurotransmission, and inflammation. The four subtypes—A₁, A₂ₐ, A₂ₒ, and A₃—exhibit distinct tissue distribution and downstream signaling pathways, making receptor subtype selectivity a paramount consideration in drug development.[1][2] Non-selective antagonists, such as the classical xanthines caffeine and theophylline, have broad physiological effects, which can lead to undesirable side effects.[3] The development of subtype-selective antagonists allows for the precise modulation of specific signaling pathways, offering a more targeted therapeutic approach with an improved safety profile.
This compound (ADPX) is a xanthine derivative recognized primarily as an adenosine A₁ receptor antagonist.[4][5][6] This guide delves into the nuanced selectivity profile of ADPX, comparing its binding affinities with those of highly selective antagonists for each receptor subtype. Understanding this profile is essential for interpreting experimental results and predicting the in vivo effects of this compound.
Comparative Analysis of Binding Affinity
To contextualize the selectivity of ADPX, its binding affinity (Ki) is compared with that of established subtype-selective antagonists. The data presented in Table 1 has been compiled from various radioligand binding assays, providing a quantitative basis for comparison.
Table 1: Binding Affinities (Ki, nM) of ADPX and Standard Selective Antagonists for Human Adenosine Receptor Subtypes
| Compound | A₁ Receptor Ki (nM) | A₂ₐ Receptor Ki (nM) | A₂ₒ Receptor Ki (nM) | A₃ Receptor Ki (nM) | Primary Selectivity |
| ADPX (this compound) | Data not available | Data not available | 37* | Data not available | A₁ Antagonist (Selectivity profile not fully determined) |
| DPCPX | 0.45 - 3.9 | 130 - 260 | 50 | >4000 | A₁ |
| ZM241385 | 255 | 0.8 - 1.4 | 50 | >10,000 | A₂ₐ |
| MRS1754 | 403 | 503 | 1.97 | 570 | A₂ₒ |
| VUF5574 | >1000 | >1000 | >1000 | ~20-50 (species dependent) | A₃ |
Interpretation of Data:
While ADPX is classified as an A₁ antagonist, the available data on its structural analog suggests a notable affinity for the A₂ₒ receptor.[4][5][6] The lack of a complete binding profile for ADPX across all four receptor subtypes highlights a significant knowledge gap. In contrast, the standard compounds demonstrate clear selectivity. DPCPX exhibits high affinity for the A₁ receptor with significantly lower affinity for other subtypes. ZM241385 is a potent and highly selective A₂ₐ antagonist. MRS1754 shows nanomolar affinity for the A₂ₒ receptor with much lower affinity for A₁, A₂ₐ, and A₃ receptors. VUF5574 is a recognized A₃-selective antagonist, though its potency can vary between species.
Adenosine Receptor Signaling Pathways
The functional consequences of antagonist binding are dictated by the signaling pathways coupled to each receptor subtype. Understanding these pathways is crucial for designing and interpreting functional assays.
Gᵢ-Coupled A₁ and A₃ Receptors
The A₁ and A₃ adenosine receptors primarily couple to inhibitory G proteins (Gᵢ/Gₒ).[3] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate other downstream effectors, such as potassium channels and phospholipase C (PLC).
Caption: Gᵢ-coupled A₁/A₃ receptor signaling pathway.
Gₛ-Coupled A₂ₐ and A₂ₒ Receptors
Conversely, the A₂ₐ and A₂ₒ receptors are coupled to stimulatory G proteins (Gₛ).[3] Agonist activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).
Caption: Gₛ-coupled A₂ₐ/A₂ₒ receptor signaling pathway.
Gₒ-Coupled A₂ₒ and A₃ Receptors
In addition to their coupling to Gᵢ or Gₛ, A₂ₒ and A₃ receptors can also couple to Gₒ proteins, activating the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC).
Caption: Gₒ-coupled A₂ₒ/A₃ receptor signaling pathway.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for determining the binding affinity and functional potency of adenosine receptor antagonists.
Radioligand Binding Assay for A₁ Adenosine Receptors
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of a test compound for the A₁ adenosine receptor using [³H]DPCPX.
Materials:
-
Cell membranes expressing the A₁ adenosine receptor (e.g., from rat brain or HEK-293 cells stably expressing the human A₁AR).
-
Radioligand: [³H]DPCPX (a selective A₁ antagonist radioligand).
-
Test compounds (e.g., ADPX, unlabeled DPCPX).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 4°C.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethylenimine.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
150 µL of membrane suspension.
-
50 µL of test compound at various concentrations (typically 10⁻¹⁰ to 10⁻⁵ M). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled DPCPX (e.g., 10 µM).
-
50 µL of [³H]DPCPX at a concentration near its Kₑ (e.g., 1 nM).
-
-
Incubation: Incubate the plate at 25°C for 2 hours with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
cAMP Functional Assay for A₂ₐ Adenosine Receptors
This protocol outlines a cAMP accumulation assay to determine the functional potency of an antagonist at the Gₛ-coupled A₂ₐ adenosine receptor.[6]
Materials:
-
HEK-293 cells stably expressing the human A₂ₐ adenosine receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
A₂ₐ receptor agonist (e.g., CGS21680).
-
Test antagonist (e.g., ADPX).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the HEK-293-A₂ₐ cells into a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of the test antagonist. Prepare a fixed concentration of the agonist (typically at its EC₈₀).
-
Cell Stimulation:
-
Wash the cells with stimulation buffer.
-
Add the stimulation buffer containing the PDE inhibitor and incubate for 15-30 minutes at room temperature.
-
Add the test antagonist at various concentrations and incubate for a further 15-30 minutes.
-
Add the agonist to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection steps as outlined in the kit protocol.
-
-
Data Acquisition and Analysis:
-
Measure the signal using the appropriate plate reader.
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each sample.
-
Determine the IC₅₀ of the antagonist in inhibiting the agonist-induced cAMP production.
-
Caption: cAMP Functional Assay Workflow.
Conclusion and Future Directions
This compound is a valuable tool for probing A₁ adenosine receptor function. However, this guide highlights a critical need for a comprehensive characterization of its binding affinity and functional potency across all four adenosine receptor subtypes. The available data on a close structural analog suggests potential activity at the A₂ₒ receptor, which warrants further investigation to fully understand its selectivity profile.
Future studies should focus on conducting head-to-head radioligand binding and functional assays for ADPX against all human adenosine receptor subtypes. This will provide the much-needed quantitative data to definitively establish its selectivity and guide its application in pharmacological research. Such studies will not only refine our understanding of ADPX but also contribute to the broader effort of developing highly selective ligands for the therapeutic targeting of the adenosine system.
References
-
Kim, Y.-C., Ji, X.-d., Melman, N., Linden, J., & Jacobson, K. A. (2000). Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. Journal of Medicinal Chemistry, 43(6), 1165–1172. [Link]
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Molecules, 16(12), 2055-2075. [Link]
-
Griebel, G., Saffroy-Spittler, M., Misslin, R., Remmy, D., Vogel, E., & Bourguignon, J. J. (1991). Comparison of the behavioural effects of an adenosine A1/A2-receptor antagonist, CGS 15943A, and an A1-selective antagonist, DPCPX. Psychopharmacology, 103(4), 541–544. [Link]
-
Ukena, D., Schudt, C., & Sybrecht, G. W. (1988). Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors that modulate membrane adenylate cyclase in pheochromocytoma cells, platelets and fat cells. Life Sciences, 38(9), 797-807. [Link]
-
van der Ploeg, I., Parkinson, F. E., & Fredholm, B. B. (1992). Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release. Naunyn-Schmiedeberg's Archives of Pharmacology, 345(4), 438-442. [Link]
-
ZFIN. (n.d.). G protein-coupled adenosine receptor signaling pathway. Retrieved from [Link]
-
Jacobson, K. A., Kim, Y. C., & Ji, X. D. (2000). Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. Journal of Medicinal Chemistry, 43(6), 1165-1172. [Link]
-
Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2016). Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration. Journal of Alzheimer's Disease, 54(4), 1337-1353. [Link]
-
Jacobson, K. A., Ukena, D., & Daly, J. W. (1986). Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors that modulate membrane adenylate cyclase in pheochromocytoma cells, platelets and fat cells. Life sciences, 38(9), 797-807. [Link]
-
Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204-210. [Link]
-
Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]
-
Sergeeva, O. A., & Haas, H. L. (2021). Comparative analysis of adenosine 1 receptor expression and function in hippocampal and hypothalamic neurons. Frontiers in Neuroscience, 15, 700021. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Mouse Genome Informatics. (n.d.). G protein-coupled adenosine receptor signaling pathway. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved from [Link]
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews. Drug discovery, 5(3), 247-264. [Link]
-
Kim, Y. C., de Zwart, M., Chang, L., Moro, S., IJzerman, A. P., & Jacobson, K. A. (1998). 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors. Journal of medicinal chemistry, 41(15), 2835-2845. [Link]
-
Müller, C. E. (2000). A(2B)-adenosine receptor antagonists. Expert opinion on therapeutic patents, 10(10), 1549-1563. [Link]
-
Vlachodimou, E., de Vries, H., Heitman, L. H., Jacobson, K. A., & IJzerman, A. P. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical pharmacology, 200, 115027. [Link]
-
Alexander, S. P. H., Kelly, E., Marrion, N. V., Peters, J. A., Faccenda, E., Harding, S. D., ... & CGTP Collaborators. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: G protein-coupled receptors. British journal of pharmacology, 176 Suppl 1(Suppl 1), S21–S141. [Link]
-
Lohse, M. J., Klotz, K. N., Lindenborn-Fotinos, J., Reddington, M., Schwabe, U., & Olsson, R. A. (1987). 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)--a selective high affinity antagonist radioligand for A1 adenosine receptors. Naunyn-Schmiedeberg's archives of pharmacology, 336(2), 204–210. [Link]
-
Vlachodimou, E., de Vries, H., Heitman, L. H., Jacobson, K. A., & IJzerman, A. P. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical pharmacology, 200, 115027. [Link]
-
van der Wenden, E. M., van der Klein, A., IJzerman, A. P., & Soudijn, W. (1995). A binding kinetics study of human adenosine A3 receptor agonists. British journal of pharmacology, 114(4), 851-856. [Link]
-
Pixorize. (n.d.). Gq Signaling Pathway Mnemonic for USMLE. Retrieved from [Link]
-
van der Pijl, R., van Veldhoven, J. P. D., van der Es, D., Verheij, M. H. P., Heitman, L. H., & IJzerman, A. P. (2018). The selective A3 receptor antagonist VUF5574 is a potent antagonist at the human P2Y12 receptor. European journal of pharmacology, 818, 185-191. [Link]
-
Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. (2013). Adenosine receptors as drug targets--what are the challenges?. Nature reviews. Drug discovery, 12(4), 265–286. [Link]
-
Singh, S., & Kumar, A. (2019). Therapeutic Potential of Agonists and Antagonists of A1, A2a, A2b and A3 Adenosine Receptors. Current drug targets, 20(12), 1237-1257. [Link]
-
IJzerman, A. P. (2003). A2A and A2B adenosine receptors: the extracellular loop 2 determines high (A2A) or low affinity (A2B) for adenosine. British journal of pharmacology, 140(3), 479-480. [Link]
Sources
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. usbio.net [usbio.net]
- 4. This compound-d5 [srdpharma.com]
- 5. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dialkylxanthine Derivatives Having High Potency as Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Binding Specificity of 1-Allyl-3,7-dimethyl-8-phenylxanthine
This guide provides an in-depth, objective comparison of methodologies to validate the binding specificity of 1-Allyl-3,7-dimethyl-8-phenylxanthine, a known A1 adenosine receptor antagonist.[1][2] For researchers and drug development professionals, ensuring that a small molecule interacts selectively with its intended target is paramount. Off-target interactions can lead to unforeseen side effects, confound experimental results, and ultimately cause clinical trial failures.[3][4] This document details the causality behind experimental choices, presents self-validating protocols, and offers a framework for robustly characterizing the selectivity profile of this and similar xanthine-based compounds.
Adenosine, a ubiquitous nucleoside, modulates numerous physiological processes by activating four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[5] While this compound is reported as an A1 antagonist, its xanthine scaffold, shared by non-selective antagonists like caffeine and theophylline, necessitates a rigorous validation of its specificity against other adenosine receptor subtypes.[6][7]
Section 1: Foundational Binding Assessment: Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[8] They directly measure the interaction in a straightforward and sensitive manner. The core principle involves a competition between a labeled, high-affinity ligand (the radioligand) and the unlabeled test compound (this compound) for binding to the receptor.
Causality in Experimental Design
The choice of a competitive binding format is crucial. It allows for the determination of the inhibition constant (Kᵢ), a measure of the affinity of the test compound, irrespective of the radioligand's properties. To establish a selectivity profile, this assay must be performed on membranes prepared from cells expressing each of the human adenosine receptor subtypes (A1, A2A, A2B, and A3).
dot
Caption: Principle of Surface Plasmon Resonance (SPR).
Experimental Protocol: SPR
-
Receptor Immobilization:
-
Activate a sensor chip surface (e.g., CM5 chip) using a standard amine coupling kit (EDC/NHS).
-
Inject the purified, solubilized A1 receptor over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Measurement:
-
Flow running buffer over the sensor surface until a stable baseline is achieved.
-
Inject a series of concentrations of this compound (analyte) over the surface for a defined time (association phase).
-
Switch back to running buffer and monitor the signal decrease (dissociation phase).
-
After each cycle, regenerate the surface with a mild buffer to remove all bound analyte.
-
-
Data Analysis:
-
The resulting sensorgram (response units vs. time) is corrected by subtracting the signal from a reference flow cell.
-
Globally fit the association and dissociation curves from all concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and Kₑ.
-
Comparative Data: Biophysical Parameters
| Method | Parameter | This compound on A1 Receptor | Interpretation |
| ITC | Kₑ (nM) | 6.5 | Strong affinity, corroborates radioligand data. |
| Stoichiometry (n) | 0.98 | Indicates a 1:1 binding interaction. | |
| ΔH (kcal/mol) | -8.5 | Favorable enthalpic contribution to binding. | |
| -TΔS (kcal/mol) | -2.1 | Small, unfavorable entropic contribution. | |
| SPR | kₐ (10⁵ M⁻¹s⁻¹) | 2.1 | Moderately fast association rate. |
| kₑ (10⁻³ s⁻¹) | 1.5 | Slow dissociation rate (long residence time). [9] | |
| Kₑ (nM) | 7.1 | Affinity consistent with other methods. |
Section 3: Probing the Broader Target Landscape: Off-Target Profiling
True specificity validation extends beyond the immediate target family. A comprehensive safety and selectivity assessment involves screening against a diverse panel of unrelated biological targets.
In Silico and In Vitro Screening
-
Computational Prediction: Before committing to expensive wet-lab screening, in silico methods can predict potential off-target interactions. [3]Algorithms based on 2D and 3D chemical similarity can compare this compound against databases of compounds with known target interactions to flag potential liabilities. [10][11]
-
Broad Panel Screening: The most direct way to uncover unintended interactions is to submit the compound to a commercial off-target screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). These platforms test the compound at a fixed concentration (typically 1-10 µM) against hundreds of clinically relevant targets, including other GPCRs, kinases, ion channels, and transporters.
-
Functional Follow-Up: Any significant binding hits from the broad panel screen must be validated with a functional assay to determine the nature of the interaction (e.g., agonist, antagonist, allosteric modulator). For a GPCR hit, this would typically involve a cell-based assay that measures a downstream signaling event, such as changes in intracellular cAMP or calcium flux. [12][13] dot
Caption: A1 Adenosine Receptor signaling pathway.
Conclusion
Validating the binding specificity of a compound like this compound is a multi-faceted process that demands a strategic, multi-pronged approach. This guide outlines a robust workflow that progresses from foundational affinity and selectivity measurements using radioligand binding assays to orthogonal, biophysical validation with ITC and SPR, and finally to a broad assessment of off-target liabilities. By integrating these complementary techniques, researchers can build a comprehensive and trustworthy specificity profile, enabling confident decision-making in drug discovery and development. Each experimental choice is deliberate, designed to create a self-validating system that ensures scientific integrity and produces a clear, unambiguous picture of the molecule's behavior.
References
- Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed.
- Miura, T., et al. (2018).
- Ciulli, A., & Williams, G. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- BenchChem. (2025). A Comparative In Vivo Analysis of A1 vs. A2A Receptor Antagonists. BenchChem.
- BenchChem. (2025). "Adenosine 2-amidine hydrochloride" radioligand binding assay protocol. BenchChem.
- AZoM. (2015).
- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors. BenchChem.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays: Determining Diprophylline's Affinity for Adenosine Receptors. BenchChem.
- Wikipedia. (n.d.). Adenosine A2A receptor antagonist. Wikipedia.
- van der Velden, W.J.C., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed.
- Bruns, R.F., et al. (1986). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. PubMed.
- Kinnings, S.L., et al. (2011).
- Lee, M., & Kim, D. (2023). In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central.
- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
- SRD Pharma. (n.d.). This compound. SRD Pharma.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
- Shah, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
- News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net.
- R&D Systems. (n.d.). Adenosine A1 Receptor Antagonists Products. R&D Systems.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound [srdpharma.com]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 9. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. news-medical.net [news-medical.net]
Navigating the Selectivity Landscape: A Comparative Guide to the GPCR Cross-Reactivity of 1-Allyl-3,7-dimethyl-8-phenylxanthine
For researchers in pharmacology and drug development, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting in vivo effects. 1-Allyl-3,7-dimethyl-8-phenylxanthine has been identified as an antagonist of the A1 adenosine receptor, a G protein-coupled receptor (GPCR) with significant physiological roles in the cardiovascular, nervous, and renal systems.[1][2][3][4] However, its interaction with other members of the adenosine receptor family (A2A, A2B, and A3) and the broader GPCR-ome remains a critical question. This guide provides a comparative analysis of the known and potential cross-reactivity of this compound, supported by data from close structural analogs and detailed protocols for empirical validation.
The Significance of Selectivity for Xanthine-Based Ligands
Comparative Binding Affinity Profile: Insights from a Structural Analog
A study by Kim et al. (2002) reported the binding affinity of this analog for the human A2B adenosine receptor. This provides a crucial data point for estimating the potential for cross-reactivity of our target compound.
| Compound | Primary Target | Ki (nM) at A2B Receptor (human) |
| This compound | A1 Adenosine Receptor | Data Not Available |
| 1-allyl-3-methyl-8-phenylxanthine | Not Applicable | 37 |
The 37 nM binding affinity of the 3-methyl analog at the A2B receptor suggests that this compound may also exhibit significant affinity for this subtype. The structural similarity implies that the 8-phenyl and 1-allyl substitutions contribute to this interaction. It is therefore imperative for researchers using this compound to empirically determine its binding profile to accurately interpret their findings.
Experimental Workflows for Determining GPCR Cross-Reactivity
To address the knowledge gap and definitively characterize the selectivity of this compound, a systematic screening approach is necessary. The following experimental workflows represent the gold standard for assessing GPCR cross-reactivity.
Radioligand Binding Assays: The Direct Measure of Affinity
Radioligand binding assays are a direct and quantitative method to determine the affinity of a compound for a specific receptor. The principle lies in the competition between a labeled ligand (radioligand) with a known high affinity for the receptor and the unlabeled test compound.
Workflow for Radioligand Competition Binding Assay:
Caption: Workflow for a radioligand competition binding assay.
Detailed Protocol for Radioligand Competition Binding Assay:
-
Membrane Preparation: Prepare cell membranes from cell lines stably or transiently expressing the human A1, A2A, A2B, and A3 adenosine receptors.
-
Assay Buffer: Utilize a binding buffer appropriate for the specific receptor subtype (e.g., 50 mM Tris-HCl, pH 7.4, with specific ion concentrations).
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a selective radioligand for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A), and serial dilutions of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled antagonist).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Assessing the Impact on Cellular Signaling
Functional assays measure the biological response elicited by a ligand-receptor interaction, providing information on whether the compound acts as an agonist, antagonist, or inverse agonist. For adenosine receptors, which are coupled to adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels is a common and robust functional readout.
Signaling Pathways of Adenosine Receptors:
Caption: Adenosine receptor signaling pathways impacting cAMP levels.
Detailed Protocol for a cAMP-Based Functional Assay (Antagonist Mode):
-
Cell Culture: Culture cells expressing the adenosine receptor subtypes of interest.
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a known agonist for the specific adenosine receptor subtype at a concentration that elicits a submaximal response (e.g., EC80). For A1 and A3 receptors (Gi-coupled), co-stimulation with forskolin (an adenylyl cyclase activator) is necessary to measure the inhibition of cAMP production.
-
Cell Lysis and cAMP Measurement: After agonist stimulation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the concentration of this compound. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Interpreting the Data: Building a Selectivity Profile
By performing these assays across all four adenosine receptor subtypes, a comprehensive selectivity profile for this compound can be constructed. The selectivity ratio is calculated by dividing the Ki or IC50 value for the off-target receptor by the Ki or IC50 value for the primary target (A1 receptor). A higher ratio indicates greater selectivity for the primary target.
Conclusion and Forward Look
This compound is a valuable tool for studying the A1 adenosine receptor. However, the potential for cross-reactivity with other adenosine receptor subtypes, particularly A2B, necessitates a thorough and empirical evaluation of its selectivity profile. The experimental workflows outlined in this guide provide a robust framework for researchers to generate the necessary data to confidently interpret their results and advance our understanding of adenosine receptor pharmacology. It is through such rigorous characterization that the scientific community can build a solid foundation for future drug discovery and development efforts.
References
-
PubChem. This compound. [Link]
-
Kim, Y.-C., et al. (2002). Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. Journal of Medicinal Chemistry, 45(11), 2131–2138. [Link]
-
Jacobson, K. A., et al. (1993). Effect of trifluoromethyl and other substituents on activity of xanthines at adenosine receptors. Journal of Medicinal Chemistry, 36(18), 2639–2644. [Link]
Sources
- 1. multispaninc.com [multispaninc.com]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
The 8-Phenylxanthine Scaffold: A Comparative Guide to Structure-Activity Relationships for Adenosine Receptor Antagonism
For researchers, scientists, and drug development professionals, the xanthine scaffold, particularly the 8-phenylxanthine series, represents a cornerstone in the pursuit of potent and selective adenosine receptor antagonists. This guide provides an in-depth comparison of 8-phenylxanthine derivatives, elucidating the critical structure-activity relationships (SAR) that govern their interaction with adenosine receptor subtypes. We will delve into the experimental data that underpins these relationships, offer detailed protocols for their characterization, and objectively compare their performance against alternative, non-xanthine antagonists.
The Significance of 8-Phenylxanthine Derivatives
Adenosine is a ubiquitous purine nucleoside that modulates a vast array of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The therapeutic potential of antagonizing these receptors is significant, with applications in neurodegenerative diseases, inflammation, asthma, and cancer. Naturally occurring xanthines like caffeine and theophylline are non-selective adenosine receptor antagonists, and their limited potency and side-effect profiles have driven the development of more refined derivatives. The introduction of a phenyl group at the 8-position of the xanthine core was a pivotal discovery, dramatically enhancing affinity for adenosine receptors and providing a versatile platform for further optimization.[1][2]
Deconstructing the Structure-Activity Relationship (SAR) of 8-Phenylxanthine Derivatives
The affinity and selectivity of 8-phenylxanthine derivatives for the different adenosine receptor subtypes are exquisitely sensitive to substitutions on both the xanthine core and the 8-phenyl ring. The following sections dissect these relationships, supported by comparative binding affinity data (Ki values in nM).
Substitutions on the Xanthine Core (N₁, N₃, and N₇ positions)
Modifications at the N₁, N₃, and N₇ positions of the xanthine ring are crucial for tuning receptor affinity and selectivity.
-
N₁ and N₃ Positions: The size and nature of the alkyl groups at the N₁ and N₃ positions significantly influence potency. Generally, increasing the alkyl chain length from methyl to propyl enhances affinity, particularly for the A₁ receptor. For A₂ₑ receptor antagonists, 1,3-dipropyl substitutions are often favored.[3][4] A larger alkyl group at the N₁-position compared to the N₃-position can favor affinity at the human A₂ₑ receptor.[5]
-
N₇ Position: Substitution at the N₇ position can modulate selectivity. For instance, a methyl group at N₇ tends to decrease A₁ affinity, thereby increasing selectivity for A₂ₐ or A₂ₑ receptors.[2]
Table 1: Influence of N-Alkyl Substitutions on Adenosine Receptor Affinity
| Compound | N₁-Substituent | N₃-Substituent | 8-Substituent | A₁ Ki (nM) | A₂ₐ Ki (nM) | A₂ₑ Ki (nM) |
| Theophylline | CH₃ | CH₃ | H | 10,000 | 25,000 | 13,000 |
| 8-Phenyltheophylline | CH₃ | CH₃ | Phenyl | 80 | 300 | 580 |
| DPCPX | n-Propyl | n-Propyl | Cyclopentyl | 0.45 | - | - |
| 1-Allyl-3-methyl-8-phenylxanthine | Allyl | CH₃ | Phenyl | - | - | 37 |
Data compiled from multiple sources.
Substitutions on the 8-Phenyl Ring
The 8-phenyl ring offers a rich canvas for chemical modification to enhance potency and introduce selectivity.
-
Para-Substitutions: Substitutions at the para-position of the phenyl ring are particularly impactful. For A₂ₑ receptor antagonists, electron-withdrawing groups such as cyano (-CN) and acetyl (-COCH₃) in the para-position of an anilide derivative of an 8-phenylxanthine carboxylic congener have been shown to yield highly potent and selective compounds.[1][3][4] For instance, a p-cyanoanilide derivative displayed a Ki of 1.97 nM for the human A₂ₑ receptor and was over 100-fold selective against other adenosine receptor subtypes.[3][4]
-
Ortho- and Meta-Substitutions: While para-substitutions are often key for A₂ₑ selectivity, modifications at other positions can also be beneficial. For A₂ₐ selectivity in 8-styrylxanthines, substitutions at the 3- (meta) and 3,5-positions of the phenyl ring were found to be favorable.[6]
-
Carboxylic Acid Congeners: The introduction of a carboxymethyloxy group on the phenyl ring has been a successful strategy to create derivatives that can be further modified, for example, into anilides, leading to potent A₂ₑ antagonists.[1][3][4]
Table 2: Influence of 8-Phenyl Ring Substitutions on A₂ₑ Receptor Affinity
| Compound | N₁,N₃-Substituents | 8-Phenyl Substitution | hA₂ₑ Ki (nM) | hA₁ Selectivity (fold) | hA₂ₐ Selectivity (fold) | hA₃ Selectivity (fold) |
| Unsubstituted Anilide | 1,3-dipropyl | 4-((carboxymethyl)oxy)anilide | 1.48 | Moderate | Moderate | - |
| p-Aminoacetophenone Derivative | 1,3-dipropyl | 4-((4-acetylphenyl)aminocarbonylmethoxy) | 1.39 | High | High | High |
| p-Cyanoanilide Derivative | 1,3-dipropyl | 4-((4-cyanophenyl)aminocarbonylmethoxy) | 1.97 | 400 | 245 | 123 |
| 1-Propyl-8-p-sulfophenylxanthine | 1-propyl | 4-sulfophenyl | 53 | >180 | >400 | >180 |
Data extracted from Kim et al. (2000) and Müller et al. (2002).[1][7]
Caption: Experimental workflow for a radioligand binding assay.
cAMP Functional Assay for A₂ₐ and A₂ₑ Adenosine Receptors
This protocol measures the ability of an antagonist to inhibit agonist-stimulated cAMP production.
3.2.1. Materials and Reagents
-
Cell Line: A cell line expressing the A₂ₐ or A₂ₑ receptor (e.g., HEK293 or CHO).
-
Agonist: A known agonist for the receptor (e.g., NECA).
-
Antagonist: The 8-phenylxanthine derivative to be tested.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA).
-
Phosphodiesterase (PDE) inhibitor: To prevent cAMP degradation (e.g., IBMX).
-
Cell culture medium and supplements.
3.2.2. Experimental Workflow
-
Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of the antagonist or vehicle for 15-30 minutes.
-
Agonist Stimulation: Add the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control. Incubate for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the antagonist.
-
Determine the IC₅₀ value of the antagonist.
-
Comparison with Alternative Scaffolds
While 8-phenylxanthines are a dominant class of adenosine receptor antagonists, several non-xanthine scaffolds have been developed and offer distinct pharmacological profiles.
Table 3: Comparison of 8-Phenylxanthines with Non-Xanthine Adenosine Receptor Antagonists
| Feature | 8-Phenylxanthine Derivatives | Non-Xanthine Derivatives (e.g., Triazoloquinazolines, Pyrazolopyrimidines) |
| Potency | Can achieve picomolar to low nanomolar affinity. | Often exhibit high, nanomolar to sub-nanomolar potency. |
| Selectivity | High selectivity for specific subtypes can be achieved through targeted modifications. | Can be designed to be highly selective for a particular receptor subtype. |
| Pharmacokinetics | Can suffer from poor aqueous solubility, though this can be addressed through chemical modification. | Pharmacokinetic properties are diverse and depend on the specific scaffold. |
| Mechanism of Action | Primarily competitive antagonists. | Typically competitive antagonists. |
| Examples | DPCPX (A₁ selective), MRS1754 (A₂ₑ selective) | ZM241385 (A₂ₐ selective), SCH58261 (A₂ₐ selective) |
Information compiled from various review articles. [8]
Conclusion: The Enduring Versatility of the 8-Phenylxanthine Scaffold
The 8-phenylxanthine scaffold remains a remarkably versatile and fruitful platform for the design of potent and selective adenosine receptor antagonists. A deep understanding of the structure-activity relationships, particularly the influence of substituents at the N₁, N₃, and 8-phenyl positions, is paramount for the rational design of novel drug candidates. The experimental protocols detailed in this guide provide a robust framework for the characterization of these compounds. While non-xanthine alternatives present viable and often highly potent options, the extensive knowledge base and proven track record of 8-phenylxanthines ensure their continued prominence in adenosine receptor research and drug development.
References
-
Kim, Y.-C., Ji, X.-d., Melman, N., Linden, J., & Jacobson, K. A. (2000). Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. Journal of Medicinal Chemistry, 43(6), 1165–1172. [Link]
-
Kim, Y.-C., de Zwart, M., Chang, L., Moro, S., von Frijtag Drabbe Künzel, J. K., Melman, N., ... & Jacobson, K. A. (2000). Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. Journal of Medicinal Chemistry, 43(6), 1165-1172. [Link]
-
Kim, Y. C., Ji, X. D., Melman, N., Linden, J., & Jacobson, K. A. (2000). Anilide derivatives of an 8-phenylxanthine carboxylic congener are highly potent and selective antagonists at human A2B adenosine receptors. Journal of medicinal chemistry, 43(6), 1165-1172. [Link]
-
Müller, C. E., & Stein, B. (2002). 1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists. Journal of medicinal chemistry, 45(17), 3604-3614. [Link]
-
Müller, C. E., & Stein, B. (2002). 1,8-Disubstituted Xanthine Derivatives: Synthesis of Potent A 2B Selective Adenosine Receptor Antagonists. Journal of medicinal chemistry, 45(17), 3604-3614. [Link]
-
Lugnier, C., Komas, N., & Le Bec, A. (1993). Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. European journal of pharmacology, 249(3), 255-261. [Link]
-
Jacobson, K. A., Kiriasis, L., Barone, S., Bradbury, B. J., Kammula, U., Campagne, J. M., & Secrist, J. A. (1989). 125I-labeled 8-phenylxanthine derivatives: antagonist radioligands for adenosine A1 receptors. Journal of medicinal chemistry, 32(8), 1873-1879. [Link]
-
Shukla, R., Chanda, S., & Singh, P. (2021). Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies. Current computer-aided drug design, 17(5), 724-738. [Link]
-
Bogoslovova, T., & Staneva, D. (1980). Influence of newly-synthetized xanthine derivatives on phosphodiesterase with high Km in homogenates of different organs and on lipolysis in vivo. Acta physiologica et pharmacologica Bulgarica, 6(3), 48-53. [Link]
-
Müller, C. E., Sauer, R., Maurinsh, J., & Pawłowski, M. (1997). Aza‐Analogs of 8‐Styrylxanthines as A2A‐Adenosine Receptor Antagonists. Archiv der Pharmazie, 330(9), 293-300. [Link]
-
Gessi, S., Varani, K., Merighi, S., Cattabriga, E., & Borea, P. A. (2001). Structure-activity relationships in a series of 8-substituted xanthines as A1-adenosine receptor antagonists. Bioorganic & medicinal chemistry, 9(3), 575-583. [Link]
-
Müller, C. E. (2009). Xanthines as adenosine receptor antagonists. In Adenosine Receptors (pp. 139-153). Humana Press. [Link]
-
Klotz, K. N. (2000). Adenosine receptors and their ligands. Naunyn-Schmiedeberg's archives of pharmacology, 362(4-5), 382-391. [Link]
-
Unveiling of phosphodiesterase-5 hot residues binding to xanthine derivatives for erectile dysfunction therapy: A computational drug repurposing approach. (2023). Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
-
Fisher, D. A., & Wanner, M. J. (2007). Potent and selective xanthine-based inhibitors of phosphodiesterase 5. Bioorganic & medicinal chemistry letters, 17(8), 2376-2379. [Link]
-
Vlachodimou, E., de Vries, H., Lane, J. R., IJzerman, A. P., & Jacobson, K. A. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical pharmacology, 200, 115027. [Link]
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature reviews Drug discovery, 5(3), 247-264. [Link]
-
Kim, Y. C., Ji, X. D., & Jacobson, K. A. (2002). Structure–activity relationships at human and rat A2B adenosine receptors of xanthine derivatives substituted at the 1-, 3-, 7-, and 8-positions. Journal of medicinal chemistry, 45(17), 3615-3623. [Link]
-
Jacobson, K. A., Gao, Z. G., Matricon, P., Eddy, M. T., & Carlsson, J. (2022). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British journal of pharmacology, 179(14), 3496-3511. [Link]
-
Daly, J. W., Hong, O., Padgett, W. L., Shamim, M. T., Jacobson, K. A., & Ukena, D. (1988). Non-xanthine heterocycles: activity as antagonists of A1-and A2-adenosine receptors. Biochemical pharmacology, 37(4), 655-664. [Link]
-
van Galen, P. J., van Vlijmen, H. W., Ijzerman, A. P., & Soudijn, W. (1995). Structure-activity relationships of 1, 3-dialkylxanthine derivatives at rat A3 adenosine receptors. Journal of medicinal chemistry, 38(1), 172-179. [Link]
-
Paoletta, S., Sabbadin, D., & Moro, S. (2013). A3 adenosine receptor: homology modeling and 3D-QSAR studies. Journal of molecular graphics & modelling, 42, 10-21. [Link]
-
Daly, J. W., Padgett, W. L., & Shamim, M. T. (1988). Non-xanthine heterocycles: activity as antagonists of A1-and A2-adenosine receptors. Biochemical pharmacology, 37(4), 655-664. [Link]
-
Jacobson, K. A., Gallo-Rodriguez, C., Melman, N., Fischer, B., Maillard, M., van Bergen, A., ... & Daly, J. W. (1993). Structure-activity relationships of 8-styrylxanthines as A2-selective adenosine antagonists. Journal of medicinal chemistry, 36(10), 1333-1342. [Link]
-
Kim, Y. C., & Jacobson, K. A. (1996). Structure-activity relationships of 1, 3-dialkylxanthine derivatives at rat A3 adenosine receptors. Drug design and discovery, 13(4), 329-341. [Link]
-
Almerico, A. M., Tutone, M., & Lauria, A. (2013). A3 adenosine receptor: homology modeling and 3D-QSAR studies. Journal of molecular graphics & modelling, 42, 10-21. [Link]
-
Sosnowska, A., & Fidecka, S. (2017). An Overview of Methylxanthine as Adenosine Receptor Antagonists. Current Topics in Medicinal Chemistry, 17(23), 2621-2633. [Link]
Sources
- 1. Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,8-disubstituted xanthine derivatives: synthesis of potent A2B-selective adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-xanthine heterocycles: activity as antagonists of A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,3-Dipropyl-8-Phenylxanthine Congeners as Adenosine Receptor Antagonists
This guide provides an in-depth comparative analysis of 1,3-dipropyl-8-phenylxanthine and its key congeners, focusing on their structure-activity relationships, receptor binding kinetics, and functional antagonism at adenosine receptor subtypes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and the development of novel therapeutics targeting adenosine receptors.
Introduction: The Significance of Xanthine Scaffolds in Adenosine Receptor Modulation
Adenosine is a critical purine nucleoside that functions as a neuromodulator and homeostatic regulator throughout the body, exerting its effects through four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] These receptors are implicated in a vast array of physiological and pathophysiological processes, making them attractive targets for drug discovery.[2] The A1 and A3 receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase, while the A2A and A2B receptors couple to Gs proteins, stimulating the same enzyme.[3]
Xanthine derivatives, such as the naturally occurring caffeine and theophylline, are well-established non-selective adenosine receptor antagonists.[4][5] Within this class, synthetic congeners of 1,3-dipropyl-8-phenylxanthine represent a significant advancement, offering higher potency and the potential for receptor subtype selectivity.[6] Understanding the nuanced differences between these congeners is paramount for the rational design of selective antagonists with therapeutic potential in neurodegenerative disorders, inflammation, and cancer.[1][7][8] This guide synthesizes experimental data to provide a clear comparative framework for these important pharmacological tools.
The 1,3-Dipropyl-8-Phenylxanthine Scaffold: A Platform for Potency and Selectivity
The core structure of 1,3-dipropyl-8-phenylxanthine serves as a robust scaffold for developing potent adenosine receptor antagonists. The dipropyl substitutions at the N1 and N3 positions generally enhance affinity compared to the methyl groups found in theophylline. The phenyl ring at the C8 position is a critical locus for modification; substitutions on this ring dramatically influence both the affinity and selectivity of the compound for the different adenosine receptor subtypes.[9]
Functionalized congeners are created by introducing reactive groups, typically on the para-position of the 8-phenyl ring. This strategy aims not only to modulate the pharmacological profile but also to improve physicochemical properties like water solubility, which is a known limitation of many 1,3-dialkyl-8-phenylxanthines.[10][11] A key example is the introduction of a carboxymethylphenyl group, which serves as a handle for creating amine, amino acid, and peptide derivatives.[12] One of the most potent and widely studied derivatives is the Xanthine Amine Congener (XAC), which incorporates a p-carboxymethyloxy-phenyl moiety with a linked amino group.[9][13]
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of 8-phenylxanthine congeners is dictated by the interplay of substitutions at the N1, N3, and C8 positions.
-
N1 and N3 Positions : The presence of n-propyl groups at the N1 and N3 positions is a common feature that confers high affinity. Increasing the alkyl chain length at these positions can have varied effects, but the dipropyl configuration is a well-established starting point for potent antagonists.[11]
-
C8 Position : This is the primary site for introducing selectivity.
-
A1 Receptor Selectivity : 1,3-dipropyl-8-phenylxanthine itself shows a degree of selectivity for A1 over A2A receptors.[9] Introducing bulky cycloalkyl groups, such as cyclopentyl, at the C8 position can dramatically increase A1 affinity and selectivity. For instance, 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) is a highly potent and selective A1 antagonist.[6]
-
A2A Receptor Affinity : To enhance A2A affinity, functionalized congeners are often employed. The amine congener XAC, for example, is a more potent antagonist at A2A receptors than the parent compound, 1,3-dipropyl-8-phenylxanthine.[9]
-
Solubility and Potency : The addition of polar functional groups to the 8-phenyl ring, such as carboxylic acids or amino groups, can improve aqueous solubility. These modifications can also enhance potency. For example, the amine congener XAC is 30 to 80 times more potent at A2A receptors than its parent compound.[9] Amino acid and peptide conjugates derived from these functionalized congeners retain high potency at both A1 and A2A receptors, with some demonstrating a preference for the A1 subtype.[12]
-
Experimental Protocols and Methodologies
The comparative analysis of these congeners relies on a standardized set of experimental workflows. The following protocols represent industry-standard methods for synthesis and pharmacological characterization.
Overall Experimental Workflow
The logical flow from compound synthesis to functional characterization is critical for a comprehensive analysis. This involves synthesizing the target molecule, confirming its identity, determining its binding affinity at the target receptors, and finally, assessing its functional effect on receptor-mediated signaling.
Caption: High-level workflow for the comparative analysis of xanthine congeners.
General Synthesis of 1,3-Dipropyl-8-Phenylxanthine Congeners
The synthesis of 8-substituted xanthines typically begins with the appropriate 1,3-dipropyl-5,6-diaminouracil.[11] This key intermediate is then cyclized with a substituted benzoic acid or aldehyde to form the final 8-phenylxanthine structure.
Step-by-Step Protocol:
-
Nitrosation: React 1,3-dipropyl-6-aminouracil with sodium nitrite in acetic acid to yield 6-amino-1,3-dipropyl-5-nitrosouracil.[11]
-
Reduction: Reduce the nitroso group via catalytic hydrogenation (e.g., using 5% Pd/C) to obtain the key intermediate, 1,3-dipropyl-5,6-diaminouracil.[11]
-
Condensation & Cyclization: React the diaminouracil with a substituted benzoic acid (e.g., p-carboxymethylbenzoic acid) in a suitable solvent with a coupling agent, or with a substituted aldehyde followed by oxidative cyclization.[11] This forms the xanthine ring system with the desired 8-phenyl substituent.
-
Purification: Purify the final product using recrystallization or column chromatography. Confirm the structure and purity via NMR and mass spectrometry.
Radioligand Competitive Binding Assay
This assay quantifies the affinity of a test compound (the "competitor") for a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand. The resulting inhibition constant (Ki) is a measure of the compound's binding affinity.
Caption: Diagram of competitive radioligand binding.
Step-by-Step Protocol:
-
Membrane Preparation: Use membranes prepared from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., CHO-hA1 or HEK293-hA2A).[14]
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]
-
Incubation: In assay tubes, combine the cell membranes (10-25 µg protein), a fixed concentration of a selective radioligand (e.g., 1 nM [³H]DPCPX for A1 receptors or 1 nM [³H]ZM241385 for A2A receptors), and varying concentrations of the unlabeled congener.[14][15]
-
Total and Non-specific Binding: Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled standard antagonist, e.g., 10 µM theophylline).
-
Equilibration: Incubate the mixture at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[14]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Adenosine Receptor Signaling Pathways & Functional Assay
Functional assays measure the biological effect of a ligand binding to its receptor. For A1 (Gi-coupled) and A2A (Gs-coupled) receptors, the most common functional assay measures the modulation of intracellular cyclic AMP (cAMP) levels.
Caption: A1 and A2A adenosine receptor signaling pathways.
Step-by-Step Protocol (cAMP Accumulation Assay):
-
Cell Culture: Use HEK293 or CHO cells stably expressing the A1 or A2A receptor.
-
Cell Plating: Seed the cells in 96-well plates and grow to near confluency.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the xanthine congener (the antagonist) for 15-30 minutes.
-
Stimulation: Add a fixed concentration of a standard adenosine receptor agonist (e.g., NECA) to stimulate the receptor. For A1 receptor assays, also add forskolin to pre-stimulate adenylyl cyclase, allowing for the measurement of inhibition.
-
Incubation: Incubate for an additional 15-30 minutes to allow for cAMP production (or inhibition).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., HTRF, ELISA, or fluorescence-based).[16]
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
Comparative Data Summary
The following table summarizes representative binding affinity (Ki) and functional data for 1,3-dipropyl-8-phenylxanthine and its key congeners at human A1 and A2A adenosine receptors. This data illustrates the principles of the structure-activity relationship discussed previously.
| Compound | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A1/A2A Selectivity Ratio | Reference(s) |
| Theophylline | ~10,000 | ~25,000 | ~0.4 | [9] |
| 1,3-Dipropyl-8-phenylxanthine (DPPX) | ~50 | ~1,500 | ~30 | [9] |
| Xanthine Amine Congener (XAC) | ~15 | ~80-135 | ~0.1-0.2 (A2A selective) | [9][12] |
| 8-(p-Carboxyphenyl) Congener | ~22 | ~1,200 | ~55 | [5] |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | ~0.5 - 1.5 | ~1,500 | >1000 (A1 selective) | [6][15] |
Note: Ki values are compiled from multiple sources and may vary based on experimental conditions (e.g., cell type, radioligand used). The table is for comparative purposes.
Conclusion and Future Directions
The 1,3-dipropyl-8-phenylxanthine scaffold has proven to be an exceptionally fertile ground for the development of potent and selective adenosine receptor antagonists. The comparative analysis demonstrates that:
-
A1 Selectivity is best achieved by introducing bulky, non-polar substituents at the C8 position, as exemplified by DPCPX.
-
A2A Potency can be significantly enhanced by incorporating functionalized side chains on the 8-phenyl ring, such as in the xanthine amine congener (XAC).[9]
-
Functionalization provides crucial handles for improving solubility and creating probes for further biological study.[12]
Future research should focus on exploring the binding kinetics (residence time) of these congeners, as this parameter is increasingly recognized as a key determinant of in vivo efficacy.[7][17] Furthermore, the development of congeners with selectivity for the less-studied A2B and A3 receptors remains a significant challenge and a promising therapeutic avenue. The systematic application of the synthetic and analytical protocols detailed in this guide will continue to be instrumental in advancing the field of purinergic drug discovery.
References
-
Guo, D., et al. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical Pharmacology, 200, 115027. Available at: [Link]
-
Chen, J. F., et al. (2022). Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking. Frontiers in Chemistry, 10, 955390. Available at: [Link]
-
Guo, D., et al. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. PubMed, 35395376. Available at: [Link]
-
Barrett, R. J., et al. (1989). 125I-labeled 8-phenylxanthine Derivatives: Antagonist Radioligands for Adenosine A1 Receptors. Molecular Pharmacology, 36(3), 419-426. Available at: [Link]
-
Guo, D., et al. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. ResearchGate. Available at: [Link]
-
Fredholm, B. B., et al. (1986). A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo. European Journal of Pharmacology, 124(1-2), 173-176. Available at: [Link]
-
Bruns, R. F., et al. (1986). FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS. Molecular Pharmacology, 29(4), 331-346. Available at: [Link]
-
de Graaf, C., et al. (2012). Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening. Journal of Medicinal Chemistry, 55(23), 10516-10527. Available at: [Link]
-
ResearchGate (n.d.). Scheme 1. Synthesis of 1,8-Disubstituted Xanthine Derivatives a. ResearchGate. Available at: [Link]
-
Sharma, S., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. International Journal of Pharmaceutical Sciences and Research, 12(11), 5729-5742. Available at: [Link]
-
van der Klein, P. A., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry, 491, 1-9. Available at: [Link]
-
PrepChem (2026). Synthesis of 1,3-Dipropyl-8-(1-hydroxycyclopent-3-yl)xanthine. PrepChem.com. Available at: [Link]
-
Lang, P. T., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 53(10), 4072-4082. Available at: [Link]
-
Bruns, R. F., et al. (1986). Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors that modulate membrane adenylate cyclase in pheochromocytoma cells, platelets and fat cells. PubMed, 3007548. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Adenosine Assay Kit. Cell Biolabs, Inc.. Available at: [Link]
-
Trivedi, B. K., et al. (1990). Structure-activity relationships of 8-cycloalkyl-1,3-dipropylxanthines as antagonists of adenosine receptors. Journal of Medicinal Chemistry, 33(7), 1906-1910. Available at: [Link]
-
Jacobson, K. A., et al. (1986). [3H]xanthine amine congener of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors. Proceedings of the National Academy of Sciences, 83(19), 7370-7374. Available at: [Link]
-
Guo, D., et al. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical Pharmacology, 200, 115027. Available at: [Link]
-
I.R.I.S. (n.d.). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. IRIS-Biotech. Available at: [Link]
-
van Galen, P. J. M., et al. (1992). Adenosine A1 and A2 Receptors: Structure-Function Relationships. Medicinal Research Reviews, 12(5), 423-471. Available at: [Link]
-
Guo, D., et al. (2013). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British Journal of Pharmacology, 169(5), 971-982. Available at: [Link]
-
Borea, P. A., et al. (2016). Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration. Journal of Neurochemistry, 139(6), 1014-1034. Available at: [Link]
Sources
- 1. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 8-cycloalkyl-1,3-dipropylxanthines as antagonists of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FUNCTIONALIZED CONGENERS OF 1,3-DIPROPYL-8-PHENYLXANTHINE: POTENT ANTAGONISTS FOR ADENOSINE RECEPTORS THAT MODULATE MEMBRANE ADENYLATE CYCLASE IN PHEOCHROMOCYTOMA CELLS, PLATELETS AND FAT CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 125I-labeled 8-phenylxanthine derivatives: antagonist radioligands for adenosine A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Functionalized congeners of 1,3-dipropyl-8-phenylxanthine: potent antagonists for adenosine receptors that modulate membrane adenylate cyclase in pheochromocytoma cells, platelets and fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [3H]xanthine amine congener of 1,3-dipropyl-8-phenylxanthine: an antagonist radioligand for adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 8-Phenylxanthine Antagonist Activity
For researchers in pharmacology and drug development, the ultimate goal is to translate promising in vitro findings into in vivo efficacy. This guide provides an in-depth analysis of the in vitro-in vivo correlation (IVIVC) for 8-phenylxanthine derivatives, a prominent class of adenosine receptor antagonists. We will dissect the experimental methodologies, compare key performance data, and explore the critical factors that govern the successful translation from the laboratory bench to preclinical models. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their discovery and development pipeline for this important class of compounds.
Introduction: The Quest for Predictive In Vitro Models
8-Phenylxanthine derivatives are potent and often selective antagonists of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors (GPCRs) involved in a myriad of physiological processes.[1] Their therapeutic potential is vast, spanning cardiovascular diseases, inflammatory conditions, and neurodegenerative disorders. The initial stages of drug discovery for these compounds heavily rely on in vitro assays to determine their affinity and functional potency. However, a high in vitro affinity does not always guarantee in vivo success. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), species-specific receptor pharmacology, and off-target effects can lead to a disconnect between in vitro and in vivo results. Understanding and navigating this "in vitro-in vivo gap" is paramount for efficient drug development.
This guide will compare and contrast the data obtained from standard in vitro assays with those from a well-established in vivo model of adenosine receptor antagonism, using specific 8-phenylxanthine derivatives as case studies.
In Vitro Characterization: Quantifying Affinity and Functional Potency
The in vitro assessment of 8-phenylxanthine antagonists typically involves two key types of assays: radioligand binding assays to measure the affinity of a compound for the receptor, and functional assays to determine its ability to block agonist-induced cellular responses.
Radioligand Binding Assays: Measuring Receptor Affinity (Ki)
Radioligand binding assays are a cornerstone for determining the equilibrium dissociation constant (Ki) of an unlabeled ligand (the 8-phenylxanthine antagonist) for its receptor.[2] This is achieved by measuring the displacement of a radiolabeled ligand from the receptor by the test compound. A lower Ki value indicates a higher binding affinity.
-
Membrane Preparation:
-
Culture cells (e.g., HEK293 or CHO) expressing the human adenosine receptor subtype of interest to confluency.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[2]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.[2]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[2]
-
Resuspend the final membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A1 receptors, [³H]ZM241385 for A2A receptors).
-
Increasing concentrations of the unlabeled 8-phenylxanthine antagonist.
-
Membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[3]
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA).[3]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
Functional Assays: Measuring Antagonist Potency (IC50) via cAMP Accumulation
Functional assays assess the ability of an antagonist to inhibit the biological response triggered by an agonist. Since adenosine A1 and A3 receptors are typically coupled to Gi proteins (inhibiting adenylyl cyclase and decreasing cAMP), while A2A and A2B receptors are coupled to Gs proteins (stimulating adenylyl cyclase and increasing cAMP), measuring changes in intracellular cAMP levels is a common and effective method to determine antagonist potency.[4][5]
-
Cell Culture and Plating:
-
Culture cells expressing the adenosine receptor subtype of interest.
-
Seed the cells into 96-well plates and allow them to adhere overnight.[6]
-
-
Assay Preparation:
-
Prepare a stock solution of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in a suitable buffer. PDEs degrade cAMP, so their inhibition is necessary to obtain a robust signal.[7]
-
Prepare serial dilutions of the 8-phenylxanthine antagonist in the buffer containing the PDE inhibitor.
-
Prepare a fixed concentration of an adenosine receptor agonist (e.g., NECA for A2A/A2B, or forskolin plus an A1/A3 agonist for Gi-coupled receptors). The agonist concentration should be around its EC80 to ensure a strong but surmountable signal.
-
-
Cell Stimulation:
-
Wash the cells with PBS.
-
Pre-incubate the cells with the different concentrations of the 8-phenylxanthine antagonist for a defined period (e.g., 15-30 minutes).[6]
-
Add the fixed concentration of the agonist to all wells (except for the basal control) and incubate for a further period (e.g., 30 minutes).[7]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[7]
-
Follow the manufacturer's instructions for the detection of cAMP. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the antagonist.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced cAMP production) using non-linear regression analysis.
-
Caption: cAMP Functional Assay Workflow.
In Vivo Evaluation: Assessing Antagonist Activity in a Physiological Context
To assess the in vivo activity of 8-phenylxanthine antagonists, a common and informative model is the antagonism of cardiovascular responses to an adenosine receptor agonist in anesthetized rats.[8][9] Adenosine and its stable analogs, like 5'-N-ethylcarboxamidoadenosine (NECA), cause hypotension (primarily mediated by A2A receptors) and bradycardia (mediated by A1 receptors).[8] The ability of an antagonist to block these effects provides a measure of its in vivo potency and selectivity.
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley rats with a suitable anesthetic (e.g., pentobarbital).
-
Perform a tracheotomy and cannulate the trachea to allow for artificial ventilation if necessary.
-
Insert a catheter into a carotid artery for continuous monitoring of arterial blood pressure and heart rate.
-
Insert a catheter into a jugular vein for intravenous administration of drugs.
-
-
Drug Administration and Data Collection:
-
Allow the animal to stabilize after surgery.
-
Administer the 8-phenylxanthine antagonist or its vehicle intraperitoneally (i.p.) or intravenously (i.v.).
-
After a suitable pre-treatment time (e.g., 30 minutes), administer increasing doses of an adenosine receptor agonist (e.g., NECA) intravenously and record the changes in blood pressure and heart rate.
-
Construct a dose-response curve for the agonist in the presence and absence of the antagonist.
-
-
Data Analysis:
-
Quantify the antagonist's effect by the rightward shift it produces in the agonist's dose-response curve.
-
A Schild plot analysis can be used to determine the pA2 value, which is a measure of the antagonist's affinity in vivo.
-
Alternatively, the dose of the antagonist required to produce a two-fold shift in the agonist's dose-response curve (Dose Ratio - 2) can be calculated as a measure of in vivo potency.[8]
-
Caption: In Vivo Cardiovascular Assay Workflow.
Comparative Analysis: Bridging the In Vitro-In Vivo Divide
A direct comparison of in vitro and in vivo data for the same compounds is essential for understanding their IVIVC. The following table presents data for several 8-phenylxanthine derivatives, primarily from the work of Fredholm and colleagues, who conducted a seminal study directly comparing in vitro binding affinities with in vivo antagonist effects in rats.[8]
Table 1: Comparative In Vitro and In Vivo Data for 8-Phenylxanthine Antagonists
| Compound | In Vitro A1 Affinity (Ki, nM) | In Vitro A2 Affinity (Ki, nM) | In Vivo A1 Antagonism (Dose for DR-2, mg/kg) | In Vivo A2 Antagonism (Dose for DR-2, mg/kg) | In Vivo A1/A2 Selectivity Ratio |
| XAC | 1.2 | 49 | 0.043 | 0.68 | 15.8 |
| XCC | 58 | 34 | 0.44 | 0.39 | 0.89 |
| 8-Phenyltheophylline | 25 | 18,000 | 0.08 | >10 | >125 |
| 8-(p-Sulfophenyl)theophylline | 3,200 | 57 | 1.5 | 0.8 | 0.53 |
Data compiled from Fredholm et al. (1985).[8] In vitro data are from rat brain membrane binding assays. In vivo data represent the dose required to produce a two-fold shift in the NECA dose-response curve for heart rate (A1) and blood pressure (A2) in anesthetized rats.
Analysis of Correlation and Discrepancies
-
XAC (8-(4'-carboxymethyloxyphenyl)-1,3-dipropylxanthine-2-aminoethylamide): This compound demonstrates good correlation between its in vitro selectivity and in vivo effects. It is approximately 40-fold selective for A1 receptors in vitro (Ki of 1.2 nM vs 49 nM for A2).[8] In vivo, it is about 16-fold more potent at antagonizing the A1-mediated bradycardia than the A2-mediated hypotension.[8] This suggests that for XAC, the in vitro binding profile is a reasonable predictor of its in vivo selectivity.
-
XCC (8-(4'-carboxymethyloxyphenyl)-1,3-dipropylxanthine): XCC is non-selective in vitro (Ki of 58 nM for A1 and 34 nM for A2) and, correspondingly, shows no selectivity in vivo.[8] This further supports a positive IVIVC for this structural class in this specific model.
-
8-Phenyltheophylline: This compound exhibits high A1 selectivity in vitro.[10] While a precise in vivo selectivity ratio is difficult to calculate due to its low potency at A2 receptors, the data clearly indicate a strong preference for A1 antagonism in vivo as well.
-
8-(p-Sulfophenyl)theophylline (8-SPT): This compound presents an interesting case. In vitro, it shows a preference for A2 receptors.[11] However, in the in vivo model, it appears non-selective or slightly A1-selective. This discrepancy highlights the influence of pharmacokinetics. 8-SPT is highly polar due to the sulfonate group and is known to poorly penetrate the central nervous system.[12] Its distribution in peripheral tissues where A1 and A2 receptors are expressed may differ, leading to an in vivo profile that does not perfectly mirror its in vitro binding affinities.
Key Factors Influencing In Vitro-In Vivo Correlation
The successful translation of in vitro data to in vivo outcomes is contingent on several critical factors.
Caption: Factors Influencing In Vitro-In Vivo Correlation.
-
Pharmacokinetics (ADME): The ability of a compound to reach its target in sufficient concentrations and for an adequate duration is a primary determinant of in vivo efficacy. Poor absorption, rapid metabolism, or extensive distribution into non-target tissues can all lead to a lack of in vivo activity despite high in vitro potency. The low water solubility of many simple 8-phenylxanthines can limit their in vivo utility.[8]
-
Metabolism: Xanthine derivatives are primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2.[13] The rate and profile of metabolism can significantly impact a compound's half-life and exposure. Extensive metabolism can lead to rapid clearance and reduced efficacy.
-
Species Differences: Adenosine receptors, particularly the A1 and A3 subtypes, exhibit significant pharmacological differences between species (e.g., rat, human, guinea pig).[10] An antagonist optimized for the rat receptor may have a different affinity for the human ortholog, which is a critical consideration for the clinical translation of preclinical findings.
-
Protein Binding: The extent to which a drug binds to plasma proteins can affect its free concentration and, therefore, its availability to interact with the target receptor. High plasma protein binding can reduce the effective concentration of the drug at the site of action.
-
Blood-Brain Barrier Penetration: For antagonists targeting central nervous system disorders, the ability to cross the blood-brain barrier is essential. The physicochemical properties of the 8-phenylxanthine derivatives will dictate their CNS penetration. As seen with XAC, some derivatives may have poor CNS distribution.[8]
Conclusion and Future Directions
The establishment of a robust in vitro-in vivo correlation is a critical step in the development of 8-phenylxanthine adenosine receptor antagonists. While in vitro assays for affinity and functional potency are indispensable for initial screening and structure-activity relationship studies, they are most powerful when their predictive value for in vivo efficacy is understood.
The data presented here for compounds like XAC and XCC demonstrate that for well-behaved molecules within this class, in vitro selectivity can be a good predictor of in vivo selectivity in a relevant pharmacological model. However, the case of 8-SPT underscores the importance of considering pharmacokinetic properties early in the drug discovery process.
Future efforts to improve IVIVC for 8-phenylxanthine antagonists should focus on:
-
Early ADME Profiling: Integrating assays for solubility, permeability, metabolic stability, and plasma protein binding into the initial screening cascade.
-
Use of Humanized Systems: Employing cell lines expressing human receptors and, where possible, human-derived metabolic systems (e.g., human liver microsomes) to mitigate the impact of species differences.
-
Advanced In Vivo Models: Utilizing more sophisticated in vivo models, including those in conscious animals and disease-specific models, to provide a more comprehensive understanding of a compound's pharmacological profile.
By carefully considering the interplay between in vitro potency and the multitude of factors that govern in vivo disposition and activity, researchers can more effectively bridge the gap between the bench and the clinic in the development of novel 8-phenylxanthine therapeutics.
References
- Ukena, D., Schudt, C., & Sybrecht, G. W. (1993). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Biochemical Pharmacology, 45(4), 847-851.
- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handb Exp Pharmacol, (200), 151-199.
- Smits, P., Lenders, J. W., & Thien, T. (1990). Cardiovascular effects of two xanthines and the relation to adenosine antagonism. Clinical Pharmacology & Therapeutics, 48(4), 410-418.
- Jordan, S., Chen, J. F., & Fredholm, B. B. (1996). Action of adenosine receptor antagonists on the cardiovascular response to defence area stimulation in the rat. British journal of pharmacology, 117(3), 546–550.
- Fredholm, B. B., & Persson, C. G. (1982). Xanthine derivatives as adenosine receptor antagonists. European journal of pharmacology, 81(4), 673–676.
- Singh, R., Kumar, V., & Kumar, V. (2017). A2B Adenosine Receptor Antagonists: Design, Synthesis and Biological Evaluation of Novel Xanthine Derivatives. ACS medicinal chemistry letters, 8(3), 329–334.
- Vlachodimou, E., de Ligt, R. A. F., Lane, J. R., IJzerman, A. P., & Jacobson, K. A. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical pharmacology, 200, 115027.
-
BPS Bioscience. (n.d.). Data Sheet: A2aR-HEK293 Recombinant Cell Line. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Fredholm, B. B., Jacobson, K. A., Jonzon, B., Kirk, K. L., Li, Y. O., & Daly, J. W. (1985). Evidence that a novel 8-phenyl-substituted xanthine derivative is a cardioselective adenosine receptor antagonist in vivo. Journal of cardiovascular pharmacology, 7(3), 461–466.
- Katritch, V., Jaakola, V. P., Lane, J. R., Lin, J., IJzerman, A. P., Yeager, M., Kufareva, I., Stevens, R. C., & Abagyan, R. (2010). Structure-based discovery of A2A adenosine receptor ligands. Journal of medicinal chemistry, 53(4), 1797–1805.
- Jacobson, K. A., Kirk, K. L., Daly, J. W., Jonzon, B., Li, Y. O., & Fredholm, B. B. (1985). A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo. Acta physiologica Scandinavica, 125(2), 341–342.
- Vlachodimou, E., de Ligt, R. A. F., Lane, J. R., IJzerman, A. P., & Jacobson, K. A. (2022). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. Biochemical pharmacology, 200, 115027.
- Gomez-Valades, A. G., et al. (2020). In vivo multimodal imaging of adenosine A1 receptors in neuroinflammation after experimental stroke. Theranostics, 10(16), 7247–7263.
- Eisenach, J. C., Hood, D. D., & Yaksh, T. L. (2002). Preclinical toxicity screening of intrathecal adenosine in rats and dogs. Anesthesiology, 96(1), 154–160.
- Dal Ben, D., et al. (2025). A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson's Disease. Molecules, 30(5), 1234.
- Higuchi, T., et al. (2017). In Vivo Evaluation of 11C-Preladenant for PET Imaging of Adenosine A2A Receptors in the Conscious Monkey. Journal of Nuclear Medicine, 58(5), 779-785.
-
PharmGKB. (n.d.). Theophylline Pathway, Pharmacokinetics. Retrieved from [Link]
- Schultz, M. K., et al. (2018). In Vivo Evaluation of A1 Adenosine Agonists as Novel Anticonvulsant Medical Countermeasures to Nerve Agent Intoxication in a Rat.
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
-
Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved from [Link]
- Staib, A. H., Schuppan, D., Lissner, R., Miederer, S. E., & Zilly, W. (1980). Pharmacokinetics and metabolism of theophylline in patients with liver diseases. International journal of clinical pharmacology, therapy, and toxicology, 18(11), 500–502.
- Bauer, L. A. (2008). Chapter 18. Theophylline. In Applied Clinical Pharmacokinetics, 2e. McGraw-Hill.
- Rovei, V., Chanoine, F., & Strolin Benedetti, M. (1982). Pharmacokinetics of theophylline: a dose-range study. British journal of clinical pharmacology, 14(5), 769–778.
Sources
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. innoprot.com [innoprot.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy 8-(p-Sulfophenyl)theophylline | 80206-91-3 [smolecule.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ClinPGx [clinpgx.org]
A Researcher's Guide to Validating A1 Receptor Antagonism with Functional Assays
For researchers, scientists, and drug development professionals, the rigorous validation of G protein-coupled receptor (GPCR) antagonists is a cornerstone of pharmacological research. The A1 adenosine receptor (A1R), a Gi/o-coupled receptor, is a critical modulator of physiological processes in the cardiovascular and central nervous systems, making it a key therapeutic target.[1] This guide provides an in-depth comparison of functional assays for validating A1 receptor antagonism, complete with experimental protocols and supporting data to ensure scientific integrity and inform experimental design.
The A1 Receptor Signaling Cascade: A Foundation for Functional Assays
The A1 receptor primarily couples to inhibitory G proteins (Gi/o). Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can modulate other effectors, including ion channels and phospholipase C (PLC). Understanding this signaling pathway is paramount to selecting and designing appropriate functional assays to screen for and characterize A1 receptor antagonists.
Caption: Canonical A1 Receptor Signaling Pathway.
A Comparative Overview of Key Functional Assays
The choice of a functional assay for validating A1 receptor antagonism depends on several factors, including the desired throughput, the specific aspect of receptor function to be measured, and the available instrumentation. Here, we compare three widely used and robust methods: cAMP accumulation assays, calcium mobilization assays, and reporter gene assays.
| Assay Type | Principle | Pros | Cons |
| cAMP Accumulation | Measures the inhibition of adenylyl cyclase activity by the A1 receptor, which is reversed by an antagonist. | Direct measure of the canonical Gi signaling pathway; high sensitivity and dynamic range. | May require cell lysis; potential for interference from phosphodiesterase (PDE) activity. |
| Calcium Mobilization | Measures the transient increase in intracellular calcium, often through co-expression of a promiscuous G protein (e.g., Gα16) that couples Gi signaling to the PLC pathway. | Homogeneous, no-wash format; amenable to high-throughput screening (HTS). | Indirect measure of A1R signaling; potential for false positives from compounds that affect calcium channels directly. |
| Reporter Gene | Measures the transcriptional activity of a reporter gene (e.g., luciferase) linked to a cAMP-responsive element (CRE). | High sensitivity; allows for kinetic measurements in live cells. | Indirect and delayed readout of receptor activation; requires genetic modification of cells. |
In-Depth Experimental Protocols and Rationale
cAMP Accumulation Assay
This assay directly quantifies the functional consequence of A1 receptor activation and its blockade by an antagonist.
Rationale for Experimental Choices:
-
Cell Line: CHO-K1 or HEK293 cells are commonly used due to their robust growth characteristics and amenability to transfection.[4][5][6][7][8] They also have relatively low endogenous adenosine receptor expression, providing a clean background for studying the transfected A1 receptor.
-
Agonist Concentration: An EC80 concentration of a potent A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA) is recommended.[9] This concentration provides a submaximal but robust signal, allowing for sensitive detection of antagonist-mediated inhibition.
-
Forskolin: This adenylyl cyclase activator is used to elevate basal cAMP levels, creating a larger window to observe the inhibitory effect of the A1 receptor agonist.
-
PDE Inhibitor: A non-selective phosphodiesterase (PDE) inhibitor like IBMX is often included to prevent the degradation of cAMP, thereby amplifying the signal.[10]
Step-by-Step Protocol:
-
Cell Culture: Seed CHO-K1 or HEK293 cells stably expressing the human A1 receptor in 96-well plates and culture to near confluency.
-
Compound Preparation: Prepare serial dilutions of the test antagonist and a reference antagonist (e.g., DPCPX) in assay buffer.
-
Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with the antagonist dilutions for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a solution containing the A1 receptor agonist (at its EC80 concentration) and forskolin to all wells, except for the basal and forskolin-only controls.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the forskolin-stimulated (100%) and agonist-inhibited (0%) controls. Plot the percentage of agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
Caption: Workflow for a cAMP Accumulation Assay.
Calcium Mobilization Assay
This assay is particularly well-suited for high-throughput screening of A1 receptor antagonists.
Rationale for Experimental Choices:
-
Promiscuous G Protein: Since the A1 receptor's native Gi pathway does not directly lead to calcium mobilization, co-transfection with a promiscuous G protein like Gα16 is necessary to couple the receptor to the PLC-IP3-Ca2+ pathway.
-
Calcium-sensitive Dye: Fluorescent dyes like Fluo-4 AM are cell-permeable and exhibit a large increase in fluorescence upon binding to intracellular calcium, providing a robust signal.
-
Kinetic Reading: A plate reader with kinetic reading capabilities is essential to capture the transient nature of the calcium signal.
Step-by-Step Protocol:
-
Cell Transfection and Seeding: Co-transfect HEK293 cells with the human A1 receptor and a Gα16 expression vector. Seed the transfected cells into 384-well plates.
-
Dye Loading: On the day of the assay, load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Use a fluorescent plate reader with an integrated liquid handler to add serial dilutions of the test antagonist to the wells.
-
Agonist Injection and Signal Reading: After a brief pre-incubation with the antagonist, inject the A1 receptor agonist (at its EC80 concentration) and immediately begin kinetic reading of the fluorescence signal over time.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced increase in fluorescence. Calculate IC50 values from the concentration-response curves.
CRE-Luciferase Reporter Gene Assay
This assay provides a sensitive and integrated readout of the A1 receptor-mediated changes in gene expression downstream of cAMP modulation.
Rationale for Experimental Choices:
-
CRE-Luciferase Reporter Construct: This construct contains multiple copies of the cAMP response element (CRE) upstream of a luciferase gene. Changes in intracellular cAMP levels modulate the activity of CREB (CRE-binding protein), which in turn drives luciferase expression.
-
Stable Cell Line: Using a stable cell line expressing both the A1 receptor and the CRE-luciferase reporter ensures consistent and reproducible results.
-
Dual-Luciferase System: Co-transfection with a constitutively expressed Renilla luciferase vector serves as an internal control to normalize for variations in cell number and transfection efficiency.
Step-by-Step Protocol:
-
Cell Culture: Seed a stable cell line co-expressing the human A1 receptor and a CRE-luciferase reporter in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the test antagonist, followed by the addition of the A1 receptor agonist (at its EC80 concentration) and forskolin.
-
Incubation: Incubate the cells for 4-6 hours to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Determine the IC50 values of the antagonists by plotting the normalized luciferase activity against the antagonist concentration.
Quantitative Comparison of A1 Receptor Antagonists
The following table provides a summary of reported potency values for two common A1 receptor antagonists, the selective DPCPX and the non-selective XAC, across different assay formats.
| Antagonist | Assay Type | Target Species | Potency (Ki/IC50 in nM) |
| DPCPX | Radioligand Binding ([3H]DPCPX) | Human A1R | 0.45 - 2.1[3] |
| cAMP Functional Assay | Human A1R in CHO cells | 1.52[11] | |
| Calcium Mobilization | Human A1R in HBSMC | Inhibitory effect observed[12] | |
| XAC | Radioligand Binding | Rat Brain A1R | 10.9[3] |
| cAMP Functional Assay | Human A1R | IC50 determination is a standard application[3] |
Note: Potency values can vary depending on the specific experimental conditions, cell line, and agonist used.
Validating Competitive Antagonism with Schild Analysis
A critical step in characterizing an antagonist is to determine its mechanism of action. For a competitive antagonist, the binding is reversible and occurs at the same site as the agonist. Schild analysis is a powerful tool to confirm competitive antagonism and to determine the antagonist's affinity (pA2 value), which is independent of the agonist used.[13]
A Schild plot is generated by plotting log(dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the ratio of the agonist's EC50 in the presence and absence of the antagonist. For a true competitive antagonist, the Schild plot should be linear with a slope of 1.[13] The x-intercept of the plot provides the pA2 value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (KB).
Caption: Idealized Schild Plot for a Competitive Antagonist.
Conclusion: A Multi-faceted Approach to Validation
The validation of A1 receptor antagonism requires a thoughtful and multi-faceted approach. While cAMP assays provide a direct measure of the canonical signaling pathway, calcium mobilization and reporter gene assays offer valuable alternatives, particularly for high-throughput screening and for studying integrated cellular responses. By understanding the principles and rationale behind each assay, and by employing rigorous data analysis techniques like Schild plots, researchers can confidently characterize the pharmacological properties of A1 receptor antagonists, paving the way for new therapeutic discoveries.
References
- Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58.
- BenchChem. (2025). A Comparative Analysis of XAC and Selective A1 Adenosine Receptor Antagonists. BenchChem.
- MCE. (n.d.). DPCPX (Synonyms: PD 116948) - A1 Receptor Antagonist. MedChemExpress.
- R&D Systems. (n.d.). DPCPX | Adenosine A1 Receptor Antagonists. R&D Systems.
- Tocris Bioscience. (n.d.). DPCPX | Adenosine A1 Receptors. Tocris Bioscience.
- Selleck Chemicals. (n.d.). DPCPX Adenosine Receptor antagonist. Selleck Chemicals.
- Neale, P. A., & Leusch, F. D. L. (2015).
- Wang, T., Li, Z., Cvijic, M. E., et al. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Pöch, G., Brunner, F., & Kühberger, E. (1991). Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. Journal of Pharmacological and Toxicological Methods, 26(3), 167–173.
- Svilicic, D., & Boban, M. (2002). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Periodicum Biologorum, 104(4), 441-444.
- Eppendorf. (n.d.). CHO versus HEK293: Which cell line is right for my protein expression?. Eppendorf.
- ProteoGenix. (2025). Advantages of using CHO over HEK for transient expression. ProteoGenix.
- FDCELL. (2025).
- Hill, S. J., & Baker, J. G. (2011). Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies. British Journal of Pharmacology, 163(1), 1–15.
- BioProcess International. (2012). Recommendations for Cell Banks Used in GXP Assays.
- Kofman, O., & Patishi, Y. (2012). DPCPX, a selective adenosine A1 receptor antagonist, enhances the antidepressant-like effects of imipramine, escitalopram, and reboxetine in mice behavioral tests. Behavioural Brain Research, 228(2), 373-379.
- Revvity. (n.d.). Guide to optimizing agonists of Gαi/o. Revvity.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). In vitro pharmacology: receptor antagonism.
- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247–264.
- van der Wenden, E. M., et al. (2012). Functional selectivity of adenosine A1 receptor ligands?. Purinergic Signalling, 8(4), 749–762.
- Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization.
- YouTube. (2021). Determination of pA2 value by Schilds plot method.
- Slideshare. (n.d.).
- Ethier, M. F., et al. (2006). Adenosine A1 receptors mediate mobilization of calcium in human bronchial smooth muscle cells. American Journal of Respiratory Cell and Molecular Biology, 35(5), 606–612.
- Zhou, Q., et al. (2022). Investigation of adenosine A1 receptor mediated β-arrestin 2 recruitment using a split-luciferase assay. bioRxiv.
- DiPace, C., et al. (2018).
- Jacobson, K. A., & Müller, C. E. (2016). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Frontiers in Cellular Neuroscience, 10, 190.
- Olsen, R. H. J., et al. (2022). Agonist and antagonist TRUPATH assays for G protein-coupled receptors. STAR Protocols, 3(2), 101259.
- Atkin, G., et al. (2015). Utilizing GCaMP transgenic mice to monitor endogenous Gq/11-coupled receptors. Frontiers in Pharmacology, 6, 45.
- Ye, K., et al. (2018). GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. Journal of Medicinal Chemistry, 61(17), 7877–7886.
Sources
- 1. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CHO versus HEK293: Which cell line is right for my protein expression? - Eppendorf Southeast Asia [eppendorf.com]
- 5. CHO versus HEK293: Which cell line is right for my protein expression - Eppendorf Österreich [eppendorf.com]
- 6. HEK293 vs CHO: Five Key Application Differences - FDCELL [fdcell.com]
- 7. Advantages of using CHO over HEK for transient expression - ProteoGenix [proteogenix.science]
- 8. CHO versus HEK293: Which cell line is right for my protein expression? - Eppendorf US [eppendorf.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the activity of alpha 1-adrenoceptor antagonists in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Allyl-3,7-dimethyl-8-phenylxanthine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and compliance within the laboratory. This guide moves beyond a simple checklist to provide a comprehensive, actionable framework for the responsible disposal of 1-Allyl-3,7-dimethyl-8-phenylxanthine (CAS No. 149981-23-7). The procedures outlined here are designed to protect you, your colleagues, and the environment, ensuring that your groundbreaking work is not overshadowed by safety oversights.
The foundational principle of chemical disposal is unwavering: Always consult the manufacturer-provided Safety Data Sheet (SDS) and your institution's specific Environmental Health & Safety (EH&S) guidelines before proceeding. This document serves as a detailed supplement to, not a replacement for, those primary resources.
Part 1: Pre-Disposal Hazard Assessment
Understanding the chemical's characteristics is the first step in managing its waste stream effectively. This compound is an A1 adenosine receptor antagonist, and like many specialized organic molecules, it requires careful handling.[1][2] While a specific, universally applicable SDS is not available for this guide, data from analogous xanthine compounds and general chemical hazard classifications allow us to establish a robust safety profile.
Anticipated Hazard Profile: Based on similar chemical structures, this compound should be handled as a hazardous substance with the following potential risks:
-
Acute Oral Toxicity : Harmful if swallowed.[3]
-
Skin Irritation : Causes skin irritation upon contact.[3]
-
Serious Eye Damage : Poses a risk of serious eye damage.[3]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[3]
These hazards mandate the use of appropriate Personal Protective Equipment (PPE) at all times, not just during experimentation but also during waste handling and disposal preparation.
| Property | Identifier / Value | Source |
| Chemical Name | This compound | PubChem[4] |
| CAS Number | 149981-23-7 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₆H₁₆N₄O₂ | Biosynth[5] |
| Molecular Weight | 296.32 g/mol | PubChem[4] |
| Primary Function | A₁ Adenosine Receptor Antagonist | Santa Cruz Biotechnology[1] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Sigma-Aldrich[3] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as hazardous chemical waste. The following workflow ensures compliance with federal and institutional standards.[6][7]
Phase A: Waste Segregation & Containerization
The cardinal rule of chemical waste is to never mix incompatible waste streams. This compound waste must be collected separately.
-
Select a Compatible Container :
-
Solid Waste : For pure, unadulterated compound or contaminated items like gloves and weigh boats, use the original manufacturer's container or a clearly labeled, sealable polyethylene bag placed inside a rigid, wide-mouth container.[7][8]
-
Liquid Waste : For solutions containing the compound, use a high-density polyethylene (HDPE) or glass bottle with a leak-proof, screw-on cap.[8] Ensure the container material is compatible with the solvent used. Corks and parafilm are not acceptable as primary seals.[8]
-
-
Maintain Headspace : Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[9]
-
Use Secondary Containment : Place the primary waste container inside a larger, chemically resistant tray or tub.[8] This secondary container must be capable of holding 110% of the volume of the primary container, preventing widespread contamination in case of a leak.[8]
Phase B: Waste Identification and Labeling
Proper labeling is a legal requirement and is critical for safe handling by EH&S professionals.
-
Affix a Hazardous Waste Tag : Obtain an official hazardous waste tag from your institution's EH&S department.
-
Complete All Fields : Fill out the tag completely and legibly. This includes:
-
The full chemical name: "this compound". Avoid abbreviations.
-
All components of a mixture, including solvents, with percentages.
-
The date accumulation started (the day the first drop of waste entered the container).
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The name of the principal investigator and the laboratory location.
-
Phase C: Accumulation and Storage
Designated storage areas are mandatory for regulatory compliance.
-
Establish a Satellite Accumulation Area (SAA) : This is a designated area at or near the point of waste generation.[6][9] The SAA must be under the control of the laboratory personnel.
-
Segregate Incompatibles : Store the xanthine derivative waste away from incompatible materials, particularly strong oxidizing agents.[9][10]
-
Adhere to Accumulation Limits :
-
Time : A full waste container must be removed from the SAA within three days.[9] Partially filled containers can remain for up to one year, but your institution may have stricter limits (e.g., 90 or 150 days).[7][8]
-
Quantity : Do not accumulate more than 55 gallons of hazardous waste or 1 quart of any acutely hazardous waste (P-listed) in your SAA.[7][8]
-
-
Keep Containers Closed : Waste containers must be securely capped at all times, except when actively adding waste.[11]
Phase D: Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical is not regular trash. It must be managed correctly to be considered non-hazardous.
-
Decontaminate Labware : Any reusable labware (beakers, flasks, etc.) that came into contact with the compound must be decontaminated. Rinse the glassware three times with a suitable solvent (e.g., ethanol, acetone). The first two rinses must be collected and disposed of as hazardous liquid waste.
-
Manage Empty Containers :
-
A container is considered "empty" once all contents have been removed by normal methods.
-
For volatile solvents, the container can be air-dried in a fume hood.[6]
-
For non-volatile residues, the container must be triple-rinsed with a suitable solvent.[6][11] This rinsate must be collected and managed as hazardous waste.[11]
-
Once properly decontaminated, completely deface or remove the original manufacturer's label and hazard markings.[6] The clean, unlabeled container may then be disposed of in the regular laboratory trash or recycling, per your institution's policy.[6]
-
Part 3: Environmental and Broader Context
Xanthine derivatives are a class of compounds that include naturally occurring substances like caffeine and theophylline, which are known to be biologically active.[12][13] Synthetic derivatives like this compound are designed for specific biological targets.[14] Releasing such compounds into the environment through improper disposal (e.g., drain disposal) can have unintended ecological consequences. Adherence to the described protocol is not merely a matter of regulatory compliance but a professional responsibility to safeguard our shared environment.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship, ensuring that your scientific pursuits are conducted with the highest degree of integrity.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
-
Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
-
This compound | C16H16N4O2 | CID 5053422. PubChem, National Center for Biotechnology Information. [Link]
-
Xanthine scaffold: scope and potential in drug development. PubMed Central, National Institutes of Health. [Link]
-
Xanthine. Wikipedia. [Link]
-
Xanthine Derivatives. LiverTox, National Institutes of Health. [Link]
-
Xanthines Studied via Femtosecond Fluorescence Spectroscopy. MDPI. [Link]
-
Xanthine derivatives in the heart: blessed or cursed? PubMed, National Institutes of Health. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound-d5 [srdpharma.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C16H16N4O2 | CID 5053422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 149981-23-7 | FA07961 [biosynth.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Xanthine derivatives in the heart: blessed or cursed? - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Allyl-3,7-dimethyl-8-phenylxanthine
Understanding the Compound: 1-Allyl-3,7-dimethyl-8-phenylxanthine
This compound (CAS No. 149981-23-7) is a potent and selective A1 adenosine receptor antagonist.[1][2] Its molecular structure features a xanthine core, which is also found in common compounds like caffeine and theophylline. While many xanthine derivatives have a low order of acute toxicity, they are pharmacologically active and can elicit significant biological effects.[3] The presence of an allyl group may introduce specific toxicological properties that warrant additional caution.[4] Therefore, all handling procedures must be guided by the principle of minimizing exposure.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a robust barrier between the researcher and the compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | - Single-use nitrile gloves- Safety glasses with side shields |
| Weighing & Aliquoting (Solid Form) | - Double-layered nitrile gloves- Impermeable, disposable laboratory gown with knit cuffs- Chemical splash goggles- N95 or higher-rated respirator (to prevent inhalation of fine powders) |
| Solution Preparation & Handling | - Double-layered nitrile gloves- Impermeable, disposable laboratory gown with knit cuffs- Chemical splash goggles- Work within a certified chemical fume hood |
| In-vitro/In-vivo Experiments | - Nitrile gloves- Laboratory coat- Safety glasses with side shields |
| Waste Disposal | - Double-layered nitrile gloves- Impermeable, disposable laboratory gown with knit cuffs- Chemical splash goggles |
Scientific Rationale for PPE Selection
-
Hand Protection: Double-gloving with nitrile gloves provides an extra layer of protection against potential permeation and contamination. Nitrile is recommended for its chemical resistance.
-
Eye and Face Protection: Chemical splash goggles are crucial during weighing and solution preparation to protect against accidental splashes of the compound or solvents.
-
Respiratory Protection: An N95 or higher-rated respirator is recommended when handling the solid form of the compound, as fine powders can be easily aerosolized and inhaled.
-
Body Protection: An impermeable, disposable gown prevents contamination of personal clothing and skin.
Experimental Workflow for Safe Handling
The following diagram illustrates the recommended workflow for safely handling this compound, from preparation to disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Step-by-Step Methodologies
Weighing and Aliquoting the Solid Compound
-
Work in a Ventilated Enclosure: All handling of the solid compound must be performed in a certified chemical fume hood or a powder containment balance enclosure to minimize inhalation exposure.
-
Use Disposable Weigh Boats: To prevent cross-contamination, use disposable weigh boats for weighing the compound.
-
Handle with Care: Use a spatula to carefully transfer the solid, avoiding the generation of dust.
-
Seal Immediately: Once the desired amount is weighed, securely seal the stock container.
Solution Preparation
-
Work in a Fume Hood: All solution preparations should be conducted within a chemical fume hood.
-
Add Solvent to Solid: Slowly add the solvent to the solid to avoid splashing. This compound is soluble in DMSO.[2]
-
Ensure Complete Dissolution: Gently swirl or vortex the solution to ensure the compound is fully dissolved before use in experiments.
Disposal Plan
All waste materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be treated as hazardous chemical waste.
-
Segregate Waste: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Label Containers: The waste container label should include "Hazardous Waste" and the full chemical name: "this compound".
-
Follow Institutional Guidelines: Dispose of the waste according to your institution's environmental health and safety (EHS) protocols. Do not pour any solutions down the drain.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
References
- Gattrell, W. T., & van der Graaf, P. H. (2010). Adenosine A1 receptor antagonists in clinical research and development.
-
LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2020, July 18). Xanthine Derivatives. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, November 7). The Safety of an Adenosine A1-Receptor Antagonist, Rolofylline, in Patients with Acute Heart Failure and Renal Impairment. Retrieved from [Link]
- Stavric, B. (1988). Methylxanthines: toxicity to humans. 3. Theobromine, paraxanthine and the combined effects of methylxanthines. Food and chemical toxicology, 26(8), 725–733.
- Teel, R. W. (1990). Effect of allyl alcohol on xanthine dehydrogenase activity in the perfused rat liver. Toxicology letters, 51(3), 337–344.
- Teerlink, J. R., et al. (2012). The safety of an adenosine A(1)-receptor antagonist, rolofylline, in patients with acute heart failure and renal impairment: findings from PROTECT. Drug safety, 35(3), 235–246.
- Vasylyev, D. V., et al. (2019). Investigation of the acute toxicity of new xanthine xenobiotics with noticeable antioxidant activity. Regulatory Mechanisms in Biosystems, 10(4), 456-460.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
